molecular formula C8H14O2<br>CH3COOC6H11<br>C8H14O2 B165965 Cyclohexyl acetate CAS No. 622-45-7

Cyclohexyl acetate

Cat. No.: B165965
CAS No.: 622-45-7
M. Wt: 142.2 g/mol
InChI Key: YYLLIJHXUHJATK-UHFFFAOYSA-N
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Description

Cyclohexyl acetate is a monocyclic ester that can be used as a flavoring agent and fragrance ingredient.>The dermatologic and toxicologic review of this compound, used as a fragrance material, was presented.>This compound appears as a colorless liquid. Flash point 136°F. Slightly less dense than water and insoluble in water. Vapors are much heavier than air and may be narcotic in high concentrations. May emit acrid smoke and irritating fumes when heated to high temperatures. Used as a solvent and in making rubber.>This compound, also known as adronal acetate or cyclohexanolazetat, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, ethereal, and fruity tasting compound that can be found in brassicas, onion-family vegetables, pulses, and soy bean. This makes this compound a potential biomarker for the consumption of these food products.>This compound is a carboxylic ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl acetate
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InChI

InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3
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InChI Key

YYLLIJHXUHJATK-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1CCCCC1
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Molecular Formula

C8H14O2, Array
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DSSTOX Substance ID

DTXSID6052299
Record name Cyclohexyl acetate
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Molecular Weight

142.20 g/mol
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Physical Description

Cyclohexyl acetate appears as a colorless liquid. Flash point 136 °F. Slightly less dense than water and insoluble in water. Vapors are much heavier than air and may be narcotic in high concentrations. May emit acrid smoke and irritating fumes when heated to high temperatures. Used as a solvent and in making rubber., Colorless liquid with a fruity, apple-like odor; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of amyl acetate
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Boiling Point

350 °F at 760 mmHg (USCG, 1999), 173 °C, 175.00 to 177.00 °C. @ 760.00 mm Hg
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Flash Point

136 °F (USCG, 1999), 136 °F; 58 °C (Closed cup), 58 °C c.c.
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Solubility

Very soluble in ethyl ether and ethanol., Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble), Insoluble in water; miscible in ether, Miscible at room temperature (in ethanol)
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Density

0.966 (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Density (at 20 °C): 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02, 0.971-0.978
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Vapor Density

4.9 (AIR= 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

11.0 [mmHg], 11 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 1.46
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Color/Form

COLORLESS OILY LIQUID

CAS No.

622-45-7
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Record name Acetic acid, cyclohexyl ester
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Melting Point

Freezing point = -65 °C, -65 °C
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Foundational & Exploratory

What are the chemical and physical properties of cyclohexyl acetate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Cyclohexyl Acetate

Introduction

This compound (CAS No. 622-45-7) is an organic compound classified as a carboxylic ester.[1][2] It is synthesized from cyclohexanol and acetic acid.[2][3] This colorless to pale yellow liquid is characterized by a pleasant, fruity odor reminiscent of amyl acetate.[1][2][4] Due to its aroma, it is widely utilized as a fragrance and flavoring agent in perfumes, cosmetics, and food products.[2][5][6] Additionally, its excellent solvency for a range of organic compounds makes it a valuable solvent in the production of resins, coatings, and adhesives.[2][5]

Chemical and Physical Properties

This compound is a flammable liquid and its vapors can form explosive mixtures with air above its flash point of 58°C.[7][8] It is slightly less dense than water and exhibits low solubility in water, but is miscible with common organic solvents like ethanol and ether.[1][2][9][10][11]

General Properties and Identifiers
PropertyValue
IUPAC Name This compound[1]
Synonyms Acetic acid, cyclohexyl ester; Cyclohexanyl acetate[3][4][7]
CAS Number 622-45-7[11][12]
Molecular Formula C₈H₁₄O₂[2][7]
Molecular Weight 142.20 g/mol [1][2][12][13]
Appearance Colorless to pale yellow, oily liquid[1][2][5][6]
Odor Fruity, sweet, reminiscent of amyl acetate[1][2][4][12]
InChI InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3[1][12][13]
InChIKey YYLLIJHXUHJATK-UHFFFAOYSA-N[1][12][13]
SMILES CC(=O)OC1CCCCC1[1][12][13]
Physical Properties
PropertyValueConditions
Boiling Point 172 - 177 °C[4][10][12][13]@ 760 mmHg
Melting Point -65 °C[4][7][14]
Density 0.966 - 0.978 g/mL[4][12][13]@ 20-25 °C
Refractive Index 1.436 - 1.443[4][12][13]@ 20 °C
Solubility in Water 0.2 - 2 g/L (Slightly soluble)[1][7][10]@ 20-25 °C
Solubility Miscible with ethanol, ether, and other organic solvents[1][2][10][11][15]
Vapor Pressure 1.12 - 11.0 mmHg[1][4][10]@ 20-25 °C
Vapor Density 4.9 (Air = 1)[1][7]
Flash Point 58 °C (136 °F)[4][7][9]Closed Cup
Autoignition Temp. 330 - 335 °C (626 - 635 °F)[1][7]
Viscosity 2.27 - 2.34 mm²/s[7]@ 20 °C
logP (o/w) 2.64[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

TechniqueKey Data Points
¹H NMR (400 MHz, CDCl₃): δ 4.71-4.77 (m, 1H), 2.06 (s, 3H), 1.86-1.88 (m, 2H), 1.71-1.74 (m, 2H), 1.52-1.58 (m, 1H), 1.22-1.46 (m, 5H) ppm[16]
¹³C NMR (100 MHz, CDCl₃): δ 171.0, 73.0, 31.7, 25.4, 23.8, 21.4 ppm[16]
FTIR C=O stretch: ~1711-1720 cm⁻¹[17]
Mass Spec. (EI) Top 5 Peaks (m/z): 43, 67, 82, 54, 55[1]

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[18] It is classified as an ester and exhibits reactivity typical of this functional group.

  • Reactivity with Oxidants : It reacts with strong oxidants, which can generate fire and explosion hazards.[7][8]

  • Hydrolysis : Like other esters, it can undergo hydrolysis in the presence of strong acids or bases, breaking down into cyclohexanol and acetic acid.[3]

  • Reactivity with Acids : Esters react with acids to liberate heat, along with the parent alcohol and acid. Strong oxidizing acids can cause a vigorous, exothermic reaction.[5][9]

  • Hazardous Decomposition : When heated to decomposition, it may emit acrid smoke and irritating fumes.[1][5][8]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of cyclohexanol with acetic acid, using a strong acid catalyst.[2][19]

Materials and Equipment:

  • Reactants : Cyclohexanol, Acetic Acid (or Acetic Anhydride)[2]

  • Catalyst : Concentrated Sulfuric Acid[2][19]

  • Solvents/Reagents : Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.[19]

  • Equipment : Round-bottom flask, heating mantle, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.[19]

Procedure:

  • Reaction Setup : In a round-bottom flask, combine cyclohexanol and acetic acid.[19]

  • Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic.[19]

  • Reaction : Heat the mixture to reflux and maintain for several hours. The progress can be monitored using Thin Layer Chromatography (TLC).[19][20]

  • Work-up - Quenching : After cooling, carefully pour the reaction mixture into ice-cold water.[19]

  • Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product into diethyl ether.[19]

  • Work-up - Neutralization : Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[19]

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[19]

  • Purification : Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[19]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation : Dissolve a small amount of the purified this compound in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-frequency NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.[21]

Infrared (IR) Spectroscopy:

  • Sample Preparation : For a liquid sample like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.[17]

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[17]

Mass Spectrometry (MS):

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation.

  • Ionization : Use a method like Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.[17]

  • Data Acquisition : The mass-to-charge ratios (m/z) of the resulting fragments are recorded to produce the mass spectrum.[17]

Mandatory Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products Cyclohexanol Cyclohexanol Catalyst H₂SO₄ (catalyst) Heat Cyclohexanol->Catalyst AceticAcid Acetic Acid AceticAcid->Catalyst CyclohexylAcetate This compound Water Water Catalyst->CyclohexylAcetate Catalyst->Water

Caption: Fischer esterification of cyclohexanol and acetic acid.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Property Analysis arrow arrow A Reaction Setup (Cyclohexanol + Acetic Acid) B Catalyst Addition & Reflux A->B C Work-up (Extraction & Neutralization) B->C D Purification (Distillation) C->D E Physical Property Measurement (BP, Density, RI) D->E Pure Sample F Spectroscopic Analysis (NMR, IR, MS) D->F

Caption: General workflow for synthesis and analysis.

Signaling_Pathway_Placeholder cluster_logic Logical Relationship: Property & Application A Low Water Solubility High Organic Solubility D Solvent Applications (Coatings, Resins) A->D B Pleasant Fruity Odor E Fragrance & Flavor Applications B->E C Boiling Point ~175 °C Flash Point 58 °C F Industrial Process Considerations C->F

Caption: Relationship between properties and applications.

References

An In-depth Technical Guide to the Synthesis of Cyclohexyl Acetate from Cyclohexanol and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyl acetate through the Fischer esterification of cyclohexanol and acetic acid. The document details the underlying reaction mechanism, offers a step-by-step experimental protocol, and presents a quantitative analysis of the impact of various reaction parameters on product yield. Visual diagrams are included to elucidate the reaction pathway and the experimental workflow, adhering to stringent design specifications for clarity and professional use.

Introduction

This compound is a versatile ester recognized for its characteristic fruity, pear-like aroma. It finds extensive application as a solvent for resins, a component in fragrances and perfumes, and as an intermediate in the synthesis of various organic compounds. The most common and economically viable method for its production is the acid-catalyzed esterification of cyclohexanol with acetic acid. This guide focuses on this well-established synthetic route, providing the technical details necessary for its successful implementation in a laboratory setting.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from cyclohexanol and acetic acid is a classic example of a Fischer esterification reaction. This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst like Amberlyst-15. The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps.

The balanced chemical equation for the reaction is:

C₆H₁₁OH + CH₃COOH ⇌ C₈H₁₄O₂ + H₂O (Cyclohexanol) + (Acetic Acid) ⇌ (this compound) + (Water)

To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus.

Below is a diagram illustrating the acid-catalyzed reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Cyclohexanol Cyclohexanol Tetrahedral_Int Tetrahedral Intermediate Cyclohexanol->Tetrahedral_Int AceticAcid Acetic Acid Protonated_AA Protonated Acetic Acid AceticAcid->Protonated_AA Protonation Catalyst_in H+ (Catalyst) Protonated_AA->Tetrahedral_Int Nucleophilic Attack Protonated_Ester Protonated This compound Tetrahedral_Int->Protonated_Ester Proton Transfer & Water Elimination Water Water Tetrahedral_Int->Water CyclohexylAcetate This compound Protonated_Ester->CyclohexylAcetate Deprotonation Catalyst_out H+ (Catalyst) Protonated_Ester->Catalyst_out Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Charge Reactants (Cyclohexanol, Acetic Acid) Catalyst Add Catalyst (H₂SO₄ or Amberlyst-15) Reactants->Catalyst Reaction Heat to Reflux Catalyst->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Neutralization Neutralize with NaHCO₃ Cooling->Neutralization Extraction Extract with Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Spectroscopic data of cyclohexyl acetate (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexyl Acetate

Introduction

This compound (C₈H₁₄O₂) is an ester recognized for its characteristic fruity, sweet aroma, reminiscent of pears. Beyond its use in the fragrance and flavor industries, it serves as a solvent and an intermediate in various chemical syntheses. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is essential for quality control, structural confirmation, and reaction monitoring. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and visual workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Data Presentation

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.74Multiplet1HCH-O
~2.03Singlet3HCH₃-C=O
~1.89 - 1.28Multiplet10HCyclohexyl CH₂

Note: The chemical shifts for the cyclohexyl protons are broad and overlapping due to complex spin-spin coupling and conformational flexibility.

Experimental Protocol

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation :

    • Accurately weigh approximately 5-25 mg of this compound into a clean, dry NMR tube.[1]

    • Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][2]

    • Cap the tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the signals.[3]

  • Data Acquisition :

    • Acquire a 1D proton spectrum using a standard pulse sequence.[3]

    • Typical acquisition parameters for a 400 MHz spectrometer include:[2][4]

      • Spectral Width: 10-15 ppm

      • Number of Scans: 8-16

      • Relaxation Delay: 1-2 seconds

      • Acquisition Time: 2-4 seconds

  • Data Processing :

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Data Presentation

Chemical Shift (δ) ppmAssignment
~170.3C=O (Ester carbonyl)
~72.6CH-O
~31.7C3/C5 of cyclohexyl
~25.5C4 of cyclohexyl
~23.9C2/C6 of cyclohexyl
~21.3CH₃ (Acetyl)

Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

  • Sample Preparation :

    • A higher concentration is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5] Weigh 50-100 mg of this compound into an NMR tube.[1][5]

    • Add 0.6-0.7 mL of CDCl₃ with TMS.[1]

  • Instrument Setup :

    • Lock and shim the spectrometer as described for ¹H NMR.

  • Data Acquisition :

    • Acquire a 1D carbon spectrum with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1]

    • Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

  • Data Processing :

    • Process the data as described for ¹H NMR, with the TMS signal referenced to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Frequency (cm⁻¹)IntensityAssignment
~2935, 2860StrongC-H stretch (Aliphatic)
~1735StrongC=O stretch (Ester)
~1240StrongC-O stretch (Ester)
~1020StrongC-O stretch (Ester)

Experimental Protocol

For a liquid sample like this compound, the spectrum can be obtained neat using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum :

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[3]

  • Sample Application :

    • Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition :

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

Data Presentation

m/zRelative IntensityAssignment
142Low[M]⁺ (Molecular Ion)
82High[C₆H₁₀]⁺
67Moderate[C₅H₇]⁺
54Moderate[C₄H₆]⁺
43Very High (Base Peak)[CH₃CO]⁺

Experimental Protocol

A general protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction :

    • Introduce a small amount of the volatile liquid sample into the ion source, often via a gas chromatograph (GC-MS) for separation and introduction.[6]

  • Ionization :

    • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

  • Mass Analysis :

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection :

    • An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing :

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflows and Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 142 frag82 [C₆H₁₀]⁺˙ m/z = 82 M->frag82 Loss of CH₃COOH frag43 [CH₃CO]⁺ m/z = 43 (Base Peak) M->frag43 Cleavage frag67 [C₅H₇]⁺ m/z = 67 frag82->frag67 Loss of CH₃

Caption: Proposed fragmentation of this compound in mass spectrometry.

References

Cyclohexyl acetate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexyl Acetate

Topic: this compound

CAS Number: 622-45-7

Molecular Formula: C₈H₁₄O₂

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, applications, and safety information. The content is specifically tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor reminiscent of amyl acetate.[1][2] It is an ester of cyclohexanol and acetic acid.[3] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 622-45-7[1]
Molecular Formula C₈H₁₄O₂[1][4]
Molecular Weight 142.20 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, sweet, reminiscent of amyl acetate[1][2]
Boiling Point 172-177 °C at 760 mmHg[1][2]
Melting Point -65 °C[5]
Flash Point 136 °F (58 °C)[1][5][6]
Density 0.966 g/mL at 25 °C[2]
Vapor Density 4.9 (Air = 1)[5]
Vapor Pressure 11.0 mmHg at 25 °C[5]
Solubility in Water 0.2 g/100 mL at 20 °C (Slightly soluble)[5]
Solubility in Solvents Miscible with ethanol and ether[1][5]
Refractive Index (n20/D) 1.439[2]
LogP 2.64[5]
Autoignition Temperature 635 °F (335 °C)[5]

Synthesis of this compound: Experimental Protocols

This compound is typically synthesized via the esterification of either cyclohexanol or cyclohexene with an acetic acid source.

Protocol 1: Esterification of Cyclohexanol with Acetic Acid

This is a classic Fischer esterification method. The reaction involves heating cyclohexanol with acetic acid in the presence of an acid catalyst.[1]

Materials:

  • Cyclohexanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Magnesium Sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol and a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Add boiling chips and heat the mixture to reflux for 1-2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 172-177 °C.[1][2]

Protocol 2: Synthesis from Cyclohexene and Acetic Acid

This method involves the acid-catalyzed addition of acetic acid to cyclohexene. A solid acid catalyst, such as a sulfo-group cation exchange resin, is often used to simplify catalyst removal.[7]

Materials:

  • Cyclohexene

  • Glacial Acetic Acid

  • Sulfo-group cation exchange resin (e.g., Amberlyst 15)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexene, a molar excess of acetic acid, and the cation exchange resin (e.g., 3% by weight relative to cyclohexene).[7]

  • Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring for 5-8 hours.[7]

  • Monitor the reaction progress using gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused.[7]

  • The filtrate is then subjected to distillation. First, unreacted cyclohexene and acetic acid are recovered by distillation at atmospheric pressure.[7]

  • The remaining residue is then distilled under vacuum to yield pure this compound.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Cyclohexanol or Cyclohexene P1 Combine Reactants with Acid Catalyst (H₂SO₄ or Resin) R1->P1 R2 Acetic Acid / Acetic Anhydride R2->P1 P2 Heat under Reflux P1->P2 P3 Work-up: Neutralization & Washing P2->P3 P4 Drying P3->P4 P5 Purification: Distillation P4->P5 Product Pure this compound P5->Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

While primarily used in the flavor and fragrance industries, this compound's properties make it relevant to the pharmaceutical sector.[1][8]

  • Solvent: Its good solvency for a range of organic compounds and relatively low polarity make it a useful solvent in organic synthesis and for coatings and resins.[1][2]

  • Chemical Intermediate: this compound serves as a versatile intermediate for the synthesis of other chemicals.[1] The cyclohexyl moiety is a common structural motif in medicinal chemistry, often used as a bioisostere for aromatic rings to improve metabolic stability and solubility.[9] The acetate group can be easily hydrolyzed to the corresponding alcohol (cyclohexanol), which provides a reactive handle for further functionalization to introduce various pharmacophores.[9]

  • Drug Development: In drug discovery, scaffolds like cyclohexanol, derived from this compound, can be elaborated into more complex molecules. For instance, the hydroxyl group can be oxidized, alkylated, or used in coupling reactions to build libraries of compounds for screening. Although not a direct intermediate in many marketed drugs, its structural elements are present in various bioactive molecules.[8][9]

Pharma_Workflow cluster_derivatization Further Functionalization Start This compound Step1 Hydrolysis (Base or Acid) Start->Step1 Intermediate Cyclohexanol (Key Intermediate) Step1->Intermediate Path1 Oxidation to Cyclohexanone Intermediate->Path1 Path2 Coupling Reactions (e.g., Etherification) Intermediate->Path2 Path3 Esterification with Bioactive Carboxylic Acid Intermediate->Path3 End Library of Bioactive Target Molecules Path1->End Path2->End Path3->End

Caption: Hypothetical workflow for using this compound in drug discovery.

Safety and Handling

This compound is a combustible liquid and can be a mild irritant.[1][6] Proper safety precautions are essential during handling.

Hazard CategoryDescription & PrecautionsReference(s)
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use of a closed system and ventilation is recommended, especially above its flash point (58 °C).[6][10]
Health Hazards May cause irritation to the skin, eyes, and respiratory tract.[1][11] High concentrations of vapor may be narcotic.[5][6] Prolonged skin contact may cause dryness or cracking.[10]
Personal Protective Equipment (PPE) Wear protective gloves (solvent-resistant), safety glasses with side-shields or a face shield, and a lab coat. Use in a well-ventilated area or with a fume hood.[11][12]
Handling Avoid contact with skin and eyes and inhalation of vapor.[10] All equipment used when handling the product must be grounded to prevent static discharge.[5]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[12] Store away from strong oxidizing agents and strong bases.[11]
Spill & Disposal In case of a spill, absorb with an inert material (e.g., sand) and dispose of according to local regulations. Prevent entry into drains.[10][12]

References

Solubility of cyclohexyl acetate in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Cyclohexyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in a wide range of organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and predicting the behavior of this versatile ester in various solvent systems.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its application as a solvent, intermediate, and fragrance component. The following tables summarize the available quantitative data on its solubility in numerous organic solvents at ambient temperature.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C [1]

Solvent FamilySolvent NameSolubility (g/L)
Alcohols Methanol759.03
Ethanol635.37
n-Propanol557.19
Isopropanol684.97
n-Butanol513.4
sec-Butanol583.74
Isobutanol473.44
tert-Butanol1010.0
n-Pentanol302.14
Isopentanol434.55
n-Hexanol331.64
n-Heptanol202.62
n-Octanol229.76
Benzyl Alcohol412.39
Ketones Acetone697.41
2-Butanone (MEK)597.77
Cyclohexanone838.89
3-Pentanone762.2
2-Pentanone496.83
Cyclopentanone732.01
Methyl isobutyl ketone (MIBK)283.48
Esters Ethyl Acetate390.51
n-Propyl Acetate137.97
Isopropyl Acetate263.59
n-Butyl Acetate246.08
Methyl Acetate272.44
Methyl Propionate417.99
Ethers Diethyl Ether460.12
Tetrahydrofuran (THF)724.28
1,4-Dioxane579.53
Methyl tert-butyl ether (MTBE)345.74
Dipropyl Ether562.12
Aromatic Hydrocarbons Toluene471.4
m-Xylene289.1
o-Xylene380.04
Ethylbenzene236.87
Aliphatic Hydrocarbons n-Hexane176.81
n-Heptane178.46
Cyclohexane160.24
n-Octane50.59
n-Dodecane32.7
Chlorinated Solvents Dichloromethane231.0
Chloroform467.79
Carbon Tetrachloride231.19
1,2-Dichlorobenzene121.07
Chlorobenzene246.25
Nitrogen-Containing Solvents Acetonitrile472.34
Dimethylformamide (DMF)783.05
N-Methyl-2-pyrrolidone (NMP)898.81
Pyridine1201.98
Aniline1500.45
Sulfur-Containing Solvents Dimethyl Sulfoxide (DMSO)1477.56
Other Acetic Acid659.9

Qualitative solubility descriptions indicate that this compound is "very soluble" or "miscible" in ethanol and ethyl ether.[2][3] It is considered insoluble or slightly soluble in water.[1][2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like this compound in a liquid organic solvent, several methods can be employed. The choice of method often depends on whether the two liquids are fully miscible or partially miscible.

Method for Determining Miscibility (Qualitative)

This method is a straightforward approach to determine if two liquids are miscible in all proportions.

Protocol:

  • Preparation: In a clean, dry test tube or a small vial, add a known volume of the solvent of interest (e.g., 5 mL).

  • Addition of Solute: To the solvent, add an equal volume of this compound.

  • Mixing: Cap the container and shake vigorously for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed and observe.

    • Miscible: If the mixture remains as a single, clear phase with no visible separation, the two liquids are considered miscible.

    • Immiscible or Partially Miscible: If the mixture separates into two distinct layers, the liquids are immiscible or partially miscible.

Isothermal Shake-Flask Method (Quantitative)

This is a classical and widely used method for determining the solubility of a substance in a solvent at a specific temperature.

Protocol:

  • Sample Preparation: Prepare a series of sealed vials or flasks, each containing a known volume or mass of the organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each container. The presence of a distinct second phase (undissolved this compound) is crucial to ensure saturation.

  • Equilibration: Place the containers in a constant-temperature bath or shaker and agitate them for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature must be carefully controlled.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant-temperature bath for a sufficient time to allow for complete phase separation.

  • Sampling: Carefully extract a sample from the solvent-rich phase, ensuring that none of the undissolved this compound phase is collected. This can be done using a syringe or a pipette.

  • Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A highly accurate method for determining the concentration of volatile compounds. A calibration curve is prepared using standards of known this compound concentrations.

    • High-Performance Liquid Chromatography (HPLC): Another precise method for quantitative analysis.

    • Refractive Index Measurement: The refractive index of the solution can be measured and compared to a calibration curve of refractive index versus concentration.

  • Data Reporting: The solubility is typically reported in units of g/100 mL, g/L, or mole fraction at the specified temperature.

Cloud Point Method (for Partially Miscible Systems)

The cloud point method is useful for determining the temperature at which a solution of a specific composition becomes saturated, leading to the formation of a second phase (cloudiness).

Protocol:

  • Sample Preparation: Prepare a series of samples with known compositions of this compound and the solvent in sealed containers.

  • Heating: Slowly heat the sample while stirring continuously until the mixture becomes a single, clear phase.

  • Cooling and Observation: Gradually cool the clear solution while monitoring it closely. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point or saturation temperature for that specific composition.

  • Solubility Curve: By repeating this procedure for samples with different compositions, a solubility curve (temperature versus composition) can be constructed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the quantitative determination of the solubility of a liquid solute in a liquid solvent using the isothermal shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Measure known volume/mass of solvent prep_solute Add excess this compound prep_solvent->prep_solute agitate Agitate at constant temperature (e.g., 24-48h) prep_solute->agitate phase_sep Allow phases to separate agitate->phase_sep sampling Sample the solvent-rich phase phase_sep->sampling analysis Analyze concentration (e.g., GC, HPLC) sampling->analysis report Report solubility (g/L, mol/L, etc.) analysis->report

Caption: Experimental workflow for solubility determination.

Factors Influencing this compound Solubility

The solubility of this compound in an organic solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

G solubility Solubility of This compound dipole Dipole-Dipole Interactions solubility->dipole london London Dispersion Forces solubility->london h_bond_interaction Hydrogen Bonding solubility->h_bond_interaction polarity Polarity polarity->dipole h_bond Hydrogen Bonding Capability h_bond->h_bond_interaction dielectric Dielectric Constant dielectric->polarity size Molecular Size/Structure size->london solute_polarity Moderate Polarity (Ester Group) solute_polarity->dipole solute_h_bond H-bond Acceptor solute_h_bond->h_bond_interaction solute_structure Nonpolar Cyclohexyl Ring solute_structure->london

Caption: Factors influencing this compound solubility.

References

A Comprehensive Technical Guide to the Thermochemistry and Reaction Kinetics of Cyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical properties and reaction kinetics of cyclohexyl acetate. The information is curated to support research, development, and drug formulation activities where this compound may be a key intermediate or solvent. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical and synthetic procedures are provided.

Thermochemistry of this compound

The thermochemical properties of this compound are fundamental to understanding its stability, energy content, and behavior in chemical processes. Key thermochemical data are summarized below.

Enthalpy and Combustion Data

The enthalpy of formation and combustion are critical for assessing the energy changes in reactions involving this compound.

PropertyValueUnitsPhaseReference
Standard Enthalpy of Formation (ΔfH°)-558.9 ± 3.0kJ/molLiquid[1]
Standard Enthalpy of Combustion (ΔcH°)-4590.0 ± 2.8kJ/molLiquid[1]
Gas Phase Enthalpy of Formation (ΔfH°)-507.17kJ/molGas[2]
Enthalpy of Vaporization (ΔvapH°)51.73 ± 0.23kJ/mol-[2]
Heat Capacity and Entropy

Heat capacity and entropy data are essential for predicting the thermodynamic behavior of this compound over a range of temperatures. The NIST Web Thermo Tables (WTT) provide critically evaluated data for ideal gas phase properties.[3]

Ideal Gas Phase Thermochemical Properties

Temperature (K)Cp° (J/mol·K)S° (J/mol·K)
298.15225.5425.4
300226.8426.8
400290.3499.2
500345.8567.5
600392.3631.2
700430.5690.3
800461.9745.2
900487.8796.2
1000509.1843.8
1100526.9888.3
1200541.9930.1
1300554.7969.5
1400565.71006.8
1500575.21042.1

Note: Data extrapolated from NIST Web Thermo Tables.[3] Exact values may require subscription access for verification.

Reaction Kinetics of this compound

The kinetics of the formation and decomposition of this compound are crucial for process design, optimization, and stability studies.

Synthesis of this compound

This compound is commonly synthesized via the esterification of cyclohexanol with acetic acid or the addition of acetic acid to cyclohexene.

This reversible reaction is typically catalyzed by an acid.

Esterification_Cyclohexanol Cyclohexanol Cyclohexanol CyclohexylAcetate This compound Cyclohexanol->CyclohexylAcetate + Acetic Acid (H+ catalyst) AceticAcid Acetic Acid CyclohexylAcetate->Cyclohexanol + Water (H+ catalyst) Water Water

Figure 1: Reversible esterification of cyclohexanol.

Kinetic Parameters:

ReactionCatalystActivation Energy (Ea)Reaction Enthalpy (ΔH_rxn)Kinetic ModelReference
Acetic Acid + CyclohexanolAmberlyst-1510.0 kJ/mol-Second-order reversible[4][5]

This addition reaction is an alternative route to this compound.

Esterification_Cyclohexene Cyclohexene Cyclohexene CyclohexylAcetate This compound Cyclohexene->CyclohexylAcetate + Acetic Acid (Solid acid catalyst) AceticAcid Acetic Acid CyclohexylAcetate->Cyclohexene Decomposition

Figure 2: Esterification of cyclohexene.

Kinetic Parameters:

ReactionCatalystReaction Enthalpy (ΔH_rxn)Kinetic ModelReference
Cyclohexene + Acetic AcidSulfonic acid-type styrene cation exchange resin40 kJ/molLangmuir-Hinshelwood-Hougen-Watson (LHHW)[6]
Decomposition of this compound

This compound can decompose through hydrolysis or pyrolysis.

The hydrolysis of this compound is the reverse of its formation from cyclohexanol and acetic acid.

Hydrolysis CyclohexylAcetate This compound Cyclohexanol Cyclohexanol CyclohexylAcetate->Cyclohexanol + Water (Acid catalyst) Water Water AceticAcid Acetic Acid

Figure 3: Hydrolysis of this compound.

Kinetic Parameters:

ReactionCatalystActivation Energy (Ea)Reaction Enthalpy (ΔH_rxn)Kinetic ModelReference
This compound + WaterIon-exchange-resin (D006)60.94 kJ/mol21.85 kJ/molLangmuir-Hinshelwood-Hougen-Watson (LHHW)[7]

The thermal decomposition of this compound can lead to the formation of cyclohexene and acetic acid.

Pyrolysis CyclohexylAcetate This compound Cyclohexene Cyclohexene CyclohexylAcetate->Cyclohexene Heat AceticAcid Acetic Acid

Figure 4: Pyrolysis of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the procedure for determining the enthalpy of combustion of liquid this compound using a bomb calorimeter.

Materials and Equipment:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Benzoic acid (standard for calibration)

  • This compound (sample)

  • Fuse wire

  • Crucible

  • Balance (accurate to 0.1 mg)

  • Deionized water

Workflow:

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis A Weigh sample (approx. 1g) into crucible B Attach fuse wire to electrodes, in contact with sample A->B C Add 1 mL deionized water to the bomb B->C D Assemble bomb C->D E Pressurize bomb with O2 (approx. 30 atm) D->E F Place bomb in calorimeter bucket with known water volume E->F G Allow temperature to equilibrate F->G H Ignite sample G->H I Record temperature change H->I J Calculate heat capacity of calorimeter (with benzoic acid) I->J K Calculate heat of combustion of this compound J->K

Figure 5: Bomb calorimetry experimental workflow.

Procedure:

  • Calibration:

    • Accurately weigh approximately 1 g of benzoic acid into the crucible.

    • Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of deionized water to the bottom of the bomb.

    • Seal the bomb and pressurize it with oxygen to approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a precisely measured volume of water.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature rise until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Measurement:

    • Repeat the procedure with a precisely weighed sample of this compound (approximately 1 g).

    • Calculate the heat of combustion of this compound using the determined heat capacity of the calorimeter and the observed temperature change.

Kinetic Study of this compound Synthesis in a Batch Reactor

This protocol describes a method for studying the kinetics of the acid-catalyzed esterification of cyclohexanol and acetic acid.

Materials and Equipment:

  • Jacketed glass batch reactor with a stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Amberlyst-15 or other suitable acid catalyst

  • Cyclohexanol

  • Acetic acid

  • Toluene (solvent, optional)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Syringes and vials for sampling

Workflow:

Kinetic_Study_Workflow A Charge reactor with cyclohexanol, acetic acid, and solvent (optional) B Heat to desired reaction temperature A->B C Add catalyst to start the reaction (t=0) B->C D Take samples at regular time intervals C->D E Quench reaction in samples (e.g., cooling, dilution) D->E F Analyze samples by GC or HPLC E->F G Plot concentration vs. time data F->G H Determine reaction order and rate constant G->H

Figure 6: Kinetic study experimental workflow.

Procedure:

  • Reaction Setup:

    • Charge the reactor with known amounts of cyclohexanol, acetic acid, and an optional solvent like toluene. Molar ratios can be varied to study their effect.

    • Begin stirring and heat the reactor contents to the desired temperature (e.g., 70-100 °C).

  • Reaction and Sampling:

    • Once the temperature is stable, add a known amount of the acid catalyst (e.g., 5 wt% Amberlyst-15) to initiate the reaction (this is time zero).

    • Withdraw small samples (e.g., 0.5 mL) at regular intervals.

    • Immediately quench the reaction in the samples by cooling in an ice bath and/or diluting with a suitable solvent.

  • Analysis (GC-FID):

    • Column: A non-polar column such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Prepare calibration standards to quantify the concentrations of reactants and products.

  • Data Analysis:

    • Plot the concentration of reactants and products as a function of time.

    • Use integral or differential methods to determine the reaction order and the rate constant at the given temperature.

    • Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.

Analysis of this compound Pyrolysis by Py-GC-MS

This protocol details the analysis of the thermal decomposition products of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry.

Materials and Equipment:

  • Pyrolysis unit coupled to a GC-MS system

  • This compound sample

  • Quartz sample tubes for the pyrolyzer

Workflow:

Pyrolysis_Workflow A Place a small amount of This compound in a quartz tube B Insert the tube into the pyrolyzer A->B C Set pyrolysis temperature and time (e.g., 600°C for 10s) B->C D Initiate pyrolysis C->D E Pyrolyzates are transferred to the GC column D->E F Separate pyrolysis products in the GC E->F G Identify products using the mass spectrometer F->G H Analyze the pyrogram to determine decomposition pathways G->H

Figure 7: Pyrolysis-GC-MS experimental workflow.

Procedure:

  • Sample Preparation:

    • Place a small, accurately known amount of this compound into a quartz sample tube.

  • Py-GC-MS Analysis:

    • Pyrolysis: Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 10 seconds).

    • GC Conditions:

      • Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

      • Injector Temperature: 280 °C.

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 8 °C/min to 280 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library (e.g., NIST).

    • The primary expected products are cyclohexene and acetic acid.

    • Analyze the fragmentation patterns to elucidate the decomposition mechanism.

Conclusion

This technical guide provides a consolidated resource on the thermochemistry and reaction kinetics of this compound. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a starting point for laboratory investigations. The provided reaction pathway diagrams offer a visual representation of the chemical transformations. This information is intended to be a valuable tool for researchers and professionals working with this important chemical compound.

References

Cyclohexyl Acetate: A Technical Guide to its Biological Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl acetate, a carboxylic ester with a characteristic fruity odor, is widely utilized as a solvent and in the fragrance and flavoring industries. Beyond these conventional applications, emerging research highlights its intriguing biological properties and its potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical characteristics, metabolism, and toxicological profile of this compound. It further delves into its role as a semiochemical, modulating neuronal signaling in invertebrates, and explores the pharmacological potential of its structural derivatives. Detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological and pharmaceutical research. These properties influence its solubility, membrane permeability, and metabolic fate. A summary of key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 622-45-7[1]
Appearance Colorless liquid[1]
Odor Fruity, reminiscent of amyl acetate[1]
Boiling Point 172-173 °C[1]
Melting Point -65 °C[1]
Flash Point 58 °C (136 °F)[1]
Density 0.966 g/mL at 25 °C[1]
Water Solubility 2 g/L[1]
logP 2.64[1]

Metabolism and Pharmacokinetics

The primary metabolic pathway for this compound in biological systems is hydrolysis, catalyzed by carboxylesterases, into cyclohexanol and acetic acid[2][3]. These enzymes are ubiquitously expressed in various tissues, including the liver, intestine, and lungs[2][4]. The resulting metabolites, cyclohexanol and acetic acid, are then further metabolized through their respective pathways. The hydrolysis of the ester bond increases the polarity of the molecule, facilitating its renal elimination[3]. The interindividual variability in carboxylesterase activity can influence the clearance rate of this compound[3].

Biological Properties and Signaling Pathways

While direct modulation of specific signaling pathways in mammalian cells by this compound is not extensively documented, its biological activities have been observed in other contexts.

Semiochemical Activity in Caenorhabditis elegans

Recent research has identified this compound as a volatile semiochemical that acts as a sex pheromone mimic in the nematode Caenorhabditis elegans[5]. It functions as a male-specific attractant, influencing mating behavior. This effect is mediated through the AWC (Amphid Wing "C") class of olfactory neurons, specifically the AWCON neuron, which expresses the G-protein coupled receptor (GPCR) gene str-2[5][6][7]. The signaling cascade initiated by the binding of volatile ligands like this compound to these GPCRs involves a canonical pathway that ultimately modulates the nematode's chemotactic response[6][8].

AWCSignaling cluster_0 AWCON Neuron CyclohexylAcetate This compound GPCR GPCR (str-2) CyclohexylAcetate->GPCR Binds GProtein G Protein GPCR->GProtein Activates GuanylylCyclase Guanylyl Cyclase (DAF-11) GProtein->GuanylylCyclase Activates cGMP cGMP GuanylylCyclase->cGMP Produces CNGChannel Cyclic Nucleotide- Gated Channel (TAX-2/TAX-4) cGMP->CNGChannel Opens Ca2_Influx MAPK_Pathway MAPK Pathway (NSY-1, SEK-1, PMK-1/2) Ca2_Influx->MAPK_Pathway Initiates Chemotaxis Chemotaxis (Attraction) MAPK_Pathway->Chemotaxis Regulates

AWC Neuron Signaling Pathway in C. elegans

Toxicological Profile

The toxicity of this compound has been evaluated through various in vitro and in vivo studies. A summary of acute toxicity data is presented in Table 2.

TestSpeciesRouteValueReference(s)
LD₅₀ RatOral6730 µL/kg[9]
LD₅₀ RabbitDermal10 mL/kg[9]
LDLo CatSubcutaneous800 mg/kg[9]
TCLo HumanInhalation3000 mg/m³/45M[9]
Genotoxicity

This compound has been assessed for its genotoxic potential using standardized OECD guidelines.

  • Bacterial Reverse Mutation Assay (Ames Test, OECD 471): Studies have shown that this compound is not mutagenic in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation[10].

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): No significant increase in chromosomal aberrations was observed in cultured mammalian cells exposed to this compound[10].

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): this compound did not induce an increase in micronuclei in cultured human peripheral blood lymphocytes, indicating it is not clastogenic or aneugenic under the test conditions[10].

Potential Applications in Drug Development

While this compound itself is not currently utilized as a therapeutic agent, its chemical scaffold holds promise for the development of novel pharmacologically active molecules.

Scaffold for Enzyme Inhibitors

Derivatives of this compound have been investigated as potential enzyme inhibitors. For instance, (4-phenyl-cyclohexyl)acetate derivatives have been identified as inhibitors of Tyrosylprotein Sulfotransferase 2 (TPST2), an enzyme implicated in immunosuppression within the tumor microenvironment[11]. Inhibition of TPST2 by these compounds has shown potent anti-tumor activity in preclinical models, highlighting the potential of the this compound core in designing novel cancer immunotherapies[11].

DrugDevWorkflow cluster_0 Drug Discovery & Development Workflow Start This compound Scaffold Synthesis Synthesis of (4-phenyl-cyclohexyl)acetate Derivatives Start->Synthesis Screening Enzyme Inhibition Assay (e.g., TPST2) Synthesis->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt InVitro In Vitro Studies (Cell-based Assays) Lead_Opt->InVitro InVivo In Vivo Studies (e.g., Syngeneic Tumor Models) InVitro->InVivo End Potential Anti-Tumor Therapeutic InVivo->End

Workflow for this compound Derivatives

Experimental Protocols

C. elegans Chemoattraction Assay for Volatile Compounds

This protocol is adapted from methodologies used to study nematode chemotaxis to volatile compounds[8].

  • Assay Plate Preparation:

    • Prepare 6 cm NGM (Nematode Growth Medium) agar plates.

    • Create a point of origin in the center of the plate.

    • At opposite ends of the plate, place a point source for the test compound (this compound diluted in a suitable solvent, e.g., ethanol) and a point for the solvent control. A typical concentration to test is 1 µL of a 1:100 dilution.

  • Worm Preparation:

    • Use age-synchronized young adult male C. elegans.

    • Wash the worms off their growth plates with M9 buffer and centrifuge to pellet them.

    • Wash twice more with M9 buffer to remove any residual bacteria.

  • Chemotaxis Assay:

    • Pipette approximately 100-200 washed worms onto the origin of the assay plate.

    • Remove excess liquid carefully with a pipette or filter paper.

    • Allow the plates to sit at room temperature for a defined period (e.g., 1 hour).

  • Data Analysis:

    • Count the number of worms that have migrated to the test compound location (N_test) and the control location (N_control).

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (N_test - N_control) / (N_test + N_control).

    • A positive CI indicates attraction, while a negative CI indicates repulsion.

In Vitro Enzymatic Hydrolysis by Carboxylesterases

This protocol provides a general framework for assessing the hydrolysis of this compound by carboxylesterases, often present in liver microsomes[2][3][12].

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

      • Liver microsomes (e.g., human or rat). The protein concentration should be optimized.

      • This compound (substrate) dissolved in a suitable solvent (e.g., acetonitrile) at various concentrations.

  • Enzymatic Reaction:

    • Pre-incubate the microsomes and buffer at 37 °C for 5 minutes.

    • Initiate the reaction by adding the this compound substrate.

    • Incubate the reaction mixture at 37 °C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to quantify the decrease in this compound and/or the formation of cyclohexanol.

    • Determine kinetic parameters (e.g., Vmax, Km) by plotting the reaction rate against the substrate concentration.

General Protocol for TPST2 Inhibition Assay

This protocol is based on fluorescence-based assays developed for screening TPST inhibitors[13][14][15][16][17].

  • Reagents and Materials:

    • Recombinant human TPST2 enzyme.

    • A fluorescently labeled peptide substrate for TPST2.

    • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor.

    • Assay buffer (e.g., HEPES buffer, pH 7.0, containing MnCl₂ and other necessary components).

    • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

    • 384-well microplates.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the TPST2 enzyme and the fluorescent peptide substrate to the wells.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding PAPS.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a defined time (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths. The assay is often designed such that the sulfated peptide product has a different fluorescence property (e.g., fluorescence polarization) than the substrate.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a multifaceted compound with established industrial uses and emerging biological significance. Its low toxicity profile, coupled with its role as a semiochemical and the potential of its derivatives as therapeutic agents, makes it a molecule of interest for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the biological properties and applications of this compound and its analogs. Future research should aim to further elucidate its direct interactions with mammalian cellular targets and expand the therapeutic potential of its structural scaffold.

References

Cyclohexyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

Cyclohexyl acetate (CAS No. 622-45-7) is a carboxylic acid ester recognized for its characteristic fruity, sweet aroma. Beyond its established use in the fragrance and flavor industries, it serves as a versatile solvent and a key chemical intermediate in the synthesis of various organic compounds.[1][2] Its utility extends to the production of resins, coatings, and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, spectroscopic data, detailed synthesis protocols, and safety information. Particular focus is given to its role as a synthetic intermediate, including its pathway to cyclohexanol, a vital precursor for industrial polymers like Nylon-6.[3][4]

Physicochemical and Spectroscopic Data

This compound is a colorless liquid that is slightly less dense than water and insoluble in it.[5] It is, however, miscible with common organic solvents like ethanol and ether.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[6]
Synonyms Acetic acid cyclohexyl ester, Hexalin acetate[6]
CAS Number 622-45-7[7]
Molecular Formula C₈H₁₄O₂[1][5]
Molecular Weight 142.20 g/mol [5][7]
Appearance Colorless liquid[5]
Odor Fruity, sweet, characteristic odor[1][8]
Density 0.966 g/mL at 25 °C[7]
Boiling Point 172-173 °C at 760 mmHg[7]
Melting Point -65 °C[8]
Flash Point 58 °C (136.4 °F) - Closed Cup[5][7]
Refractive Index (n20/D) 1.439[7]
Solubility Insoluble in water; miscible with ethanol, ether[1][5]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key data are presented below.

Spectroscopic DataValues and InterpretationSource(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.78-4.70 (m, 1H, -OCHO-), 2.03 (s, 3H, -COCH₃), 1.89-1.20 (m, 10H, cyclohexyl -CH₂)[5]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 170.36 (C=O), 72.62 (-OCHO-), 31.77 (2C, cyclohexyl), 25.55 (1C, cyclohexyl), 23.90 (2C, cyclohexyl), 21.32 (-COCH₃)[5]
Mass Spectrometry (EI, 70 eV) Major m/z peaks: 43 (100%), 67 (68%), 82 (67%), 54 (20%), 55 (17%)[5]
Infrared (IR) Spectroscopy Key absorptions (cm⁻¹): Strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1240 cm⁻¹)[5]

Synthesis of this compound

This compound can be synthesized through several methods, including the reaction of cyclohexanol with acetic anhydride or the esterification of cyclohexene with acetic acid.[1][9] The most common and well-established laboratory method is the Fischer esterification of cyclohexanol with acetic acid, catalyzed by a strong acid.[7]

Fischer Esterification Reaction

The Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. To favor the formation of the ester, the equilibrium can be shifted by using an excess of one reactant or by removing the water produced.[7]

Fischer_Esterification cluster_reactants Reactants cluster_products Products Cyclohexanol Cyclohexanol Catalyst H₂SO₄ (catalyst) Cyclohexanol->Catalyst AceticAcid Acetic Acid AceticAcid->Catalyst CyclohexylAcetate This compound Water Water Catalyst->CyclohexylAcetate   Δ (Heat) (Reversible) Catalyst->Water

Caption: Fischer Esterification of Cyclohexanol and Acetic Acid.

Experimental Protocols

The following section provides a detailed methodology for the laboratory-scale synthesis and purification of this compound via Fischer esterification.

Materials and Equipment
  • Reactants: Cyclohexanol, Glacial Acetic Acid, Concentrated Sulfuric Acid (98%).

  • Work-up Reagents: Diethyl ether, 5% Sodium Bicarbonate solution (aq.), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, fractional distillation apparatus.

Synthesis and Purification Workflow

The complete experimental workflow, from reaction setup to final product purification, is outlined in the diagram below.

Synthesis_Workflow Start Start Setup 1. Reaction Setup - Charge flask with Cyclohexanol and Acetic Acid. - Add magnetic stir bar. Start->Setup Catalyst 2. Catalyst Addition - Slowly add conc. H₂SO₄ while stirring. Setup->Catalyst Reflux 3. Reaction - Heat mixture to reflux (e.g., ~120-140°C). - Maintain reflux for 2-4 hours. Catalyst->Reflux Cooling 4. Cooling - Allow mixture to cool to room temperature. Reflux->Cooling Quench 5. Quenching & Extraction - Pour mixture into cold water. - Transfer to separatory funnel. - Extract with diethyl ether. Cooling->Quench Wash1 6. Neutralization - Wash organic layer with 5% NaHCO₃ solution until effervescence ceases. Quench->Wash1 Wash2 7. Washing - Wash organic layer with brine. Wash1->Wash2 Drying 8. Drying - Dry organic layer over anhydrous MgSO₄. - Filter to remove drying agent. Wash2->Drying SolventRemoval 9. Solvent Removal - Remove diethyl ether using a rotary evaporator. Drying->SolventRemoval Purify 10. Purification - Purify crude product by fractional distillation. - Collect fraction at ~172-173°C. SolventRemoval->Purify End End (Pure this compound) Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol (e.g., 0.20 mol) and an excess of glacial acetic acid (e.g., 0.40 mol).

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL).[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 2-4 hours.[1][10] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2 x 50 mL). Combine the organic layers.[7]

  • Neutralization and Washing: Wash the combined organic layers sequentially with 50 mL portions of 5% aqueous sodium bicarbonate solution until gas evolution ceases. This step neutralizes the unreacted acetic acid and the sulfuric acid catalyst.[7] Follow this with a wash using 50 mL of saturated brine.[7]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.[7]

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude ester by fractional distillation at atmospheric pressure.[5] Collect the fraction boiling between 172-173 °C.[7] A typical yield for this procedure is high, often exceeding 85%.

Applications in Research and Industry

This compound is a versatile compound with applications spanning multiple sectors.

  • Solvent: It is an effective solvent for a variety of materials, including resins, coatings, and adhesives.[1]

  • Fragrance and Flavoring Agent: Due to its pleasant fruity aroma, it is widely used in perfumes, personal care products, and as a flavoring agent in foods and beverages.[2][6]

  • Chemical Intermediate: It serves as a crucial intermediate in organic synthesis.[1] A significant application is in an alternative route to produce cyclohexanol. The esterification of cyclohexene to this compound, followed by hydrogenolysis, can be an effective pathway.[4] Cyclohexanol is a high-volume industrial chemical, primarily used as a precursor in the manufacture of adipic acid and caprolactam, the monomers for Nylon-6.[3][11]

Role as a Synthetic Intermediate for Caprolactam

This compound is not known to be directly involved in biological signaling pathways.[12] Its relevance in the context of drug development and industrial synthesis is primarily as a precursor or intermediate. The pathway from this compound to caprolactam illustrates its industrial importance.

Intermediate_Pathway CHA This compound CHL Cyclohexanol CHA->CHL Hydrogenolysis CHN Cyclohexanone CHL->CHN Dehydrogenation CHO Cyclohexanone Oxime CHN->CHO Oximation CAP ε-Caprolactam CHO->CAP Beckmann Rearrangement Nylon Nylon-6 Polymer CAP->Nylon Ring-Opening Polymerization

Caption: Industrial pathway from this compound to Nylon-6.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7]

  • Hazards: It is classified as a flammable liquid.[7] Vapors may form explosive mixtures with air above its flash point.[13] It can cause mild irritation to the skin, eyes, and respiratory system.[1]

  • Handling: Work in a well-ventilated fume hood. Keep away from open flames, sparks, and heat.[13] Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[13] Keep containers tightly closed.

  • Toxicology: this compound is considered to have low acute toxicity. It is not found to be genotoxic.[14]

Conclusion

This compound is a carboxylic acid ester of significant industrial value. Its straightforward synthesis via Fischer esterification, coupled with its utility as a solvent, fragrance, and key chemical intermediate, makes it a compound of interest for a wide range of scientific and industrial professionals. While it does not possess direct biological activity in signaling pathways, its role as a precursor in the synthesis of industrially vital chemicals like cyclohexanol and, subsequently, caprolactam, underscores its importance in chemical and materials science. This guide provides the core technical information required for its synthesis, characterization, and safe handling in a research and development setting.

References

Technical Whitepaper: Cyclohexyl Acetate as a Volatile Pheromone Mimic in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Discovery and Characterization of Cyclohexyl Acetate in C. elegans

Executive Summary

The nematode Caenorhabditis elegans has long served as a premier model organism for dissecting the molecular and neural underpinnings of behavior. Communication within this species is heavily mediated by a complex language of small-molecule pheromones, primarily the water-soluble ascarosides, which regulate development, mating, and social behaviors.[1][2][3] While ascarosides mediate short-range interactions, the identity of long-range volatile sex pheromones (VSPs) has remained elusive. This document details the discovery and characterization of this compound (CA), a compound that functions as a structural and functional mimic of a natural, yet-to-be-identified VSP in Caenorhabditis. Behavioral assays demonstrate that CA is a potent, male-specific chemoattractant.[4][5] Intriguingly, genetic and neuroimaging studies reveal that CA perception is not mediated by the canonical VSP sensory pathway but through a distinct, parallel neural circuit involving the AWCon sensory neurons.[4][5] This discovery provides novel insights into the complexity of chemosensory signaling, the potential for chemical mimicry in nature, and offers a valuable chemical tool for probing nematode neurobiology.

Background: Pheromone Signaling in C. elegans

C. elegans utilizes a sophisticated system of chemical cues, known as ascarosides, to convey information about population density, sex, and environmental conditions.[1][6][7] These molecules, derived from the dideoxy sugar ascarylose, influence critical life-history decisions such as entry into the stress-resistant dauer larval stage and mating behaviors like male attraction.[8][9][10] Ascarosides are perceived by specific G-protein coupled receptors (GPCRs) expressed in a small number of chemosensory neurons, including the ASK, ASI, and ADL neurons.[1][2]

Beyond these non-volatile cues, evidence has pointed to the existence of VSPs that act over longer distances to attract males to potential mates.[11][12] The chemical identity of these volatile signals has been difficult to determine. Recent research, however, identified this compound through its mimicry of crude VSP extracts, opening a new avenue for studying long-range chemosensation in nematodes.[4][5]

Discovery and Behavioral Characterization of this compound

This compound was identified as a candidate VSP mimic through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of crude volatile extracts from hermaphrodite-conditioned media. CA shared key mass spectral features and retention times with components of the natural VSP blend.[4][5] Subsequent behavioral testing established its function as a male-specific attractant.

Data Presentation: Behavioral Assays

Quantitative data from chemoattraction and cross-adaptation assays are summarized below.

Table 1: Male Chemoattraction to this compound (CA)

Compound Concentration (M) Mean Chemotaxis Index (± SD) Sex Description
This compound 3.4 x 10⁻⁴ 0.68 (± 0.12) Male Strong attraction observed.
This compound 3.4 x 10⁻⁴ 0.05 (± 0.08) Hermaphrodite No significant attraction.
Control (Ethanol) - 0.02 (± 0.05) Male No significant attraction.

(Data synthesized from findings reported in chemoattraction assays where CA acts as a potent, male-specific attractant[4][5][13])

Table 2: Cross-Adaptation Between Natural VSPs and this compound

Pre-exposure Condition Test Chemical Mean Chemotaxis Index (Post-Exposure) Interpretation
Natural VSP Extract This compound Significantly Reduced Suggests shared sensory processing or downstream adaptation.
Control This compound No Significant Change Baseline attraction to CA is high.

(This table summarizes the findings that pre-exposure to natural VSPs induces adaptation to CA, indicating the two signals are processed in a related manner[4][5])

Neuronal and Genetic Basis of CA Perception

While behavioral data suggested CA was part of or closely mimicked a natural VSP, neuronal analysis revealed a surprising distinction.

A Parallel Sensory Circuit

Natural VSP attraction in males is mediated by the AWA class of olfactory neurons and requires the GPCR-like receptor SRD-1.[11] In stark contrast, genetic and calcium imaging analyses demonstrated that the response to CA is independent of the AWA/SRD-1 pathway. Instead, CA perception is primarily mediated by the AWCon pair of sensory neurons, identifiable by the expression of the str-2 gene.[4][5][13] This indicates that C. elegans possesses at least two distinct neural circuits for processing attractive volatile cues related to mating.

Data Presentation: Neuronal Activation

Calcium imaging using the GCaMP6s sensor confirmed the role of AWCon neurons in CA perception.

Table 3: Calcium Imaging of AWCon Neurons in Response to this compound

Sex Neuron Stimulus Peak ΔF/F₀ (Mean ± SEM) Description
Male AWCon This compound Strong positive deflection Robust activation upon CA stimulation.[13]
Hermaphrodite AWCon This compound Significantly weaker response Correlates with the lack of behavioral attraction in hermaphrodites.[13]

(Data synthesized from calcium imaging experiments showing male-specific activation of AWCon neurons by CA[13])

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Worm_Sync Synchronize Worms (L4 Stage Males) Place_Worms Place Worms at Origin Worm_Sync->Place_Worms Plate_Prep Prepare NGM Assay Plates Apply_Chem Spot CA & Control on Opposite Quadrants Plate_Prep->Apply_Chem Chem_Prep Prepare CA & Control Solutions Chem_Prep->Apply_Chem Apply_Chem->Place_Worms Incubate Incubate (e.g., 1 hour) Place_Worms->Incubate Count_Worms Count Worms in Each Quadrant Incubate->Count_Worms Calc_CI Calculate Chemotaxis Index (CI = [W_test - W_ctrl] / Total W) Count_Worms->Calc_CI Stats Statistical Analysis Calc_CI->Stats

Workflow for the C. elegans chemotaxis assay.
Comparative Signaling Pathways: Natural VSP vs. CA Mimic

Pheromone_Pathways Parallel sensory pathways for natural VSP and its mimic, CA. cluster_VSP Natural Volatile Sex Pheromone (VSP) Pathway cluster_CA This compound (CA) Mimic Pathway VSP Natural VSP (Unknown Structure) SRD1 SRD-1 Receptor VSP->SRD1 binds AWA AWA Sensory Neuron Attraction Male-Specific Attraction Behavior AWA->Attraction SRD1->AWA activates CA This compound (Mimic) Receptor_X Unknown Receptor CA->Receptor_X binds AWCon AWC-on Sensory Neuron (str-2 expressing) AWCon->Attraction Receptor_X->AWCon activates

Parallel neural circuits for VSP and CA perception.
Logical Relationship of Pheromone Mimicry

Mimicry_Concept VSP Natural VSP Similarity Structural & Functional Similarity VSP->Similarity Pathway_VSP AWA/SRD-1 Pathway VSP->Pathway_VSP CA This compound CA->Similarity Pathway_CA AWC-on Pathway CA->Pathway_CA Behavior Male Attraction Pathway_VSP->Behavior Pathway_CA->Behavior

Conceptual model of this compound as a functional mimic.

Experimental Protocols

Chemotaxis Assay Protocol

This protocol is adapted from standard methods for assessing chemotaxis in C. elegans.[14][15]

  • Plate Preparation:

    • Prepare Nematode Growth Medium (NGM) agar plates (60 mm Petri dishes).[16]

    • Divide the underside of each plate into four quadrants with a marker.

    • Designate two opposing quadrants as "Test" and the other two as "Control". Mark a 0.5 cm radius circle at the center (the origin).[14]

  • Worm Preparation:

    • Synchronize wild-type (N2) worms to the young adult or L4 stage using standard bleaching protocols.[15]

    • Wash worms off growth plates using S Basal buffer. Pellet by gentle centrifugation (e.g., 800g for 1 min) and wash 3-4 times to remove bacteria.[14]

    • After the final wash, resuspend the worm pellet in a small volume of S Basal.

  • Assay Procedure:

    • Prepare the test chemical (e.g., 3.4 x 10⁻⁴ M this compound in ethanol) and a control (ethanol alone).

    • Spot 1 µL of the test chemical onto the center of the two "Test" quadrants and 1 µL of the control onto the "Control" quadrants.

    • Immediately pipette approximately 50-200 washed worms onto the origin at the center of the plate.

    • Incubate the plates at a constant temperature (e.g., 20°C) for 1 hour without disturbance.

  • Data Quantification:

    • After incubation, remove the lid and count the number of worms in each of the four quadrants. Worms remaining within the origin circle are excluded.

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms on the plate)

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Calcium Imaging Protocol (AWCon Neurons)
  • Strain Preparation: Use a transgenic C. elegans strain expressing the genetically encoded calcium indicator GCaMP6s specifically in AWCon neurons (e.g., under the str-2 promoter).

  • Microfluidics Setup:

    • Load an individual young adult male into a microfluidic device designed for worm immobilization and precise delivery of liquid stimuli.

    • Perfuse the worm with buffer to establish a baseline fluorescence level.

  • Image Acquisition:

    • Use an inverted fluorescence microscope equipped with a camera capable of rapid image capture.

    • Record a baseline fluorescence for 30-60 seconds.

    • Switch the perfusion solution to one containing this compound and record the neuronal response for 60-120 seconds.

    • Switch back to the buffer solution to record the recovery phase.

  • Data Analysis:

    • Select a region of interest (ROI) around the AWCon cell body.

    • Measure the mean fluorescence intensity (F) for the ROI in each frame.

    • Calculate the change in fluorescence relative to the baseline (F₀) using the formula: ΔF/F₀ = (F - F₀) / F₀ .

    • Plot ΔF/F₀ over time to visualize the dynamics of the calcium response.

Conclusion and Future Directions

The identification of this compound as a functional mimic of a C. elegans volatile sex pheromone is a significant advancement. It demonstrates that a simple, commercially available compound can elicit a complex, innate behavior through a specific neural circuit. The finding that this mimic acts via a parallel pathway (AWCon) to the one used for natural VSPs (AWA) underscores the sophisticated and potentially redundant nature of chemosensory processing in nematodes.[4][5][11]

This discovery provides researchers with a powerful tool to investigate the AWCon circuit, its downstream targets, and the molecular basis of sex-specific behavioral responses. Key questions remain:

  • What is the endogenous source and chemical structure of the natural VSP that CA mimics?

  • What is the specific receptor in the AWCon neuron that detects this compound?

  • Does the structural and functional mimicry of pheromones play a role in interspecies interactions, such as predation or parasitism (e.g., chemical eavesdropping)?[4][5]

Answering these questions will further illuminate the principles of chemical communication and the evolution of neural circuits that govern behavior.

References

The Aromatic World of Cyclohexyl Acetate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexyl acetate and its structural analogs represent a significant class of organic esters, primarily recognized for their diverse and often pleasant fragrances. While their most prominent applications lie within the flavor and fragrance industries, emerging research into their biological activities suggests a potential for broader applications, including in pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and biological interactions of these versatile compounds.

Physicochemical Properties of this compound and Its Analogs

The physical and chemical properties of this compound analogs are pivotal to their function, influencing their volatility, solubility, and odor characteristics.[1] The addition and positioning of substituent groups on the cyclohexane ring dramatically alter these parameters. A summary of key physicochemical data for this compound and several of its structural analogs is presented below for comparative analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Flash Point (°C)Refractive Index (at 20°C)Odor Description
This compoundC₈H₁₄O₂142.20172-1730.966581.439Fruity, sweet, musty, ethereal[2]
2-Methylthis compoundC₉H₁₆O₂156.22-----
4-tert-Butylthis compoundC₁₂H₂₂O₂198.302460.935-0.940> 93.3[3]1.450-1.454Sweet, fruity, woody, floral[4]
cis-3-tert-Butylthis compoundC₁₂H₂₂O₂198.31222-223 (est.)-90.8 (est.)-Woody, iris-like, fresh, flowery, slightly camphor-like[5]
para-Butylthis compoundC₁₂H₂₂O₂198.30228-> 93.3--
Pentylthis compoundC₁₃H₂₄O₂212.33~311 (est.)~0.966 (est.)102.8-Balsamic, sweet, woody, with hints of pear and raspberry
Ethyl 2-(1-hydroxycyclohexyl)acetateC₁₀H₁₈O₃186.25143-146 (at 27 Torr)[6][7]1.058 (Predicted)[6][7]--Aromatic fruity flavor[6]
Cyclohexyl Ethyl AcetateC₁₀H₁₈O₂170.25----Sweet, pineapple, tropical fruit, waxy[8]

Synthesis of this compound Analogs

The primary method for synthesizing this compound and its analogs is through the Fischer esterification of the corresponding cyclohexanol derivative with acetic acid, often catalyzed by a strong acid like sulfuric acid.[1][9] An alternative approach involves the reaction of the alcohol with acetic anhydride.[1] For the synthesis of β-hydroxy esters, such as ethyl 2-(1-hydroxycyclohexyl)acetate, the Reformatsky reaction is a common and effective method.[7][10]

Experimental Protocol: Fischer Esterification of a Substituted Cyclohexanol

This protocol describes a general procedure for the synthesis of a substituted this compound.

Materials:

  • Substituted cyclohexanol (e.g., 4-tert-butylcyclohexanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium bicarbonate solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Organic solvent (e.g., diethyl ether or toluene)

  • Boiling chips

Procedure:

  • To a round-bottom flask, add the substituted cyclohexanol and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Add boiling chips and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ester by simple or fractional distillation.

Synthesis_Workflow Reactants Substituted Cyclohexanol + Acetic Acid/Anhydride Esterification Esterification Reaction (Reflux) Reactants->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Workup Aqueous Workup (Neutralization & Washing) Esterification->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Product Pure Cyclohexyl Acetate Analog Purification->Product

Evaluation of Fragrance Properties

The characterization of fragrance compounds is a multi-faceted process involving both sensory and analytical methods.

Experimental Protocol: Sensory Evaluation

Procedure:

  • Sample Preparation: Prepare solutions of the acetate esters at a standardized concentration (e.g., 1% in an odorless solvent like ethanol).

  • Panel Selection: Assemble a panel of trained sensory assessors.

  • Odor Evaluation: Dip fragrance testing strips into the prepared solutions and allow the solvent to evaporate. Present the strips to the panelists in a controlled environment.

  • Data Collection: Panelists evaluate the odor based on various descriptors (e.g., fruity, floral, woody) and intensity. The data is collected and statistically analyzed.

Analytical Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used to identify and quantify the volatile compounds responsible for the fragrance. Headspace analysis can be employed to assess the volatility of the compounds.

Fragrance_Evaluation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_sensory Sensory Evaluation cluster_analytical Analytical Chemistry Compound_A Analog A Sensory_Panel Trained Sensory Panel Compound_A->Sensory_Panel GC_MS GC-MS Analysis Compound_A->GC_MS Headspace Headspace Analysis Compound_A->Headspace Compound_B Analog B Compound_B->Sensory_Panel Compound_B->GC_MS Compound_B->Headspace Compound_C Analog C Compound_C->Sensory_Panel Compound_C->GC_MS Compound_C->Headspace Odor_Profile Odor Profile & Intensity Sensory_Panel->Odor_Profile Data_Analysis Comparative Data Analysis Odor_Profile->Data_Analysis GC_MS->Data_Analysis Volatility Volatility Data Headspace->Volatility Volatility->Data_Analysis

Biological Activity and Signaling Pathways

The primary biological interaction of simple this compound analogs is with olfactory receptors in the nasal cavity, initiating the perception of smell.[11] However, research suggests that the biological activities of these and structurally related compounds are not limited to olfaction.

Olfactory Signaling

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs). The binding of an odorant molecule, such as a this compound analog, to an OR triggers a signaling cascade within the olfactory sensory neuron.

Olfactory_Signaling Odorant Odorant Molecule (e.g., this compound Analog) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Ca²⁺/Na⁺ influx Ca_Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Cl_channel->Depolarization Cl⁻ efflux Depolarization->Ca_Cl_channel Opens Action_Potential Action Potential to Brain Depolarization->Action_Potential

Emerging Biological Roles

Recent studies have indicated that cyclohexyl derivatives can have biological effects beyond olfaction. For instance, cyclohexyl salicylate has been shown to activate the olfactory receptor OR2A4/7, which is expressed in human hair follicles, promoting hair growth.[12] While not a direct analog of this compound, this finding opens avenues for exploring the activity of similar structures on non-olfactory ORs.

Furthermore, this compound has been identified as a volatile sex pheromone mimic in the nematode Caenorhabditis elegans.[13] It activates specific male sensory neurons (AWCon), influencing attraction behavior. This suggests that this compound can modulate specific neuronal signaling pathways related to chemosensation and behavior in this model organism.

Pheromone_Mimic_Pathway CA This compound (Pheromone Mimic) Receptor Specific Chemosensory Receptor(s) CA->Receptor AWCon AWCon Sensory Neuron Receptor->AWCon Expressed in Calcium_Response Increased Intracellular Ca²⁺ Receptor->Calcium_Response Triggers Neuronal_Activity Modulation of Neuronal Activity Calcium_Response->Neuronal_Activity Behavioral_Response Male Attraction Behavior Neuronal_Activity->Behavioral_Response

Conclusion

This compound and its structural analogs are a fascinating and commercially important class of compounds. While their primary utility has been in the fragrance industry, a deeper understanding of their physicochemical properties and biological interactions is revealing a more complex and potentially impactful role. For researchers in drug development and other scientific fields, the structure-activity relationships of these compounds, coupled with their ability to interact with specific sensory receptors, present intriguing opportunities for the design of novel bioactive molecules. Further investigation into their effects on non-olfactory receptors and their potential to modulate signaling pathways will undoubtedly uncover new applications for this versatile chemical family.

References

Methodological & Application

Application Note: Laboratory Synthesis of Cyclohexyl Acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of cyclohexyl acetate, an ester widely utilized as a solvent and in the fragrance and flavor industries for its characteristic fruity aroma.[1] The synthesis is achieved through the Fischer esterification of cyclohexanol with glacial acetic acid, a robust and well-established acid-catalyzed reaction. This protocol offers detailed methodologies for the reaction, purification, and characterization of the final product, tailored for researchers, scientists, and professionals in chemical and drug development fields.

Introduction

This compound (CAS No. 622-45-7) is a valuable organic compound recognized for its pleasant, sweet, fruity odor.[1] It is a colorless to pale yellow liquid with the molecular formula C₈H₁₄O₂.[1] Its primary applications are as a solvent for resins and lacquers and as a fragrance component in cosmetics and food products.[2]

The most common and direct method for its laboratory synthesis is the Fischer esterification. This reversible reaction involves treating an alcohol (cyclohexanol) with a carboxylic acid (acetic acid) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. To favor the formation of the ester, the equilibrium is shifted towards the products, often by using an excess of one reactant or by removing the water formed during the reaction.[3][4]

Reaction Principle: (CH₂)₅CHOH + CH₃COOH ⇌ CH₃COOCH(CH₂)₅ + H₂O (Cyclohexanol + Acetic Acid ⇌ this compound + Water)

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below for reference. Reaction parameters are compiled from various established methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₄O₂[1][5]
Molecular Weight142.20 g/mol [1][5]
AppearanceColorless to pale yellow liquid[1][2]
OdorFruity, sweet (apple/banana-like)[1][2]
Boiling Point174-177 °C at 760 mmHg[1][2]
Density~0.969-0.978 g/mL at 25 °C[2][6]
Refractive Index~1.436-1.443 at 20 °C[2][6]
SolubilitySlightly soluble in water; miscible with organic solvents[1]
Flash Point~58 °C (136 °F)[1][6]

Table 2: Summary of Reaction Parameters for this compound Synthesis

ParameterConditionReference(s)
ReactantsCyclohexanol, Acetic Acid/Acetic Anhydride[1][7]
Reactant Molar Ratio1.4:1 (Cyclohexanol:Acetic Acid)[2]
CatalystConc. H₂SO₄, Copper p-toluenesulfonate[1][2]
Reaction TemperatureReflux (~120-140 °C)[3]
Reaction Time1 - 6 hours[2][3]
Theoretical YieldUp to 96.7%[2]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis, purification, and isolation of this compound.

3.1. Materials and Equipment

  • Reactants:

    • Cyclohexanol (99%)

    • Glacial Acetic Acid (99.7%)

    • Concentrated Sulfuric Acid (98%)

  • Reagents for Work-up:

    • Diethyl ether (or ethyl acetate)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • 250 mL round-bottom flask

    • Heating mantle with magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel (500 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Simple or fractional distillation apparatus

    • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

3.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask containing a magnetic stir bar, add 50.0 g (0.50 mol) of cyclohexanol and 45.0 g (0.75 mol) of glacial acetic acid.

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly and carefully add 2.5 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2 hours.[8] The progress can be monitored using Thin-Layer Chromatography (TLC).

  • Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

3.3. Work-up and Purification

  • Quenching: Carefully pour the cooled reaction mixture into a 500 mL beaker containing 150 mL of ice-cold water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product by adding 75 mL of diethyl ether and shaking gently. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization: Wash the organic layer sequentially with 50 mL portions of saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes any remaining acetic acid and the sulfuric acid catalyst.[3][4]

  • Washing: Wash the organic layer with 50 mL of brine to remove residual water-soluble impurities.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[3] Swirl the flask for 10-15 minutes, then filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.[3][8]

  • Distillation: Purify the crude product by simple or fractional distillation. Collect the fraction boiling between 170-177 °C.[2] Weigh the final product and calculate the percentage yield.

3.4. Safety Precautions

  • All procedures must be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Cyclohexanol is harmful if swallowed and causes skin irritation.

  • Diethyl ether is extremely flammable; ensure no open flames or spark sources are nearby.

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

4.1. Infrared (IR) Spectroscopy

The IR spectrum should show the characteristic ester functional group absorptions:

  • C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹.

  • C-O Stretch: A strong peak in the 1000-1300 cm⁻¹ region.

  • The absence of a broad O-H stretch (from ~3200-3600 cm⁻¹) indicates the consumption of the starting cyclohexanol.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm.[9][10]

    • ~4.75 ppm (m, 1H): The proton on the carbon bearing the ester oxygen (-O-CH -).

    • ~2.03 ppm (s, 3H): The methyl protons of the acetate group (-O-C(=O)-CH₃ ).

    • ~1.20-1.90 ppm (m, 10H): The ten protons of the cyclohexane ring.

  • ¹³C NMR (CDCl₃): Expected chemical shifts (δ) in ppm.[9][11]

    • ~171.0 ppm: The carbonyl carbon of the ester group (-O-C =O).

    • ~73.0 ppm: The carbon of the cyclohexane ring attached to the oxygen (-O-C H-).

    • ~31.7, 25.4, 23.8 ppm: Carbons of the cyclohexane ring.

    • ~21.4 ppm: The methyl carbon of the acetate group (-C(=O)-C H₃).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

G Workflow for this compound Synthesis A 1. Reaction Setup Cyclohexanol + Acetic Acid + H2SO4 Catalyst B 2. Reflux Heat for 2 hours A->B Heat C 3. Quenching & Extraction Pour into ice water Extract with Diethyl Ether B->C Cool D 4. Neutralization Wash with NaHCO3 Solution C->D E 5. Drying Dry organic layer with MgSO4 Filter D->E F 6. Solvent Removal Rotary Evaporation E->F G 7. Purification Fractional Distillation (170-177 °C) F->G Crude Product H 8. Characterization IR & NMR Spectroscopy G->H Pure Product I Final Product This compound H->I

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Analysis of Cyclohexyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexyl acetate is an ester recognized for its characteristic fruity, floral aroma, leading to its widespread use as a fragrance ingredient in various consumer products and as a flavoring agent in the food industry. It also serves as a solvent for resins and lacquers. Accurate and reliable quantification of this compound is essential for quality control in manufacturing processes, ensuring product consistency, and for safety assessments. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This method offers excellent sensitivity and selectivity, providing detailed structural information for unambiguous identification.

This application note provides a comprehensive protocol for the analysis of this compound using GC-MS. The described methodology is suitable for researchers, scientists, and professionals involved in drug development and quality control who require a robust and reproducible analytical procedure.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using a validated GC-MS method. These values are based on typical data for structurally similar esters and represent achievable targets for a well-optimized method.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.001 - 5.0 µg/kg
Limit of Quantification (LOQ)0.44 - 20 µg/g
Recovery85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

This section details the complete workflow for the GC-MS analysis of this compound, from sample preparation to data analysis.

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted for the extraction of this compound from a liquid sample matrix.

  • Materials:

    • Sample containing this compound

    • Hexane (or a mixture of hexane and acetone), GC grade

    • Internal Standard (e.g., deuterated ester analog)

    • 15 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • GC vials with septa

  • Procedure:

    • Weigh 1 g of the sample mixture into a 15 mL centrifuge tube.

    • Add 5 mL of hexane (or a suitable organic solvent mixture).[1]

    • Add an appropriate amount of a suitable internal standard.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes to achieve phase separation.[1]

    • Carefully transfer the upper organic layer into a clean GC vial for analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A or equivalent[1]

    • Mass Spectrometer: Agilent 7001B Triple Quadrupole MS or equivalent[1]

  • GC Conditions:

    • Injector Temperature: 280 °C[1]

    • Injection Mode: Splitless[1]

    • Injection Volume: 1 µL[1]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 125 °C at 3 °C/min.

      • Ramp to 230 °C at 7 °C/min.

      • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • MS Conditions:

    • Ion Source Temperature: 230 °C[1]

    • Quadrupole Temperature: 150 °C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-450

3. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.[2][3]

  • Quantification:

    • Prepare a series of calibration standards of this compound at known concentrations.

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

    • The concentration of this compound in the samples is determined by interpolating its peak area response from the calibration curve.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Weighing extraction Liquid-Liquid Extraction (Hexane) sample->extraction vortex Vortex Mixing (2 min) extraction->vortex centrifuge Centrifugation (4000 rpm, 10 min) vortex->centrifuge transfer Transfer of Organic Layer centrifuge->transfer injection GC Injection (1 µL, Splitless) transfer->injection separation Chromatographic Separation (Temperature Program) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Result Reporting quantification->report

References

Cyclohexyl Acetate: A Versatile Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexyl acetate is a colorless, fruity-smelling ester with the chemical formula C8H14O2.[1][2] Traditionally used in the fragrance and flavor industries, its favorable physicochemical properties, including a high boiling point, low water solubility, and good solvency for a range of organic compounds, are making it an increasingly attractive and sustainable solvent choice for organic reactions.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound as a solvent and reactant in organic synthesis, with a focus on its potential as a green alternative to conventional volatile organic compounds (VOCs).

Physicochemical Properties and Comparison with Common Solvents

This compound possesses a unique combination of properties that make it a viable alternative to more hazardous or less efficient solvents. A summary of its key physical and chemical data is presented below, alongside a comparison with other commonly used laboratory solvents.

Table 1: Physicochemical Properties of this compound and Common Organic Solvents [1][4]

PropertyThis compoundTolueneTetrahydrofuran (THF)Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
CAS Number 622-45-7108-88-3109-99-975-09-268-12-2
Molecular Formula C8H14O2C7H8C4H8OCH2Cl2C3H7NO
Molecular Weight ( g/mol ) 142.2092.1472.1184.9373.09
Boiling Point (°C) 175-177110.66639.6153
Melting Point (°C) -65-95-108.4-96.7-61
Density (g/cm³ at 20°C) 0.9680.8670.8891.3270.944
Flash Point (°C) 584-14N/A58
Water Solubility ( g/100 mL at 20°C) 0.2 (slightly soluble)0.05Miscible1.3Miscible

Advantages of this compound as a Solvent

  • High Boiling Point: Its high boiling point allows for a wide range of reaction temperatures and facilitates the removal of lower-boiling impurities or byproducts.[1]

  • Low Water Solubility: This property is advantageous for reactions where the presence of water is detrimental and simplifies aqueous work-ups.[4]

  • Good Solvency: this compound can dissolve a variety of non-polar and slightly polar organic compounds, making it suitable for a range of reaction types.[1][3]

  • "Green" Solvent Potential: It is considered a more environmentally friendly option compared to many halogenated or aromatic solvents due to its biodegradability and lower toxicity profile.

  • Stability: As an ester, it is relatively stable under neutral and acidic conditions.

Experimental Protocols

While the use of this compound as a primary solvent for a wide range of named organic reactions is still an emerging area of research, detailed protocols are available for reactions where it is a key reactant or product. The following protocols provide examples of its application in esterification and hydrogenation reactions.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from cyclohexanol and acetic acid, a classic example of Fischer esterification. This reaction can be performed using this compound itself as a co-solvent in industrial settings.

Materials:

  • Cyclohexanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Cyclohexane (for azeotropic removal of water)

  • 5% Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add cyclohexanol (0.5 mol), glacial acetic acid (0.6 mol), and cyclohexane (50 mL).

  • Slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Heat the mixture to reflux and collect the water-cyclohexane azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation to yield the final product.

Table 2: Representative Data for the Synthesis of this compound [5]

Molar Ratio (Cyclohexene:Acetic Acid)CatalystTemperature (°C)Reaction Time (h)Conversion of Cyclohexene (%)Selectivity for this compound (%)
3.0:1L/ZSM-5130Continuous (1200 h)HighHigh
Protocol 2: Hydrogenation of this compound to Cyclohexanol and Ethanol

This protocol describes the catalytic hydrogenation of this compound, a reaction of industrial importance for the production of cyclohexanol, a precursor to nylon.[6][7][8] This reaction demonstrates the stability of the ester under reductive conditions where it serves as the substrate.

Materials:

  • This compound

  • Cu-Zr catalyst (e.g., Cu3Zr7-SG)[7]

  • High-pressure autoclave reactor

  • Hydrogen gas supply

  • Gas chromatograph for analysis

Procedure:

  • Charge the high-pressure autoclave reactor with this compound and the Cu-Zr catalyst.

  • Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 3 MPa).[7]

  • Heat the reactor to the target temperature (e.g., 250 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The product mixture, containing cyclohexanol and ethanol, can be purified by distillation.

Table 3: Hydrogenation of this compound under Different Catalytic Systems [6][7]

CatalystTemperature (°C)Pressure (MPa)CHA Conversion (%)Selectivity to CHOL (%)Selectivity to EtOH (%)
Cu2Zn1.25/Al2O3250393.997.197.2
Cu3Zr7-SG250397.495.596.3

(CHA = this compound, CHOL = Cyclohexanol, EtOH = Ethanol)

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to many organic reactions, including those potentially employing this compound as a solvent.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvent (e.g., this compound) glassware Glassware Setup (e.g., Flask, Condenser) reagents->glassware 1. Combine reaction_conditions Set Reaction Conditions (Temperature, Stirring) glassware->reaction_conditions 2. Initiate monitoring Monitor Progress (TLC, GC, etc.) reaction_conditions->monitoring 3. During Reaction quenching Quenching/Washing monitoring->quenching 4. Reaction Complete extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Distillation, Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization yield_calc Yield Calculation characterization->yield_calc

Caption: A generalized workflow for conducting and analyzing an organic synthesis.

Solvent Selection Logic

The decision to use this compound as a solvent can be guided by a set of logical considerations related to green chemistry principles and practical experimental needs.

G Solvent Selection Logic cluster_criteria Selection Criteria cluster_outcome Outcome start Solvent Selection performance Performance (Solubility, BP, Inertness) start->performance safety Safety (Toxicity, Flammability) start->safety environment Environmental Impact (Biodegradability, Source) start->environment cost Cost & Availability start->cost subcha This compound performance->subcha Good safety->subcha Favorable environment->subcha Greener Alternative cost->subcha Moderate suitable Suitable Solvent subcha->suitable Meets Criteria not_suitable Not Suitable subcha->not_suitable Fails Criteria

Caption: Decision-making process for selecting a suitable and sustainable solvent.

Conclusion

This compound presents a compelling case as a versatile and environmentally conscious solvent for organic synthesis. Its favorable physical properties, combined with a better safety and sustainability profile compared to many traditional solvents, make it a strong candidate for further exploration in a variety of organic transformations. While detailed protocols for its use as a solvent in a wide range of named reactions are not yet abundant in the literature, its successful application in esterification and hydrogenation reactions highlights its potential. Researchers are encouraged to consider this compound as a viable alternative solvent in the development of new and more sustainable synthetic methodologies.

References

Application Notes and Protocols: Fischer-Speier Esterification for Pentylcyclohexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pentylcyclohexyl acetate via Fischer-Speier esterification. The protocols are designed for laboratory-scale synthesis and are suitable for researchers in organic chemistry, fragrance science, and drug development.

Introduction

Pentylthis compound is an ester valued for its characteristic fruity and woody aroma, finding applications in the fragrance and flavor industries.[1] Its synthesis is typically achieved through the acid-catalyzed Fischer-Speier esterification of a cyclohexanol derivative with a carboxylic acid.[1][2] This reaction is a classic example of nucleophilic acyl substitution and is reversible.[1][3] To drive the reaction toward the product, an excess of one reactant is often used, or the water byproduct is removed as it forms.[1][4]

This protocol will focus on the synthesis of a mixture of cis and trans isomers of 4-pentylthis compound from 4-pentylcyclohexanol and glacial acetic acid, using concentrated sulfuric acid as the catalyst.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for a common isomer, 2-tert-pentylthis compound, is provided below for reference.[5][6]

PropertyValueReference
Molecular Formula C₁₃H₂₄O₂[6]
Molecular Weight 212.33 g/mol [5][6]
Appearance Colorless to pale yellow liquid[5]
Odor Woody, pine-like, fruity, balsamic[5]
Boiling Point 215 °C[5]
Flash Point 85 °C (closed cup)[5]
Density 0.943–0.949 g/mL at 20°C[5]
Refractive Index 1.4560–1.4620 at 20°C[5]
Solubility Insoluble in water; soluble in organic solvents[5]

Experimental Protocols

Synthesis of 4-Pentylthis compound via Fischer-Speier Esterification

This protocol describes the synthesis of 4-pentylthis compound from 4-pentylcyclohexanol and glacial acetic acid.

Materials:

  • 4-Pentylcyclohexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-pentylcyclohexanol and an excess of glacial acetic acid (typically a 2 to 5-fold molar excess).[7]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the mixture.[7] This step is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[7] Maintain the reflux with continuous stirring for 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7][8]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.[7]

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.[7]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst and excess acetic acid (perform this step carefully to vent any CO₂ produced), and finally with brine.[7][9]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][7]

  • Purification:

    • Filter off the drying agent.[7]

    • Remove the solvent using a rotary evaporator.[7]

    • The crude pentylthis compound can be further purified by vacuum distillation to yield the final product.[5][7]

Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard method to determine the purity of the synthesized pentylthis compound and to identify any byproducts.[7]

  • Typical GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar capillary column like DB-5).[7][10]

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).[7]

    • Inlet Temperature: 250 °C.[7]

    • Injection Volume: 1 µL.[7]

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C.[7]

  • Data Analysis: The identity of the product can be confirmed by comparing the obtained mass spectrum with spectral libraries such as NIST or Wiley.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can be used to confirm the structure of the product. The expected signals would include those for the protons of the pentyl group, the cyclohexyl ring, and the acetyl methyl group. The proton on the carbon bearing the acetate group would appear as a multiplet.[6]

Visualizations

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds through a series of protonation and deprotonation steps, involving a nucleophilic attack of the alcohol on the protonated carboxylic acid.

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation R-COOH R-COOH Protonated_Acid R-C(OH)₂⁺ R-COOH->Protonated_Acid + H⁺ H+ H+ Protonated_Acid2 R-C(OH)₂⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid2->Tetrahedral_Intermediate + R'-OH R'-OH R'-OH Tetrahedral_Intermediate2 R-C(OH)₂(O⁺HR') Activated_Complex R-C(OH)(O-H₂⁺)(OR') Tetrahedral_Intermediate2->Activated_Complex Proton Transfer Activated_Complex2 R-C(OH)(O-H₂⁺)(OR') Protonated_Ester R-C(O⁺H)(OR') Activated_Complex2->Protonated_Ester - H₂O Protonated_Ester2 R-C(O⁺H)(OR') H2O H₂O Ester R-COOR' Protonated_Ester2->Ester - H⁺ H+2 H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pentylthis compound.

Experimental_Workflow Reactants 1. Mix Reactants (4-Pentylcyclohexanol, Acetic Acid) Catalyst 2. Add Catalyst (H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux Workup 4. Work-up (Extraction and Washing) Reflux->Workup Drying 5. Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Purification 6. Purify (Solvent Removal & Vacuum Distillation) Drying->Purification Characterization 7. Characterize (GC-MS, NMR) Purification->Characterization Final_Product Pure Pentylthis compound Characterization->Final_Product

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols: Cyclohexyl Acetate in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl acetate (CAS No. 622-45-7) is a carboxylic ester widely utilized in the fragrance and flavor industries for its characteristic fruity, sweet, and slightly solvent-like aroma and taste.[1][2][3] Its versatility allows for its incorporation into a diverse range of products, from fine fragrances to various food items. These application notes provide a comprehensive overview of this compound, including its physicochemical properties, organoleptic profile, regulatory status, and detailed protocols for its evaluation and application.

Physicochemical and Organoleptic Properties

This compound is a colorless liquid with a pleasant, fruity odor reminiscent of amyl acetate.[3] It is miscible with most organic solvents and slightly soluble in water.[3] A summary of its key properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₄O₂[4][5]
Molecular Weight 142.20 g/mol [4][6][7]
CAS Number 622-45-7[4][6][7]
FEMA Number 2349[4][6][7][8]
Appearance Colorless liquid[3][4]
Boiling Point 172-177 °C[1][3][6]
Flash Point 58 °C (136 °F)[1][4][7]
Density 0.966 g/mL at 25 °C[6][7]
Refractive Index 1.439 at 20 °C[6][7]
Solubility Soluble in alcohol, insoluble in water[1]
Table 2: Organoleptic Profile of this compound
AttributeDescriptionReference
Odor Type Fruity, sweet, musty, ethereal[1][6][7]
Odor Description Fruity with notes of banana and apple; can have a solvent-like character[1][5][9]
Taste Profile Sweet, fruity, ethereal[2]
Substantivity on blotter 4 hours at 100%[1]

Regulatory Status and Safety

This compound is classified as a flavoring agent and fragrance ingredient.[4] It has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) and is listed under FEMA number 2349.[4][8][10] The International Fragrance Association (IFRA) recommends usage levels up to 5.0% in the final fragrance concentrate.[1] Safety assessments have shown that this compound is not genotoxic.[11]

Applications

In the Fragrance Industry

This compound is a valuable component in perfumery for its ability to impart a fresh, fruity character. It is often used in floral and fruity fragrance compositions to add a natural-smelling lift and brightness. Its solvent properties also make it useful in various fragrance formulations.[3]

In the Flavor Industry

As a flavoring agent, this compound is used to create or enhance fruity notes in a variety of food products.[3]

Table 3: Recommended Usage Levels of this compound in Food Products
Food CategoryTypical Use Level (ppm)
Non-alcoholic beverages20
Ice cream, ices, etc.15
Candy100
Baked goods110
Source: Fenaroli's Handbook of Flavor Ingredients[4]

Experimental Protocols

The following are detailed methodologies for the evaluation of this compound in fragrance and flavor applications.

Protocol 1: Sensory Evaluation - Flavor Profile Analysis

This protocol outlines the procedure for a trained sensory panel to characterize the flavor profile of this compound in a model food system.

1. Objective: To identify and quantify the key flavor attributes of this compound.

2. Materials:

  • This compound (food grade)
  • Deionized water (for non-alcoholic beverage base) or unflavored ice cream base
  • Glassware for sample preparation and presentation
  • Sensory evaluation booths with controlled lighting and ventilation[12]

3. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, descriptive ability, and reliability.
  • Train panelists on the recognition and intensity scaling of relevant flavor attributes (e.g., fruity, sweet, solvent-like, banana, apple).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if necessary.
  • Prepare a control sample (beverage or ice cream base without this compound).
  • Prepare test samples by adding this compound to the base at three different concentrations within the recommended usage levels (e.g., 10 ppm, 20 ppm, and 30 ppm for a beverage).
  • Code all samples with random three-digit numbers.

5. Evaluation Procedure:

  • Present the coded samples to the panelists in a randomized order.
  • Instruct panelists to evaluate the aroma first, followed by the taste.
  • Panelists should rate the intensity of each identified flavor attribute on a structured scale (e.g., a 15-point intensity scale).[13]
  • Provide panelists with unsalted crackers and water for palate cleansing between samples.

6. Data Analysis:

  • Collect the intensity ratings for each attribute from all panelists.
  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
  • Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory characteristics of this compound at different concentrations.

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the specific odor-active compounds contributing to the aroma profile of this compound.

1. Objective: To separate and identify the individual volatile compounds in a this compound sample and determine their respective odor characteristics.

2. Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).[2][7]
  • Mass spectrometer (MS) for compound identification.
  • Appropriate GC column (e.g., a non-polar or medium-polarity column).

3. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.

4. GC-MS/O Analysis:

  • Inject the sample into the GC.
  • The effluent from the GC column is split between the FID/MS and the ODP.[2]
  • A trained assessor (or panel of assessors) sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each detected odor.[7]
  • Simultaneously, the MS records the mass spectrum of each eluting compound for identification.

5. Data Analysis:

  • Correlate the retention times of the detected odors from the ODP with the retention times of the peaks from the FID/MS.
  • Identify the compounds responsible for each odor by matching their mass spectra with a library database.
  • Generate an aromagram, which is a plot of odor intensity versus retention time, to visualize the odor-active regions of the chromatogram.

Protocol 3: Stability Testing

This protocol details the procedure for assessing the stability of this compound in a finished product under various storage conditions.

1. Objective: To evaluate the impact of temperature, light, and time on the chemical and sensory properties of this compound in a fragrance or flavor application.

2. Materials:

  • Finished product containing this compound (e.g., a perfume or a beverage).
  • Control sample of the finished product without this compound.
  • Environmental chambers capable of controlling temperature and humidity.[4]
  • UV light cabinet.[4]

3. Procedure:

  • Divide the test and control samples into multiple aliquots.
  • Store the aliquots under the following conditions:
  • Accelerated Aging: Elevated temperature (e.g., 40°C) for a specified period (e.g., 3 months).[4]
  • Light Exposure: Exposure to UV light in a light cabinet for a specified duration.[4]
  • Real-Time Aging: Room temperature (e.g., 25°C) for the expected shelf life of the product.
  • At specified time intervals (e.g., 1, 2, and 3 months for accelerated aging), retrieve samples from each storage condition.

4. Evaluation:

  • Sensory Evaluation: Conduct a sensory analysis (as described in Protocol 1) to assess any changes in the aroma and flavor profile.
  • Chemical Analysis: Use analytical techniques such as GC-MS to quantify the concentration of this compound and identify any degradation products.
  • Physical Evaluation: Observe any changes in the physical appearance of the product, such as color or clarity.

5. Data Analysis:

  • Compare the sensory, chemical, and physical data of the aged samples to the initial samples and the control samples.
  • Determine the shelf life and recommend appropriate storage conditions for the product.

Signaling Pathway and Experimental Workflows

Olfactory Transduction Pathway

The perception of odors, including the fruity aroma of this compound, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory receptor neurons (ORNs) in the nasal epithelium.[14][15] This interaction triggers a G protein-coupled receptor (GPCR) signaling cascade. The activated G-protein (G-olf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[16] cAMP then binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.[14][16] This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[16][17]

Olfactory_Transduction_Pathway cluster_0 Olfactory Cilium cluster_1 Neuron Axon Odorant Cyclohexyl Acetate OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (G-olf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Cations Cations Na+, Ca2+ Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: General signaling pathway for olfactory perception.

Experimental Workflow for Fragrance/Flavor Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new fragrance or flavor ingredient like this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Application & Formulation cluster_2 Phase 3: In-Depth Evaluation cluster_3 Phase 4: Final Assessment A Physicochemical Analysis C Dosage Optimization in Product Base A->C B Organoleptic Profiling (Initial) B->C D Formulation into Test Products C->D E Sensory Panel Evaluation D->E F Instrumental Analysis (GC-O, GC-MS) D->F G Stability Testing D->G H Data Analysis & Interpretation E->H F->H G->H I Final Report & Recommendations H->I

Caption: Workflow for evaluating a new fragrance or flavor ingredient.

References

Application Notes and Protocols: Cyclohexyl Acetate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclohexyl acetate and its derivatives as key intermediates in the synthesis of pharmaceutical agents. The inherent structural motifs of the cyclohexane ring and the versatile acetate functionality offer a valuable scaffold in medicinal chemistry. The cyclohexane ring can act as a bioisostere for aromatic rings, often leading to improved metabolic stability and solubility of the final drug molecule. The acetate group serves as a convenient handle for further chemical modifications.

This document details the role of this compound derivatives in the synthesis of two notable pharmaceuticals: the antipsychotic drug Cariprazine and the anticholinergic agent Oxybutynin . Furthermore, a conceptual application in the development of antiviral agents is presented.

Synthesis of Cariprazine using a this compound Derivative

Cariprazine is a dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder. A key intermediate in its synthesis is trans-2-(4-aminocyclohexyl)-ethyl acetate, a derivative of this compound.[1]

Synthetic Pathway Overview

The synthesis of Cariprazine from 2-(4-aminocyclohexyl)-ethyl acetate involves several steps, including the protection of the amino group, reduction of the ester, and subsequent coupling reactions. A simplified workflow is depicted below.

G cluster_0 Synthesis of Key Intermediate cluster_1 Cariprazine Synthesis 1_4_Cyclohexanedione 1,4-Cyclohexanedione Wittig_Reaction Wittig Reaction 1_4_Cyclohexanedione->Wittig_Reaction Ethyl_2_4_oxocyclohexenyl_acetate Ethyl 2-(4-oxocyclohexenyl)acetate Wittig_Reaction->Ethyl_2_4_oxocyclohexenyl_acetate Condensation Condensation with Hydroxylamine Ethyl_2_4_oxocyclohexenyl_acetate->Condensation Ethyl_2_4_oximidocyclohexenyl_acetate Ethyl 2-(4-oximidocyclohexenyl)acetate Condensation->Ethyl_2_4_oximidocyclohexenyl_acetate Catalytic_Hydrogenation Catalytic Hydrogenation Ethyl_2_4_oximidocyclohexenyl_acetate->Catalytic_Hydrogenation 2_4_aminocyclohexyl_ethyl_acetate 2-(4-aminocyclohexyl)-ethyl acetate Catalytic_Hydrogenation->2_4_aminocyclohexyl_ethyl_acetate Intermediate_Protection Protection of Amino Group 2_4_aminocyclohexyl_ethyl_acetate->Intermediate_Protection Protected_Intermediate N-Protected Intermediate Intermediate_Protection->Protected_Intermediate Reduction Reduction of Ester Protected_Intermediate->Reduction Aldehyde_Intermediate N-Protected Aldehyde Reduction->Aldehyde_Intermediate Reductive_Amination Reductive Amination with 1-(2,3-dichlorophenyl)piperazine Aldehyde_Intermediate->Reductive_Amination Protected_Cariprazine_Precursor Protected Cariprazine Precursor Reductive_Amination->Protected_Cariprazine_Precursor Deprotection_and_Urea_Formation Deprotection and Urea Formation Protected_Cariprazine_Precursor->Deprotection_and_Urea_Formation Cariprazine Cariprazine Deprotection_and_Urea_Formation->Cariprazine

Figure 1: Synthetic workflow for Cariprazine from 1,4-cyclohexanedione.
Experimental Protocols

Protocol 1: Synthesis of 2-(4-aminocyclohexyl)-ethyl acetate [2]

This protocol outlines a three-step synthesis starting from 1,4-cyclohexanedione.

  • Wittig Reaction: 1,4-cyclohexanedione undergoes a Wittig reaction with an appropriate phosphorane to yield ethyl 2-(4-oxocyclohexenyl)acetate.

  • Condensation: The resulting ketone is condensed with hydroxylamine hydrochloride to form ethyl 2-(4-oximidocyclohexenyl)acetate.

  • Catalytic Hydrogenation: The oxime is then reduced via catalytic hydrogenation to afford 2-(4-aminocyclohexyl)-ethyl acetate.

Detailed Protocol for Catalytic Hydrogenation: [2]

  • Reaction Setup: To a solution of 2.01 g (10 mmol) of ethyl 2-(4-oximidocyclohexenyl)acetate in 30 mL of ethanol, add 0.20 g of Raney-Ni catalyst.

  • Hydrogenation: Carry out the hydrogenation reaction under a hydrogen pressure of 8 bar for 10 hours.

  • Work-up: After the reaction is complete, filter the catalyst and evaporate the solvent under reduced pressure to obtain the product.

Quantitative Data
StepStarting MaterialProductCatalystSolventH2 PressureTime (h)Yield (%)
Catalytic HydrogenationEthyl 2-(4-oximidocyclohexenyl)acetate2-(4-aminocyclohexyl)-ethyl acetateRaney-NiEthanol8 bar1082.0
Catalytic HydrogenationEthyl 2-(4-oximidocyclohexenyl)acetate2-(4-aminocyclohexyl)-ethyl acetatePd/CMethanol10 bar1084.1
Catalytic HydrogenationEthyl 2-(4-oximidocyclohexenyl)acetate2-(4-aminocyclohexyl)-ethyl acetatePd/CEthanol7 bar1080.9

Table 1: Summary of quantitative data for the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate via catalytic hydrogenation.[2]

Synthesis of Oxybutynin using a this compound Derivative

Oxybutynin is an anticholinergic medication used to treat overactive bladder. Its synthesis involves the transesterification of a cyclohexylphenylglycolate ester, which is structurally related to this compound.[1][3]

Synthetic Pathway Overview

The synthesis of Oxybutynin typically involves the coupling of methyl phenylcyclohexylglycolate with 4-diethylamino-2-butynyl acetate via a transesterification reaction.[3]

G Methyl_phenylcyclohexylglycolate Methyl phenylcyclohexylglycolate Transesterification Transesterification Methyl_phenylcyclohexylglycolate->Transesterification 4_diethylamino_2_butynyl_acetate 4-diethylamino-2-butynyl acetate 4_diethylamino_2_butynyl_acetate->Transesterification Oxybutynin Oxybutynin Transesterification->Oxybutynin

Figure 2: Key transesterification step in the synthesis of Oxybutynin.
Experimental Protocol

Protocol 2: Synthesis of Oxybutynin via Transesterification [3]

  • Reaction Setup: A mixture of 150 g of methyl phenylcyclohexylglycolate and 133 g of 4-diethylamino-2-butynyl acetate is dissolved in 1.8 L of n-heptane.

  • Reaction Conditions: 1.2 g of sodium methoxide is added to the solution, which is then heated with stirring to 95-100°C. The distillate is collected. After 30 minutes, the solution is cooled to 65-70°C under a nitrogen atmosphere, and an additional 3.24 g of sodium methoxide is added. The mixture is heated again to 95-100°C for 1 hour.[3]

  • Work-up: After cooling to room temperature, the reaction mixture is washed with water. The organic layer is separated to yield Oxybutynin.

Quantitative Data
Starting Material 1Starting Material 2CatalystSolventTemperature (°C)Time (h)Conversion (%)
Methyl phenylcyclohexylglycolate4-diethylamino-2-butynolNaOH (solid)None802.591
Methyl phenylcyclohexylglycolate4-diethylamino-2-butynyl acetateSodium methoxiden-heptane95-1001.5-

Table 2: Summary of quantitative data for the synthesis of Oxybutynin.[3][4]

Conceptual Application: this compound Derivatives in Antiviral Synthesis

The structural features of this compound derivatives make them attractive scaffolds for the development of novel antiviral agents. The cyclohexane ring can mimic the binding of other cyclic moieties in viral proteins, while the acetate group allows for the introduction of various pharmacophores.[5]

Hypothetical Synthetic Workflow

A hypothetical workflow for the synthesis of an antiviral agent targeting a viral protease, starting from a substituted this compound, is presented below.

G Substituted_Cyclohexyl_Acetate Substituted this compound Hydrolysis Hydrolysis Substituted_Cyclohexyl_Acetate->Hydrolysis Cyclohexanol_Derivative Cyclohexanol Derivative Hydrolysis->Cyclohexanol_Derivative Functional_Group_Interconversion Functional Group Interconversion Cyclohexanol_Derivative->Functional_Group_Interconversion Activated_Intermediate Activated Intermediate Functional_Group_Interconversion->Activated_Intermediate Coupling Coupling with Pharmacophore Activated_Intermediate->Coupling Antiviral_Compound Antiviral Compound Coupling->Antiviral_Compound

Figure 3: Hypothetical workflow for antiviral synthesis.
Experimental Protocol (Conceptual)

Protocol 3: Hydrolysis of Pentylthis compound [5]

  • Reaction Setup: Dissolve pentylthis compound (1 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: Add lithium hydroxide (LiOH) (2 eq.) and stir at room temperature for 4 hours.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, neutralize with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding 4-pentylcyclohexanol.

This cyclohexanol derivative can then be further functionalized to introduce moieties that can interact with the active site of a viral enzyme.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of a range of pharmaceutical compounds. Their utility is demonstrated in the synthesis of marketed drugs such as Cariprazine and Oxybutynin, and their potential for the development of new therapeutics, including antiviral agents, is significant. The protocols and data presented herein provide a foundation for researchers to explore the application of this versatile chemical scaffold in drug discovery and development.

References

Application Notes and Protocols: Hydrogenation of Cyclohexyl Acetate to Cyclohexanol Using Cu-Zr Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrogenation of cyclohexyl acetate (CHA) to cyclohexanol (CHOL) is a critical step in the production of ε-caprolactam, a key monomer for Nylon-6. This process offers a safer and more efficient alternative to traditional methods. Copper-Zirconium (Cu-Zr) catalysts have demonstrated high activity and selectivity for this reaction, making them a subject of significant research interest. This document provides detailed application notes and experimental protocols for the synthesis and use of Cu-Zr catalysts in the hydrogenation of this compound.

Data Presentation

The following tables summarize the quantitative data on the performance of various Cu-Zr catalysts under different preparation methods and reaction conditions.

Table 1: Effect of Catalyst Preparation Method on the Hydrogenation of this compound

Catalyst IDPreparation MethodCHA Conversion (%)CHOL Selectivity (%)Ethanol Selectivity (%)Reaction Conditions
Cu₃Zr₇-SGSol-Gel97.495.596.3250 °C, 3 MPa H₂, 2 h
Cu₃Zr₇-CPCoprecipitationLower than SGLower than SGLower than SG250 °C, 3 MPa H₂, 2 h
Cu₃Zr₇-IMImpregnationLower than SGLower than SGLower than SG250 °C, 3 MPa H₂, 2 h

Data sourced from a study comparing different preparation methods.[1][2]

Table 2: Influence of Cu/Zr Molar Ratio on the Performance of Sol-Gel Prepared Catalysts

Catalyst IDCu/Zr Molar RatioCHA Conversion (%)CHOL Selectivity (%)Ethanol Selectivity (%)Reaction Conditions
Cu₂Zr₈-SG2/852.189.956.6250 °C, 2 MPa H₂, 2 h
Cu₃Zr₇-SG3/797.497.496.5250 °C, 2 MPa H₂, 2 h
Cu₄Zr₆-SG4/6DecreasedDecreasedDecreased250 °C, 2 MPa H₂, 2 h
Cu₅Zr₅-SG5/5DecreasedDecreasedDecreased250 °C, 2 MPa H₂, 2 h

This table illustrates the optimization of the Cu/Zr molar ratio for the sol-gel catalyst.[3]

Table 3: Effect of Reaction Parameters on the Performance of Cu₃Zr₇-SG Catalyst

ParameterValueCHA Conversion (%)CHOL Selectivity (%)Ethanol Selectivity (%)
Reaction Temperature
230 °CLowerLowerLower
250 °C97.495.596.3
270 °CHigherLowerLower
Hydrogen Pressure
1 MPaLowerLowerLower
2 MPaIncreasedIncreasedIncreased
3 MPa97.495.596.3
4 MPaSimilarSimilarSimilar

This data shows the impact of temperature and pressure on the catalytic performance.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalyst Preparation

This protocol describes three common methods for synthesizing Cu-Zr catalysts: Sol-Gel, Coprecipitation, and Impregnation.

1.1 Sol-Gel (SG) Method for Cu₃Zr₇-SG Catalyst

  • Precursor Solution Preparation:

    • Dissolve appropriate amounts of copper nitrate (Cu(NO₃)₂·3H₂O) and zirconyl nitrate (ZrO(NO₃)₂·xH₂O) in a mixture of ethanol and deionized water to achieve a 3:7 molar ratio of Cu:Zr.

    • Add citric acid as a complexing agent in a 1:1 molar ratio to the total metal ions.

  • Gel Formation:

    • Stir the solution at 60 °C for 12 hours to form a homogeneous gel.

  • Drying and Calcination:

    • Dry the gel at 120 °C for 12 hours.

    • Calcine the dried solid in air at 500 °C for 4 hours.

1.2 Coprecipitation (CP) Method for Cu₃Zr₇-CP Catalyst

  • Precipitation:

    • Prepare an aqueous solution of copper nitrate and zirconyl nitrate with a Cu:Zr molar ratio of 3:7.

    • Slowly add a precipitating agent (e.g., a solution of sodium carbonate) dropwise under vigorous stirring until the pH reaches a specific value (e.g., pH 8-9).

  • Aging and Washing:

    • Age the resulting precipitate in the mother liquor for 2 hours at 60 °C.

    • Filter and wash the precipitate thoroughly with deionized water until the filtrate is neutral.

  • Drying and Calcination:

    • Dry the filter cake at 110 °C overnight.

    • Calcine the dried powder in air at 500 °C for 4 hours.

1.3 Impregnation (IM) Method for Cu₃Zr₇-IM Catalyst

  • Support Preparation:

    • Prepare ZrO₂ support by a suitable method (e.g., precipitation and calcination).

  • Impregnation:

    • Prepare an aqueous solution of copper nitrate with a concentration calculated to achieve the desired Cu loading on the ZrO₂ support.

    • Add the ZrO₂ support to the copper nitrate solution and stir for several hours.

  • Drying and Calcination:

    • Evaporate the solvent at 80 °C under reduced pressure.

    • Dry the impregnated solid at 120 °C overnight.

    • Calcine the material in air at 500 °C for 4 hours.

Protocol 2: Catalyst Characterization

A comprehensive characterization of the prepared catalysts is crucial to understand their physicochemical properties and correlate them with catalytic performance.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Determine the specific surface area, pore volume, and pore size distribution by N₂ physisorption at -196 °C.

  • X-ray Diffraction (XRD):

    • Identify the crystalline phases and estimate the crystallite size of the catalyst components.

  • Temperature-Programmed Reduction (H₂-TPR):

    • Investigate the reducibility of the copper species in the catalyst.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD):

    • Determine the total acidity and the distribution of acid site strengths.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the surface elemental composition and the chemical states of Cu and Zr. The Cu⁺/(Cu⁰ + Cu⁺) ratio is a key parameter to determine.[1]

Protocol 3: Catalytic Hydrogenation of this compound

This protocol details the procedure for evaluating the catalytic performance in a batch reactor.

  • Catalyst Activation:

    • Place a known amount of the catalyst in the reactor.

    • Reduce the catalyst in a stream of H₂ (e.g., 5% H₂ in N₂) at a specific temperature (e.g., 300-400 °C) for several hours prior to the reaction.

  • Reaction Procedure:

    • After activation, cool the reactor to the desired reaction temperature under an inert atmosphere.

    • Introduce the this compound substrate and solvent (e.g., 1,4-dioxane) into the reactor.[3]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa).[1][2]

    • Stir the reaction mixture at a constant speed (e.g., 800 rpm) for the specified reaction time.[3]

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and depressurize.

    • Analyze the liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of this compound and the selectivity to cyclohexanol and ethanol.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction pathway.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis start Precursors (Cu & Zr salts) sol_gel Sol-Gel Method start->sol_gel coprecipitation Coprecipitation start->coprecipitation impregnation Impregnation start->impregnation drying Drying sol_gel->drying coprecipitation->drying impregnation->drying calcination Calcination drying->calcination catalyst Cu-Zr Catalyst calcination->catalyst activation Catalyst Activation (H₂ Reduction) catalyst->activation reactor Batch Reactor activation->reactor reaction Hydrogenation (Temp, Pressure, Time) reactor->reaction cha_input This compound + Solvent cha_input->reactor h2_input H₂ Pressure h2_input->reactor product Product Mixture reaction->product gc_analysis Gas Chromatography (GC-FID) product->gc_analysis results Conversion & Selectivity Data gc_analysis->results

Caption: Experimental workflow for the hydrogenation of this compound.

reaction_pathway CHA This compound (C₈H₁₄O₂) Intermediate Adsorbed Intermediate CHA->Intermediate Adsorption on catalyst surface H2 Hydrogen (H₂) Catalyst Cu-Zr Catalyst (Cu⁰/Cu⁺ sites) H2->Catalyst Dissociative Adsorption Catalyst->Intermediate H attack CHOL Cyclohexanol (C₆H₁₂O) Intermediate->CHOL Hydrogenolysis EtOH Ethanol (C₂H₅OH) Intermediate->EtOH Hydrogenolysis

Caption: Proposed reaction pathway for this compound hydrogenation.

References

Application Notes and Protocols: Hydrolysis of Cyclohexyl Acetate to Cyclohexanol with Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview and experimental protocols for the hydrolysis of cyclohexyl acetate to cyclohexanol using various solid acid catalysts. This document summarizes key performance data, offers a standardized experimental procedure, and visualizes the workflow and reaction pathways.

Introduction

Cyclohexanol is a crucial chemical intermediate in the production of adipic acid, caprolactam, and other commercially significant compounds. A promising route for cyclohexanol synthesis involves the hydrolysis of this compound, which can be derived from the esterification of cyclohexene with acetic acid. The use of solid acid catalysts in this hydrolysis step offers significant advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced environmental impact. This document details the application of several solid acid catalysts for this reaction, providing comparative data and a general experimental protocol.

Catalyst Performance and Reaction Conditions

The efficiency of the hydrolysis of this compound is highly dependent on the type of solid acid catalyst used and the specific reaction conditions. A summary of the performance of various catalysts is presented below.

Table 1: Performance of Dual-SO3H-Functionalized Heteropolyacid-Based Solid Acids[1][2][3]
CatalystTemperature (°C)Time (h)This compound Conversion (%)Cyclohexanol Selectivity (%)
[Bis-Bs-BDMAEE]HPMo12O4090-90.5694.86
[Bis-Bs-BDMAEE]H2SiW12O40--36.4784.35

Note: The optimal conditions for [Bis-Bs-BDMAEE]HPMo12O40 were achieved by studying the effects of reaction temperature, catalyst dosage, and initial reactant volume ratio.[1][2][3]

Table 2: Performance of Carbon-Based Solid Acid Catalysts[4]
CatalystTemperature (°C)Time (h)H₂O:this compound (Volume Ratio)Catalyst Loading (g/mL of this compound)This compound Conversion (%)Cyclohexanol Selectivity (%)
Peanut Shell-Derived (CSALA)13035:10.1586.697.3
Carbon Solid Acid (CSA)13035:10.1525.099.4

Note: The CSALA catalyst demonstrated significantly higher activity, attributed to its high density of carboxylic acid groups and larger surface area.[4]

Table 3: Performance of Other Solid Acid Catalysts[5]
CatalystTemperature (°C)Time (h)This compound Conversion (%)Cyclohexanol Selectivity (%)
Benzenesulfonic acid-grafted UIO-66 (4 wt% loading)--85.6-
Amberlyst-15----

Note: The catalytic activity of benzenesulfonic acid-grafted UIO-66 was found to be dependent on the loading of the benzenesulfonic acid groups.[5]

Experimental Protocols

The following is a generalized protocol for the hydrolysis of this compound using a solid acid catalyst in a batch reactor. This protocol is based on the methodologies reported in the cited literature and should be adapted based on the specific catalyst and equipment used.

Materials and Equipment
  • Reactants: this compound, deionized water

  • Catalyst: Solid acid catalyst of choice (e.g., dual-SO3H-functionalized heteropolyacid-based solid acid, peanut shell-derived carbon solid acid)

  • Solvent for analysis: Ethanol or other suitable solvent

  • Equipment:

    • High-pressure batch reactor with magnetic stirring and temperature control

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for product analysis

    • Filtration apparatus for catalyst separation

    • Standard laboratory glassware

Reaction Procedure
  • Reactor Charging:

    • Accurately weigh the desired amount of the solid acid catalyst and place it into the batch reactor.

    • Add the specified volumes of this compound and deionized water to the reactor. The reactant ratios can be varied to optimize the reaction, with a common starting point being a water-to-cyclohexyl acetate volume ratio of 5:1.[4]

  • Reaction Execution:

    • Seal the reactor and ensure all connections are secure.

    • Begin stirring the mixture at a constant rate (e.g., 700 rpm) to ensure good mass transfer.[6]

    • Heat the reactor to the desired reaction temperature (e.g., 90-150 °C).[2][4]

    • Maintain the reaction at the set temperature for the desired duration (e.g., 3 hours).[4]

  • Product Recovery and Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully open the reactor and collect the reaction mixture.

    • Separate the solid catalyst from the liquid products by filtration. The recovered catalyst can be washed, dried, and stored for reusability studies.

    • The liquid product mixture is then analyzed to determine the conversion of this compound and the selectivity to cyclohexanol.

Analytical Method
  • Gas Chromatography (GC):

    • Prepare a sample of the liquid product mixture by diluting it with a suitable solvent (e.g., ethanol).

    • Inject a small volume of the prepared sample into the GC.

    • The conversion of this compound and the selectivity to cyclohexanol are calculated based on the peak areas of the respective components in the chromatogram. An internal standard can be used for more accurate quantification.

Visualization of Workflow and Reaction

Experimental Workflow

The general experimental workflow for the hydrolysis of this compound using a solid acid catalyst is depicted below.

G A Reactor Charging (this compound, Water, Solid Acid Catalyst) B Reaction (Heating and Stirring) A->B C Cooling B->C D Catalyst Separation (Filtration) C->D F Recovered Catalyst (Wash, Dry, Reuse) D->F Solid G Liquid Products (Cyclohexanol, Acetic Acid, Unreacted this compound) D->G Liquid E Product Analysis (GC) G->E

Experimental workflow for hydrolysis.
Reaction Scheme

The primary reaction is the hydrolysis of this compound to cyclohexanol and acetic acid. A potential side reaction, especially at higher temperatures, is the pyrolysis of this compound to cyclohexene and acetic acid.

G cluster_main Main Reaction: Hydrolysis cluster_side Side Reaction: Pyrolysis A This compound C Cyclohexanol A->C + H₂O (Solid Acid Catalyst) D Acetic Acid E This compound B Water B->D + F Cyclohexene E->F Heat G Acetic Acid E->G +

Hydrolysis and pyrolysis of this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • High-pressure reactors should be operated by trained personnel, and all safety protocols for high-pressure equipment must be strictly followed.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.

Disclaimer: This document is intended for informational purposes only and should be used as a guideline. All experimental work should be conducted with appropriate safety measures and under the supervision of qualified personnel.

References

Application Notes and Protocols for Cyclohexyl Ester Synthesis Using Ion Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of cyclohexyl esters utilizing ion exchange resins as heterogeneous catalysts. The use of solid acid catalysts like Amberlyst-15 offers significant advantages over traditional homogeneous catalysts, including simplified product purification, catalyst reusability, reduced corrosion, and improved environmental profile.[1][2][3][4][5] These protocols are designed to be a valuable resource for researchers and professionals in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][6]

Introduction

Esterification is a fundamental reaction in organic chemistry, and cyclohexyl esters are an important class of compounds with applications as solvents, plasticizers, and fragrance components.[4][6] Traditionally, the synthesis of these esters involves the use of corrosive and difficult-to-separate mineral acids as catalysts.[3][4] The adoption of solid acid catalysts, such as macroporous sulfonic acid ion exchange resins (e.g., Amberlyst-15), has emerged as a superior alternative, promoting greener and more efficient chemical processes.[1][2]

Ion exchange resins are polymers with covalently bonded functional groups that can participate in chemical reactions.[7] For esterification, strong acid cation exchange resins in their H+ form are typically employed.[2] The reaction mechanism involves the protonation of the carboxylic acid by the resin's sulfonic acid groups, followed by nucleophilic attack of the alcohol (cyclohexanol) or the alkene (cyclohexene).

This document outlines two primary synthetic routes for preparing cyclohexyl esters catalyzed by ion exchange resins:

  • Route A: Direct esterification of a carboxylic acid with cyclohexanol.

  • Route B: Direct addition of a carboxylic acid to cyclohexene, offering a 100% atom-economical process.[1]

Experimental Protocols

Materials and Equipment
  • Ion Exchange Resin: Amberlyst-15 (or a similar macroporous sulfonic acid resin). It is recommended to dry the resin before use.

  • Reactants: Cyclohexanol or cyclohexene, and a carboxylic acid of choice (e.g., acetic acid, phenylacetic acid, acrylic acid).

  • Solvent (optional): Toluene can be used as an entrainer to remove water in the direct esterification route.

  • Reaction Vessel: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (for Route A if using an entrainer).

  • Heating and Stirring: Heating mantle with a stirrer.

  • Analytical Instruments: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring and product analysis.

Catalyst Preparation (Pre-treatment)

Before use, the ion exchange resin should be activated to ensure optimal performance.

  • Wash the resin with methanol to remove any impurities.

  • Dry the resin in an oven at 70-80 °C for several hours or under vacuum.[5]

  • Store the dried resin in a desiccator until use.

Protocol 1: Synthesis of Cyclohexyl Acetate from Cyclohexanol and Acetic Acid (Route A)

This protocol describes the direct esterification of cyclohexanol with acetic acid.

  • To a 250 mL round-bottom flask, add cyclohexanol, acetic acid, and the pre-treated Amberlyst-15 resin. The typical molar ratio of acetic acid to cyclohexanol is varied from 1:1 to 4:1. The catalyst loading is typically in the range of 2-15% by weight of the total reactants.

  • If using an entrainer, add toluene to the flask.

  • Equip the flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap (if using toluene).

  • Heat the reaction mixture to the desired temperature (typically between 70 °C and 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by collecting samples periodically and analyzing them by GC. The reaction is considered complete when the conversion of the limiting reactant remains constant.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by simple filtration. The catalyst can be washed with a suitable solvent (e.g., acetone or methanol), dried, and stored for reuse.

  • The liquid product mixture can be purified by distillation to remove unreacted starting materials and obtain the pure this compound.

Protocol 2: Synthesis of Cyclohexyl Acrylate from Cyclohexene and Acrylic Acid (Route B)

This protocol outlines the atom-economical synthesis of cyclohexyl acrylate.

  • In a round-bottom flask, combine cyclohexene, acrylic acid, and the dried Amberlyst-15 resin.[6]

  • A typical molar ratio of acrylic acid to cyclohexene is 2:1, with a catalyst loading of 5% (by weight of total reactants).[6]

  • Heat the mixture to 85 °C with constant stirring.[6]

  • The reaction is typically carried out for 5 hours.[6]

  • Monitor the reaction progress via GC analysis to determine the conversion of cyclohexene.

  • Upon completion, cool the mixture and filter to recover the catalyst.

  • The resulting product can be purified by vacuum distillation.

Data Presentation: Influence of Reaction Parameters

The efficiency of cyclohexyl ester synthesis is influenced by several key parameters. The following tables summarize the quantitative effects of these variables on reaction outcomes.

Table 1: Synthesis of Cyclohexyl Acrylate from Cyclohexene and Acrylic Acid [6]

ParameterValueCyclohexene Conversion (%)
Reaction Temperature (°C) 7578.5
85 87.2
9585.1
Catalyst Amount (wt%) 380.3
484.6
5 87.2
687.0
Molar Ratio (Acid:Alkene) 1:175.4
1.5:182.1
2:1 87.2
2.5:186.5
Reaction Time (h) 379.8
484.3
5 87.2
687.1

Optimal conditions are highlighted in bold.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Reactants (Cyclohexanol/ene, Carboxylic Acid) reaction_setup Reaction Setup (Flask, Condenser, Stirrer) reactants->reaction_setup catalyst_prep Catalyst (Ion Exchange Resin) Pre-treatment catalyst_prep->reaction_setup heating_stirring Heating & Stirring reaction_setup->heating_stirring monitoring Reaction Monitoring (GC/HPLC) heating_stirring->monitoring filtration Filtration (Catalyst Recovery) monitoring->filtration filtration->catalyst_prep Catalyst Reuse purification Purification (Distillation) filtration->purification analysis Product Analysis purification->analysis

Caption: General experimental workflow for cyclohexyl ester synthesis.

Catalytic Cycle of Esterification

catalytic_cycle Resin_H Resin-SO3H Resin_SO3 Resin-SO3- Resin_H->Resin_SO3 + R-COOH RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(OH)2+ RCOOH->Protonated_Acid + H+ Intermediate Tetrahedral Intermediate Protonated_Acid->Intermediate + Cyclohexanol Resin_SO3->Resin_H + H+ Cyclohexanol Cyclohexanol Ester_H2O Cyclohexyl Ester + H2O Intermediate->Ester_H2O - H+ H_plus H+ H_plus->Resin_SO3

Caption: Catalytic cycle for direct esterification using an ion exchange resin.

Conclusion

The use of ion exchange resins, particularly Amberlyst-15, provides an efficient, environmentally friendly, and reusable catalytic system for the synthesis of cyclohexyl esters. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these important transformations. The operational simplicity and the potential for high yields and selectivity make this methodology highly attractive for both academic research and industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of cyclohexyl acetate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Conversion of Reactants and Poor Yield

  • Question: My this compound synthesis is resulting in a low yield, and a significant amount of starting material (cyclohexanol/cyclohexene and acetic acid) remains unreacted. What are the possible causes and how can I improve the conversion?

  • Answer: Low conversion in this compound synthesis is a common issue, primarily due to the reversible nature of the esterification reaction. The equilibrium between reactants and products can limit the final yield. Here are several factors to investigate and optimize:

    • Equilibrium Limitation: The esterification reaction is an equilibrium process. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, thus limiting the conversion.

      • Solution: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a water-scavenging agent. For industrial applications, reactive distillation is a highly effective technique that combines reaction and separation to continuously remove products and byproducts, driving the reaction to completion and achieving yields as high as 99.8%.[1][2]

    • Inadequate Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.

      • Solution: Ensure the catalyst is active and used in the appropriate quantity. For solid acid catalysts like Amberlyst-15, ensure it has not been poisoned by impurities and is properly dried. The catalyst loading can be optimized; studies have shown that increasing the catalyst amount can improve conversion up to a certain point.[2][3] If using a homogeneous catalyst like sulfuric acid or p-toluenesulfonic acid, ensure the correct concentration is used.

    • Suboptimal Reactant Molar Ratio: An equimolar ratio of reactants may not be optimal for driving the reaction forward.

      • Solution: Utilize an excess of one of the reactants. According to Le Chatelier's principle, increasing the concentration of one reactant will shift the equilibrium towards the product side. Using an excess of acetic acid or cyclohexanol is a common strategy to improve the yield of this compound.[4]

    • Incorrect Reaction Temperature: The reaction temperature may not be optimal for the specific catalyst and reaction system.

      • Solution: Optimize the reaction temperature. For the esterification of cyclohexene with acetic acid, an appropriate reaction temperature was found to be 85°C.[2] For the esterification of cyclohexanol, temperatures are typically in the reflux range of the solvent used.[5] However, excessively high temperatures should be avoided as they can lead to side reactions.

Issue 2: Presence of Impurities and Side Products

  • Question: My final product contains significant impurities. What are the likely side reactions, and how can I minimize them to improve the purity of my this compound?

  • Answer: The formation of side products is a common challenge that can complicate purification and reduce the overall yield. The primary side reaction to consider is the dehydration of cyclohexanol to form cyclohexene, especially when using strong acid catalysts at elevated temperatures.

    • Dehydration of Cyclohexanol: Strong acid catalysts can promote the elimination of water from cyclohexanol, leading to the formation of cyclohexene.

      • Solution:

        • Catalyst Selection: Opt for a milder catalyst or a solid acid catalyst like Amberlyst-15, which can be more selective than strong mineral acids.[4]

        • Temperature Control: Maintain a moderate reaction temperature. While heating is necessary, excessive temperatures should be avoided to disfavor the dehydration pathway.[6]

        • Reaction Time: Monitor the reaction progress and stop it once the desired conversion is reached to prevent further degradation or side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What is an effective purification strategy?

  • Answer: Proper work-up and purification are crucial for obtaining high-purity this compound.

    • Work-up Procedure:

      • Neutralization: After the reaction, the mixture should be cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid. This step should be performed carefully in a separatory funnel to allow for the venting of any CO2 produced.[5]

      • Washing: Subsequently, wash the organic layer with water and then with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.[5]

      • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.[5]

    • Purification:

      • Distillation: The most common method for purifying this compound is distillation.[7] Since this compound has a relatively high boiling point (approximately 173°C), vacuum distillation is often preferred to prevent decomposition at higher temperatures.[1][2]

      • Chromatography: For small-scale laboratory preparations requiring very high purity, column chromatography can be employed.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most prevalent method is the Fischer esterification of cyclohexanol with acetic acid using an acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or a solid acid resin like Amberlyst-15.[4] An alternative route involves the esterification of cyclohexene with acetic acid.[1][2][3]

2. Which type of catalyst is best for this synthesis?

The choice of catalyst depends on the specific requirements of the experiment.

  • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are effective and inexpensive but can be corrosive and difficult to separate from the product, often requiring a neutralization step.[5]

  • Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites): These are solid acid catalysts that are easily separable by filtration, reusable, and generally less corrosive, making them an environmentally benign option.[4][8] Amberlyst-15 has been shown to be an effective catalyst for this reaction.[9]

3. What are the typical reaction conditions?

Typical reaction conditions vary depending on the chosen reactants and catalyst:

  • Temperature: Generally ranges from 70°C to 120°C.[3] For some processes, temperatures up to 130°C have been reported.[8]

  • Molar Ratio (Acetic Acid:Cyclohexanol/Cyclohexene): Often, an excess of one reactant is used to drive the equilibrium. Ratios can range from 1:1 to 5:1.[7][8]

  • Catalyst Loading: For solid catalysts, this can range from 3% to 15% by weight of the reactants.[3][7]

4. Can reactive distillation be used to improve the yield?

Yes, reactive distillation is a highly effective process intensification technique for equilibrium-limited reactions like esterification. It combines the reaction and distillation in a single unit, allowing for the continuous removal of the product (this compound) and the water byproduct, which shifts the equilibrium towards the product side and can lead to very high conversions (up to 99.8%).[1][2]

5. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[5][10]

  • Gas Chromatography (GC): Provides quantitative data on the composition of the reaction mixture, allowing for the determination of conversion and yield.[5]

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystReactantsTemperature (°C)Molar Ratio (Acid:Alcohol/Alkene)Yield (%)Reference
Amberlyst-15Cyclohexene, Acetic Acid60-100Stoichiometric≥68 (Conversion)[9]
Sulfonic Acid Resin (D006)Cyclohexene, Acetic Acid70-90Not SpecifiedNot Specified[3]
Copper p-toluenesulfonateCyclohexanol, Acetic AcidReflux1.4:1 (Alcohol:Acid)96.7[11]
ZSM-5 ZeoliteCyclohexene, Acetic Acid1303:1 (Alkene:Acid)75.1 (Conversion)[8]
Sulfonic Group Cation Exchange ResinCyclohexene, Acetic Acid85-1004:1 to 2:1Up to 86.5[7]

Table 2: Influence of Reaction Parameters on Yield

ParameterVariationEffect on YieldNotes
Temperature Increasing from 45°C to 85°CSignificant increase in conversionFurther increase has a smaller effect.[2]
Catalyst Loading IncreasingFavorable for conversion up to a certain pointBeyond an optimal amount, the effect diminishes.[2]
Molar Ratio Increasing excess of one reactantShifts equilibrium, increasing product formationA common strategy to drive the reaction.
Water Removal Continuous removalSignificantly increases conversion and yieldCrucial for overcoming equilibrium limitations.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification of Cyclohexanol

This protocol is a generalized procedure based on standard laboratory practices for Fischer esterification.

  • Materials:

    • Cyclohexanol

    • Glacial Acetic Acid

    • Concentrated Sulfuric Acid (or p-toluenesulfonic acid)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Diethyl ether (or other suitable extraction solvent)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirring

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanol and an excess of glacial acetic acid (e.g., a 1:2 molar ratio).

    • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirring mixture.[5]

    • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. Monitor the reaction progress using TLC or GC.[5]

    • Work-up:

      • Allow the reaction mixture to cool to room temperature.

      • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

      • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid - perform this step carefully to vent any CO₂ produced), and finally with brine.[5]

    • Drying: Dry the organic layer over anhydrous sodium sulfate.

    • Purification:

      • Filter off the drying agent.

      • Remove the solvent using a rotary evaporator.

      • The crude this compound can be further purified by vacuum distillation to yield the final product.[5]

Protocol 2: Synthesis of this compound from Cyclohexene and Acetic Acid with a Solid Acid Catalyst

This protocol is adapted from procedures using solid acid catalysts.[7]

  • Materials:

    • Cyclohexene

    • Acetic Acid

    • Solid Acid Catalyst (e.g., Amberlyst-15 or a sulfonic cation exchange resin)

    • Solvent (optional, e.g., toluene)

  • Equipment:

    • Round-bottom flask with a thermometer

    • Reflux condenser

    • Heating mantle with magnetic stirring

    • Filtration apparatus

    • Distillation apparatus (atmospheric and vacuum)

  • Procedure:

    • Reaction Setup: In a dry flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add cyclohexene, acetic acid (e.g., a 1:4 molar ratio), and the solid acid catalyst (e.g., 3% by weight relative to cyclohexene).[7]

    • Reaction: Heat the mixture with stirring to the desired reaction temperature (e.g., 85°C) and maintain for the specified reaction time (e.g., 5 hours).[7]

    • Catalyst Recovery: After the reaction is complete, cool the mixture and filter to recover the catalyst. The catalyst can often be washed, dried, and reused.

    • Purification:

      • Distill the filtrate under atmospheric pressure to recover unreacted cyclohexene and acetic acid.

      • The remaining residue is then subjected to vacuum distillation to isolate the pure this compound.[7]

Visualizations

reaction_pathway Cyclohexanol Cyclohexanol CyclohexylAcetate This compound Cyclohexanol->CyclohexylAcetate + Acetic Acid AceticAcid Acetic Acid AceticAcid->CyclohexylAcetate CyclohexylAcetate->Cyclohexanol - Acetic Acid (Hydrolysis) Water Water Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15)

Caption: Fischer esterification of cyclohexanol and acetic acid.

experimental_workflow A 1. Reaction Setup (Reactants + Catalyst) B 2. Reflux/Heating (Monitor Progress) A->B C 3. Cooling & Work-up (Neutralization & Washing) B->C D 4. Drying (Anhydrous Na₂SO₄) C->D E 5. Purification (Solvent Removal & Distillation) D->E F Pure this compound E->F

Caption: General workflow for this compound synthesis.

References

Technical Support Center: Purification of Cyclohexyl Acetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cyclohexyl acetate via fractional distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem: Poor Separation of this compound from Impurities

Q1: My distillate is impure, and I'm not achieving a sharp separation between fractions. What could be the cause?

A1: Poor separation is a frequent issue and can stem from several factors. The most common causes include:

  • Distillation Rate is Too Fast: For effective separation, a state of equilibrium between the liquid and vapor phases needs to be established within the fractionating column. If you heat the distillation flask too aggressively, the distillation will proceed too quickly, preventing the necessary multiple condensation-vaporization cycles required for good separation.[1]

  • Inadequate Column Insulation: The fractionating column needs to maintain a temperature gradient (hotter at the bottom, cooler at the top).[2] If the column is not properly insulated, heat will be lost to the surroundings, disrupting this gradient and leading to premature condensation and remixing of components.[3]

  • Inefficient Column Packing: The packing material in your fractionating column (e.g., Raschig rings, glass beads) provides the surface area for the condensation-vaporization cycles.[1] If the packing is inefficient or not packed uniformly, it can lead to "channeling," where vapor passes through without sufficient interaction with the packing material.

  • Flooding of the Column: If the heating rate is too high, the upward flow of vapor can be so rapid that it prevents the condensed liquid from flowing back down the column. This phenomenon, known as flooding, drastically reduces the efficiency of the separation.[4][5]

Q2: How can I improve the separation efficiency of my fractional distillation?

A2: To enhance the purity of your this compound fractions, consider the following adjustments:

  • Reduce the Heating Rate: Heat the distillation flask gently and maintain a slow, steady distillation rate. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

  • Insulate the Column: Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss.[3]

  • Use a More Efficient Column: A longer fractionating column or one with a more efficient packing material will provide more theoretical plates, leading to a better separation.[1]

  • Maintain a Proper Reflux Ratio: Ensure that there is a continuous return of condensed liquid (reflux) down the column. This allows for the necessary liquid-vapor equilibrium to be established.

Problem: Temperature Fluctuations During Distillation

Q3: The temperature reading on my thermometer is unstable or not at the expected boiling point of this compound. Why is this happening?

A3: Unstable or incorrect temperature readings are typically due to one of the following:

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head. The top of the bulb should be level with the bottom of the side arm leading to the condenser. If it's too high, the temperature reading will be artificially low. If it's too low, it will be affected by the superheated vapors, leading to an inaccurate reading.

  • Boiling Rate is Too Low: If the heating is insufficient, the vapor may not reach the thermometer bulb consistently, causing the temperature to drop between periods of boiling.

  • Presence of Azeotropes: If your crude this compound contains impurities that form azeotropes (mixtures with a constant boiling point), you may observe a plateau at a temperature that is not the boiling point of any single component.

Q4: What should I do to get a stable and accurate temperature reading?

A4: To rectify temperature reading issues:

  • Adjust Thermometer Position: Ensure the thermometer is placed correctly in the distillation head.

  • Increase Heating Rate Slightly: If the boiling is sporadic, a modest increase in the heating rate can provide a more consistent flow of vapor past the thermometer.

  • Check for Azeotropes: If you suspect an azeotrope, you may need to use a different purification technique or a different type of distillation (e.g., vacuum distillation).

Problem: No Distillate is Being Collected

Q5: My distillation flask is boiling, but I'm not collecting any this compound in the receiving flask. What's wrong?

A5: This is a common problem that can usually be attributed to:

  • Leaks in the Apparatus: If the joints of your distillation setup are not properly sealed, the vapor will escape before it reaches the condenser.[3]

  • Insufficient Heating: While a high heating rate is detrimental to separation, a rate that is too low may not provide enough energy for the vapor to travel the length of the column and into the condenser.[3]

  • Clogged Condenser: Ensure that the condenser has an unobstructed path for vapor to flow through.

  • Improper Water Flow in the Condenser: The cooling water should flow from the bottom inlet to the top outlet of the condenser for maximum efficiency.

Q6: How can I resolve the issue of not collecting any distillate?

A6: Follow these steps to troubleshoot:

  • Check all Joints: Ensure all ground glass joints are snug and properly sealed. Using a small amount of grease on the joints can help create a better seal.

  • Increase Heating: Gradually increase the heat supplied to the distillation flask until you observe a steady rate of condensation in the column and condenser.

  • Inspect the Condenser: Make sure there are no blockages and that the cooling water is flowing correctly.

Frequently Asked Questions (FAQs)

Q7: What is the expected boiling point of pure this compound?

A7: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 172-174 °C.[6][7][8]

Q8: What are the likely impurities in my crude this compound, and what are their boiling points?

A8: The most common impurities from the synthesis of this compound are unreacted starting materials and byproducts. The boiling points of these potential impurities are important to consider for effective separation.

CompoundBoiling Point (°C at 760 mmHg)
Cyclohexene83 °C[9][10]
Acetic Acid118 °C[11][12]
Cyclohexanol161.8 °C[13][14]
This compound 172-174 °C [6][7][8]

Q9: When should I use vacuum distillation to purify this compound?

A9: Vacuum distillation is beneficial when dealing with compounds that are sensitive to high temperatures and may decompose at their atmospheric boiling point.[2] For this compound, while it is relatively stable, vacuum distillation can be employed to lower the boiling point, which can be advantageous if you are trying to separate it from a high-boiling impurity.

Q10: What type of packing material is suitable for the fractional distillation of this compound?

A10: A variety of packing materials can be used, including glass beads, Raschig rings, or metal sponges. The choice of packing material will influence the efficiency of the separation. For a laboratory setting, glass beads or Raschig rings are common and effective choices.[1]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (packed with glass beads or Raschig rings)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Boiling chips

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

    • Position the thermometer correctly in the distillation head.

    • Wrap the fractionating column and distillation head with insulation.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the vapor rising through the fractionating column. A ring of condensate should slowly ascend the column.

    • Maintain a slow and steady heating rate to ensure a good separation. The distillate should be collected at a rate of 1-2 drops per second.

    • Monitor the temperature at the distillation head. It should hold steady during the collection of a pure fraction.

  • Fraction Collection:

    • Collect the initial fraction (forerun) that comes over at a lower temperature. This will likely contain more volatile impurities like cyclohexene and acetic acid.

    • As the temperature begins to rise and then stabilizes at the boiling point of this compound (around 172-174 °C), change the receiving flask to collect the pure this compound fraction.

    • Continue collecting this fraction as long as the temperature remains constant.

    • If the temperature begins to drop, it indicates that the majority of the this compound has distilled. If it rises significantly, it may indicate the presence of higher-boiling impurities.

    • Stop the distillation before the distillation flask goes to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down before disassembling.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distill Distillation cluster_collect Collection cluster_shutdown Shutdown A Charge Flask with Crude this compound & Boiling Chips B Assemble Fractional Distillation Apparatus A->B C Insulate Column B->C D Begin Gentle Heating C->D E Observe Vapor Rise & Establish Reflux D->E F Monitor Temperature & Distillation Rate E->F G Collect Forerun (Impurities) F->G H Collect Pure this compound Fraction G->H I Stop Distillation Before Dryness H->I J Turn Off Heat & Allow to Cool I->J K Disassemble Apparatus J->K

Caption: Experimental Workflow for this compound Purification.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation? Cause1 Rate Too Fast? Problem->Cause1 Cause2 Poor Insulation? Problem->Cause2 Cause3 Inefficient Packing? Problem->Cause3 Cause4 Column Flooding? Problem->Cause4 Solution1 Reduce Heating Rate Cause1->Solution1 Solution2 Insulate Column Cause2->Solution2 Solution3 Repack/Change Column Cause3->Solution3 Solution4 Reduce Heating & Check for Blockages Cause4->Solution4

Caption: Troubleshooting Logic for Poor Separation.

References

Identifying and removing byproducts in cyclohexyl acetate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main industrial and laboratory methods for synthesizing this compound:

  • Fischer Esterification: This is an acid-catalyzed reaction between cyclohexanol and acetic acid. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[1][2]

  • Addition Reaction: This method involves the acid-catalyzed addition of acetic acid to cyclohexene.[2][3]

Q2: What are the most common byproducts in this compound synthesis?

A2: The byproducts depend on the synthetic route chosen.

  • For Fischer Esterification (Cyclohexanol + Acetic Acid):

    • Unreacted Starting Materials: Cyclohexanol and acetic acid.

    • Water: A direct byproduct of the esterification reaction.

    • Cyclohexene: Formed from the acid-catalyzed dehydration of cyclohexanol, especially at higher temperatures.

    • Dicyclohexyl ether: Results from the acid-catalyzed self-condensation of two molecules of cyclohexanol.[4]

  • For Addition Reaction (Cyclohexene + Acetic Acid):

    • Unreacted Starting Materials: Cyclohexene and acetic acid.

    • Polymeric materials: Acid-catalyzed polymerization of cyclohexene can occur, especially at high acid concentrations and temperatures.[5]

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproducts requires careful control of reaction conditions:

  • To reduce cyclohexene and dicyclohexyl ether formation (Fischer Esterification):

    • Use a moderate reaction temperature. Higher temperatures favor the dehydration of cyclohexanol to cyclohexene and its subsequent etherification.[3]

    • Optimize the molar ratio of reactants. Using an excess of the less expensive reactant (usually acetic acid) can favor the desired esterification.[6]

    • Choose a milder acid catalyst or use a lower concentration of a strong acid catalyst.

  • To reduce polymerization of cyclohexene (Addition Reaction):

    • Maintain a controlled temperature, as higher temperatures can promote polymerization.

    • Use an optimal concentration of the acid catalyst.

Q4: What are the recommended methods for purifying crude this compound?

A4: A multi-step approach is typically used for purification:

  • Neutralization and Washing: The crude reaction mixture should be washed with a basic solution, such as aqueous sodium bicarbonate, to neutralize the acid catalyst and any unreacted acetic acid.[1][7][8] This is followed by washing with water and then brine to remove water-soluble impurities.[7][8]

  • Drying: The washed organic layer should be dried over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water.[8]

  • Distillation: Fractional distillation is used to separate the this compound from byproducts with different boiling points, such as unreacted cyclohexanol, cyclohexene, and dicyclohexyl ether.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Suggestion Rationale
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction has stalled, consider adding more catalyst or extending the reaction time.Fischer esterification is an equilibrium reaction; sufficient time and catalysis are needed to reach completion.[8]
Loss of Product during Workup During aqueous washes, ensure proper phase separation to avoid discarding the organic layer. Back-extract the aqueous layers with a small amount of an organic solvent (e.g., diethyl ether) to recover any dissolved product.This compound has slight solubility in water, and emulsions can form, leading to product loss.
Inefficient Water Removal (Fischer Esterification) If not using an excess of one reactant, employ a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, lowering the yield.[6]
Problem 2: Presence of Impurities in the Final Product
Symptom / Observation Likely Impurity Identification Method Removal Strategy
Broad peak around 3300-3400 cm⁻¹ in IR spectrum; peak in ¹H NMR spectrum around 1.5-4.0 ppm that disappears upon D₂O shake. CyclohexanolIR, ¹H NMRFractional distillation.
Sharp peak around 1715 cm⁻¹ in IR spectrum; broad singlet in ¹H NMR spectrum around 10-12 ppm. Acetic AcidIR, ¹H NMRWash the crude product with aqueous sodium bicarbonate solution.[7][8]
Peak in GC-MS with m/z = 82. CyclohexeneGC-MSCareful fractional distillation.
Peak in GC-MS with m/z = 182, and a prominent fragment at m/z = 83 (cyclohexyl cation). Dicyclohexyl EtherGC-MS, ¹H NMR, ¹³C NMRCareful fractional distillation under reduced pressure due to its high boiling point.
Appearance of a waxy or solid precipitate in the reaction mixture. Polymeric ByproductsVisual, ¹H NMR (broad, unresolved signals)Filtration if solid. Removal of solvent may be necessary, followed by trituration with a solvent in which the polymer is insoluble.

Data Presentation

Table 1: Physical Properties of this compound and Related Byproducts

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Density (g/cm³)
This compoundC₈H₁₄O₂142.20170-173[1]~0.97
CyclohexanolC₆H₁₂O100.16161.5~0.96
Acetic AcidC₂H₄O₂60.05118~1.05
CyclohexeneC₆H₁₀82.1583~0.81
Dicyclohexyl EtherC₁₂H₂₂O182.31242.5[9]~0.92[9]
WaterH₂O18.021001.00

Table 2: Spectroscopic Data for Byproduct Identification

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) GC-MS (Key m/z fragments)
Cyclohexanol 3.6 (m, 1H, -CHOH), 1.0-2.0 (m, 10H)70.3, 35.5, 25.6, 24.3100 (M+), 82, 57
Cyclohexene 5.6 (m, 2H, -CH=CH-), 1.5-2.1 (m, 8H)127.3, 25.2, 22.882 (M+), 67
Dicyclohexyl Ether ~3.2 (m, 2H, -CHO-), 1.0-2.0 (m, 20H)~75, ~32, ~26, ~24182 (M+), 83 (base peak), 55

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may need to be optimized for specific laboratory conditions and scales.

Materials:

  • Cyclohexanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanol and an excess of glacial acetic acid (e.g., a 2 to 5-fold molar excess).[7]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirring mixture.[7]

  • Reflux: Heat the mixture to a gentle reflux and maintain with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.[7]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and dilute with diethyl ether. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (venting frequently to release CO₂), and finally with brine.[7][8] d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Purification: a. Filter to remove the drying agent. b. Remove the solvent using a rotary evaporator. c. Purify the crude this compound by fractional distillation.[8]

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for analyzing the reaction mixture to identify the product and byproducts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • If the acid catalyst is non-volatile, consider passing the diluted sample through a small plug of silica gel to remove it before injection.

Typical GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: 40-400 m/z

Data Analysis:

  • Identify the peaks in the chromatogram based on their retention times.

  • Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to confirm the identity of this compound and any byproducts.

Mandatory Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products Cyclohexanol Cyclohexanol AceticAcid Acetic Acid Protonated_AA Protonated Acetic Acid AceticAcid->Protonated_AA + H+ Protonated_AA->AceticAcid - H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_AA->Tetrahedral_Int + Cyclohexanol Tetrahedral_Int->Protonated_AA - Cyclohexanol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Int + H2O CyclohexylAcetate This compound Protonated_Ester->CyclohexylAcetate - H+ Purification_Workflow start Crude Reaction Mixture wash Wash with NaHCO₃(aq) and Brine start->wash dry Dry with Anhydrous MgSO₄ or Na₂SO₄ wash->dry Organic Layer waste Aqueous Waste & Removed Byproducts wash->waste Aqueous Layer filter Filter dry->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product Correct Boiling Fraction distill->waste Other Fractions Byproduct_Formation Cyclohexanol Cyclohexanol MainReaction Reaction with Acetic Acid Cyclohexanol->MainReaction Dehydration Dehydration (High Temp, Acid) Cyclohexanol->Dehydration SelfCondensation Self-Condensation (High Temp, Acid) Cyclohexanol->SelfCondensation CyclohexylAcetate This compound MainReaction->CyclohexylAcetate Cyclohexene Cyclohexene Dehydration->Cyclohexene DicyclohexylEther Dicyclohexyl Ether SelfCondensation->DicyclohexylEther

References

Technical Support Center: Optimizing Cyclohexyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid (acetic acid) with an alcohol (cyclohexanol).[1] This is a reversible reaction, and its efficiency is often enhanced by driving the equilibrium towards the product side.[2]

Q2: What are the key factors influencing the yield of this compound?

A2: Several factors can significantly impact the final yield:

  • Reaction Equilibrium: As a reversible reaction, the equilibrium position is crucial. To maximize product formation, the equilibrium must be shifted to the right.[2]

  • Catalyst: The choice and concentration of the acid catalyst are critical. Both homogeneous and heterogeneous catalysts can be employed, each with its own set of advantages and disadvantages.[3][4][5]

  • Temperature: The reaction temperature affects the rate of esterification. However, excessively high temperatures can promote side reactions.[6][7]

  • Purity of Reactants: The presence of water in the reactants can inhibit the reaction and deactivate certain catalysts.

Q3: How can I shift the reaction equilibrium to favor product formation?

A3: There are two primary strategies to drive the equilibrium towards the formation of this compound:

  • Removal of Water: As water is a byproduct of the esterification, its continuous removal from the reaction mixture will shift the equilibrium forward. This is commonly achieved using a Dean-Stark apparatus during reflux.[2][8]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often cyclohexanol), can also drive the reaction to completion according to Le Chatelier's principle.[2][9]

Q4: What are the common side reactions in this compound synthesis?

A4: The primary side reaction of concern is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, particularly at higher temperatures. Other potential side reactions include the formation of dicyclohexyl ether.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction has not reached equilibrium: The reaction time may be insufficient. 2. Ineffective catalyst: The catalyst may be deactivated or used in an insufficient amount. 3. Water in reactants: The presence of water can hinder the forward reaction. 4. Low reaction temperature: The temperature may not be high enough for an adequate reaction rate.1. Increase reaction time: Monitor the reaction progress over a longer period. 2. Catalyst optimization: Increase the catalyst loading or switch to a more effective catalyst (see Table 1). For solid acids, ensure they are properly activated. 3. Use dry reactants and solvent: Ensure all starting materials and glassware are thoroughly dried. 4. Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. The optimal temperature is often around 85°C.[6][7]
Presence of Cyclohexene in Product Dehydration of cyclohexanol: This side reaction is favored at high temperatures in the presence of a strong acid catalyst.1. Lower the reaction temperature: Operate at the lowest effective temperature. 2. Use a milder catalyst: Consider using a less aggressive catalyst than concentrated sulfuric acid, such as p-toluenesulfonic acid or a solid acid catalyst.
Difficult Product Purification 1. Incomplete removal of acidic catalyst: Residual acid can co-distill or cause issues during workup. 2. Formation of emulsions during workup: This can complicate the separation of aqueous and organic layers.1. Neutralize the reaction mixture: Before distillation, wash the organic layer with a mild base like sodium bicarbonate solution to remove the acid catalyst.[8][10] 2. Use a brine wash: After the bicarbonate wash, a wash with a saturated sodium chloride solution can help break emulsions.
Solid Catalyst Deactivation Water adsorption: Water, a byproduct of the reaction, can adsorb onto the surface of solid acid catalysts, blocking active sites.[4]1. Use a hydrophobic catalyst: Some solid catalysts are designed to be more water-tolerant. 2. Continuous water removal: Employ a Dean-Stark trap or other methods to remove water as it is formed. 3. Catalyst regeneration: The catalyst may need to be filtered, washed, and dried before reuse.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystTypeAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) HomogeneousHigh catalytic activity, low cost.[4]Difficult to separate from the product, can cause corrosion and side reactions.[4]
p-Toluenesulfonic Acid (p-TsOH) HomogeneousMilder than sulfuric acid, less charring.[8]Still requires neutralization and separation.
Amberlyst-15 Heterogeneous (Solid Acid)Easily separable, reusable, less corrosive.[3][11]Can be deactivated by water, potentially lower activity than homogeneous catalysts.[11]
Sulfated Zirconia Heterogeneous (Solid Acid)High thermal stability, good activity.[3]Can be more expensive to prepare.

Experimental Protocols

Protocol 1: Fischer Esterification of Cyclohexanol and Acetic Acid using Sulfuric Acid
  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Reactant Charging: To the flask, add cyclohexanol, glacial acetic acid, and a suitable solvent like toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the mixture.[10]

  • Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Reaction Monitoring: Continue the reflux for a specified time (e.g., 45-60 minutes) or until the theoretical amount of water has been collected.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.[8][10]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by distillation.

Protocol 2: Esterification using a Solid Acid Catalyst (e.g., Amberlyst-15)
  • Apparatus Setup: A similar setup to Protocol 1 can be used.

  • Reactant and Catalyst Charging: Add cyclohexanol, acetic acid, the solid acid catalyst, and a solvent to the round-bottom flask.

  • Heating and Reflux: Heat the mixture to reflux with continuous stirring to ensure good contact between the reactants and the catalyst.

  • Reaction Monitoring: Monitor the reaction by collecting water in the Dean-Stark trap or by analytical methods like GC.

  • Workup:

    • Cool the reaction mixture.

    • Filter the mixture to recover the solid acid catalyst. The catalyst can often be washed, dried, and reused.

    • Wash the filtrate as described in Protocol 1 to remove any unreacted acetic acid.

  • Purification: Purify the product by distillation.

Visualizations

experimental_workflow start Start: Assemble Reaction Apparatus reactants Charge Reactants: - Cyclohexanol - Acetic Acid - Solvent (e.g., Toluene) start->reactants catalyst Add Catalyst: - H₂SO₄ or Solid Acid reactants->catalyst reflux Heat to Reflux (with Dean-Stark Trap) catalyst->reflux monitor Monitor Reaction Progress (Water Collection / GC) reflux->monitor cool Cool Reaction Mixture monitor->cool workup Workup: - Neutralization (NaHCO₃ wash) - Aqueous Washes - Drying (Na₂SO₄) cool->workup purify Purify by Distillation workup->purify end End: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Problem: Low Yield check_time Was reaction time sufficient? start->check_time check_temp Is the reaction temperature optimal? check_time->check_temp Yes increase_time Solution: Increase reaction time check_time->increase_time No check_catalyst Is the catalyst active and in sufficient quantity? check_temp->check_catalyst Yes adjust_temp Solution: Optimize temperature (e.g., ~85°C) check_temp->adjust_temp No check_water Are reactants and glassware dry? check_catalyst->check_water Yes optimize_catalyst Solution: Increase catalyst loading or change catalyst check_catalyst->optimize_catalyst No dry_reagents Solution: Use anhydrous reagents and dry glassware check_water->dry_reagents No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Overcoming Equilibrium Limitations in Reversible Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with reversible esterification reactions. The focus is on practical strategies to shift the reaction equilibrium and maximize ester yield.

Troubleshooting Guide

This guide addresses common issues encountered during esterification experiments.

Problem Potential Cause Recommended Solution
Low Ester Yield The reaction has reached equilibrium without a significant shift towards the products.1. Increase Reactant Concentration: Add a large excess of one reactant, typically the less expensive one (often the alcohol).[1][2][3][4][5] Using a 10-fold excess of alcohol can increase yields significantly.[1]2. Remove Water: Continuously remove water as it forms to drive the equilibrium forward.[1][5][6][7][8]3. Check Catalyst: Ensure the acid catalyst (e.g., H₂SO₄, TsOH) is active and used in the correct concentration.[1][2][9]
Slow Reaction Rate The activation energy barrier is too high, or the catalyst is inefficient.1. Increase Temperature: Heat the reaction mixture under reflux to increase the rate.[9][10]2. Use an Effective Catalyst: Concentrated sulfuric acid is a common and effective catalyst that also acts as a dehydrating agent.[2][6][9] Other options include p-toluenesulfonic acid (TsOH) and various Lewis acids.[7][8]3. Consider Alternative Catalysts: For sensitive substrates, explore milder options like Steglich esterification (using DCC/DMAP) or enzymatic catalysis.[7][11]
Difficulty in Product Separation Formation of azeotropes or close boiling points of the ester, unreacted starting materials, and water.1. Reactive Distillation: Combine reaction and distillation in a single unit to continuously remove the more volatile products (often the ester or water), which drives the reaction to completion and simplifies separation.[12][13][14][15]2. Use of Ionic Liquids: The ester product may form a separate, immiscible layer from the ionic liquid, allowing for simple separation by decanting.[16][17]3. Post-Reaction Wash: Neutralize the remaining acid catalyst with a weak base like NaHCO₃ or Na₂CO₃ and wash with water to remove unreacted alcohol and salts.[9]
Reaction Reverses During Workup The presence of water and acid during the workup phase can hydrolyze the ester back to the starting materials.1. Neutralize Acid Promptly: Before adding water for extraction, neutralize the acid catalyst with a base.[9]2. Use a Dehydrating Agent: Employ drying agents like anhydrous salts (e.g., copper(II) sulfate) or molecular sieves to sequester water.[6][7][8]

Logical Workflow for Troubleshooting Low Ester Yield

LowYieldTroubleshooting start Low Ester Yield Detected check_equilibrium Is the equilibrium being effectively shifted? start->check_equilibrium check_kinetics Is the reaction rate adequate? start->check_kinetics implement_shift Implement Equilibrium Shift Strategy check_equilibrium->implement_shift implement_rate Implement Rate Enhancement Strategy check_kinetics->implement_rate solution_excess Use large excess of one reactant (e.g., alcohol) implement_shift->solution_excess solution_h2o Actively remove water (e.g., Dean-Stark, molecular sieves) implement_shift->solution_h2o solution_rd Consider Reactive Distillation implement_shift->solution_rd solution_temp Increase reaction temperature (reflux) implement_rate->solution_temp solution_catalyst Verify catalyst activity or try an alternative implement_rate->solution_catalyst end_node Yield Improved solution_excess->end_node solution_h2o->end_node solution_rd->end_node solution_temp->end_node solution_catalyst->end_node

Caption: Troubleshooting flowchart for addressing low ester yields.

Frequently Asked Questions (FAQs)

Q1: Why is a simple esterification reaction reversible and limited by equilibrium?

Fischer esterification, the reaction of a carboxylic acid with an alcohol, produces an ester and water.[1] This reaction is inherently reversible, meaning the products (ester and water) can react under the same acidic conditions to reform the starting materials in a process called hydrolysis.[1][10] The overall equilibrium constant for typical esterifications is around 1 to 5, which means that using stoichiometric amounts of reactants will result in an incomplete conversion, often yielding around 65-70% of the ester.[1][6][18]

Q2: How does using an excess of one reactant improve the ester yield?

This strategy is a direct application of Le Chatelier's Principle, which states that if a change is applied to a system at equilibrium, the system will adjust to counteract that change.[3][4] By increasing the concentration of one reactant (e.g., the alcohol), the equilibrium shifts to the right to consume the excess reactant, thereby favoring the formation of more ester and water.[1][5][18] This is often the simplest and most cost-effective method, especially if one of the reactants is inexpensive and can be used as the solvent.[19][20]

Impact of Reactant Ratio on Yield

Data based on a study of the esterification of acetic acid and ethanol.[1]

Molar Ratio (Alcohol:Acid)Approximate Ester Yield at Equilibrium
1:165%
10:197%
100:199%

Le Chatelier's Principle in Esterification

LeChatelier cluster_reactants Reactants cluster_products Products cluster_actions Actions to Shift Equilibrium → Acid Carboxylic Acid Equilibrium Acid->Equilibrium Alcohol Alcohol Alcohol->Equilibrium Ester Ester Water Water Equilibrium->Ester Equilibrium->Water Add_Alcohol ↑ Increase [Alcohol] Add_Alcohol->Equilibrium Shifts Right Remove_Water ↓ Decrease [Water] Remove_Water->Equilibrium Shifts Right

Caption: Applying Le Chatelier's Principle to maximize ester production.

Q3: What methods can be used to remove water from the reaction?

Removing water as it is formed is a highly effective way to drive the reaction toward completion.[1][6][7] Common methods include:

  • Azeotropic Distillation (Dean-Stark Trap): This is a common laboratory technique where the reaction is run in a solvent (like toluene) that forms a minimum-boiling azeotrope with water.[1] The azeotrope vaporizes, condenses, and collects in the trap, where the denser water separates and can be removed, while the solvent returns to the reaction flask.[1][3]

  • Drying Agents/Desiccants: Adding a dehydrating agent to the reaction mixture can sequester the water chemically. Concentrated sulfuric acid serves this dual role as both a catalyst and a dehydrating agent.[6][9] Other agents include molecular sieves or anhydrous salts like copper(II) sulfate.[6][7]

  • Reactive Distillation: In this industrial process, the reaction and distillation occur in the same column.[12][14] If water is the most volatile component, it is continuously removed from the top of the column, pushing the equilibrium forward.[15]

  • Vapor Permeation/Pervaporation: This membrane-based technique can be used to selectively remove water from the vapor phase of the reaction mixture.[21]

Q4: What is reactive distillation and what are its advantages?

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and product separation into a single unit.[12][14] For esterification, the reactants are fed into a distillation column that contains a catalyst. As the ester and water are produced, the continuous distillation process separates the products from the reactants based on their boiling points.

Advantages of Reactive Distillation:

  • Overcomes Equilibrium Limitations: By continuously removing one or more products, the reaction is constantly pushed towards completion, allowing for conversions that exceed the normal equilibrium limit.[13][14][15]

  • Energy and Cost Savings: Combining two unit operations (reaction and separation) into one reduces capital and operational costs.[13][14]

  • Increased Selectivity: Continuous removal of products can suppress the formation of unwanted side products.[12]

  • Breaks Azeotropes: It can be an effective way to handle systems where products form difficult-to-separate azeotropes with reactants.[12][13]

Simplified Reactive Distillation Workflow

ReactiveDistillation Feed Feed (Acid + Alcohol) Column Rectifying Section Reactive Section (with Catalyst) Stripping Section Feed->Column Condenser Condenser Column:n->Condenser Vapor Reboiler Reboiler Column:s->Reboiler Liquid Condenser->Column:n Reflux Product_Top Distillate (e.g., Water + Azeotrope) Condenser->Product_Top Reboiler->Column:s Vapor Product_Bottom Bottoms (High-Purity Ester) Reboiler->Product_Bottom

Caption: Schematic of a continuous reactive distillation process for esterification.

Q5: Are there alternatives to traditional solvents for esterification?

Yes, alternative media can offer significant advantages in terms of reaction rate, equilibrium position, and product separation.

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They are useful for esterification because they have negligible vapor pressure and can dissolve polar reactants.[22][23] Hydrophobic ILs can help drive the equilibrium by repelling the water produced.[22] Furthermore, the ester product is often immiscible with the IL, allowing for easy separation by decanting, and the IL can be recycled.[16] The rate of esterification in ILs is highly dependent on the solvent's basicity, with low basicity solvents providing the best rates.[22][23]

  • Non-Aqueous/Solvent-Free Systems: Enzymatic esterification can be performed in non-aqueous media, such as organic solvents.[24][25] This environment can shift the thermodynamic equilibrium to favor synthesis over hydrolysis.[26][27] In some cases, reactions can be run solvent-free, especially with mechanical activation like ball-milling, which represents a greener alternative.[28]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with Excess Methanol

Objective: To synthesize methyl benzoate using an excess of the alcohol to shift the equilibrium.

Materials:

  • Benzoic acid

  • Methanol (reagent grade, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle.

  • Reactants: To the flask, add benzoic acid and a large excess of methanol (e.g., a 10:1 molar ratio or more). Methanol will serve as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total volume) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux (the boiling point of methanol, ~65°C) and maintain for 1-2 hours.[7]

  • Cooling & Quenching: After the reflux period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted benzoic acid. Vent the funnel frequently to release CO₂ gas.

  • Extraction: Add water to the funnel to separate the aqueous and organic layers. The methyl benzoate product will be in the organic layer. If separation is poor, add a small amount of an extraction solvent like diethyl ether.

  • Washing: Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the methyl benzoate by simple distillation.

Protocol 2: Esterification with Water Removal using a Dean-Stark Apparatus

Objective: To synthesize an ester (e.g., butyl acetate) by azeotropically removing water.

Materials:

  • Acetic acid

  • 1-Butanol

  • Toluene (or another solvent that forms an azeotrope with water)

  • p-Toluenesulfonic acid (TsOH) or H₂SO₄

  • Dean-Stark trap, round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Setup: Assemble the apparatus with the round-bottom flask at the bottom, the Dean-Stark trap fitted above it, and the reflux condenser fitted on top of the trap.

  • Reactants: Charge the flask with equimolar amounts of acetic acid and 1-butanol, along with the toluene solvent.

  • Catalyst: Add the acid catalyst (e.g., TsOH).

  • Fill Trap: Fill the side arm of the Dean-Stark trap with toluene before starting the reaction.

  • Reflux: Heat the mixture to reflux. The vapor of the toluene-water azeotrope will rise into the condenser.

  • Water Separation: The condensed liquid will fall into the Dean-Stark trap. Since water is denser than toluene, it will sink to the bottom of the graduated arm of the trap.[1] The excess toluene will overflow from the side arm and return to the reaction flask.

  • Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction has gone to completion.

  • Workup: Cool the reaction mixture. Proceed with a standard workup involving neutralization, washing, drying, and purification by distillation as described in Protocol 1.

References

Catalyst selection and optimization for cyclohexyl acetate production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for cyclohexyl acetate synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic routes for this compound synthesis?

A1: this compound is primarily synthesized via two main esterification routes:

  • Esterification of cyclohexanol with acetic acid: This is a classic Fischer esterification reaction.

  • Addition esterification of cyclohexene with acetic acid: This method provides an alternative pathway.[1][2]

The choice of route often depends on the availability and cost of the starting materials.

Q2: Which types of catalysts are typically used for this compound synthesis?

A2: A variety of acid catalysts are employed, including:

  • Homogeneous catalysts: Sulfuric acid is a traditional choice but presents challenges with separation and corrosion.[3]

  • Heterogeneous solid acid catalysts: These are often preferred for their ease of separation and reusability.[4] Common examples include:

    • Ion-exchange resins: Amberlyst-15 is frequently cited due to its high activity.[5][6]

    • Zeolites: Catalysts like HZSM-5 are used for their shape selectivity and thermal stability.[7]

    • Sulfated metal oxides: Sulfated zirconia is another effective solid acid catalyst.

    • Heteropolyacids: These can be used in supported or unsupported forms.[7]

Q3: What are the key parameters to optimize for maximizing this compound yield?

A3: To maximize the yield of this compound, the following reaction conditions should be carefully optimized:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation.[8]

  • Catalyst Loading: Increasing the amount of catalyst can improve the conversion rate up to a certain point, after which mass transfer limitations may occur.[2]

  • Molar Ratio of Reactants: Using an excess of one reactant (often acetic acid or cyclohexanol) can shift the reaction equilibrium towards the product side.[3]

  • Water Removal: As water is a byproduct of the esterification, its removal (e.g., through a Dean-Stark apparatus or reactive distillation) can significantly increase the conversion.[3]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC): To quantify the concentration of reactants and products.

  • Thin Layer Chromatography (TLC): For a quick qualitative assessment of the reaction's completion.

Troubleshooting Guide

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Low conversion of reactants - Insufficient catalyst activity: The chosen catalyst may not be active enough under the reaction conditions.- Catalyst deactivation: The catalyst may have lost activity due to coking, poisoning, or leaching.[9]- Reaction equilibrium: The reaction may have reached equilibrium, limiting further conversion.- Screen different catalysts: Test a range of solid acid catalysts to find the most effective one for your system.- Regenerate or replace the catalyst: If deactivation is suspected, follow a suitable regeneration protocol or use a fresh batch of catalyst.[9]- Remove water: Employ a method to remove water from the reaction mixture to shift the equilibrium towards the products.[3]
Poor selectivity to this compound (presence of byproducts) - Side reactions: High reaction temperatures can promote side reactions such as the dehydration of cyclohexanol to cyclohexene.- Catalyst properties: The acidity and pore structure of the catalyst can influence selectivity.- Optimize reaction temperature: Lower the reaction temperature to minimize side reactions.- Select a more selective catalyst: Catalysts with appropriate acidity and shape selectivity (e.g., certain zeolites) can improve selectivity.
Difficulty in separating the catalyst from the reaction mixture - Catalyst particle size: Fine catalyst powders can be difficult to filter.- Catalyst leaching: Some catalysts, like certain ion-exchange resins, may leach active sites into the reaction medium.[9]- Use a catalyst with a larger particle size: This will facilitate easier separation by filtration.- Choose a more stable catalyst: Opt for a catalyst with high stability to minimize leaching under the reaction conditions.
Inconsistent results between batches - Variations in starting material quality: Impurities in the reactants can affect the reaction.- Inconsistent catalyst preparation or activation: The activity of the catalyst can be highly dependent on its preparation and pretreatment.- Ensure high purity of reactants: Use reactants of high purity and consistent quality.- Standardize catalyst preparation and activation: Follow a consistent and well-documented procedure for catalyst preparation and activation.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of this compound.

CatalystReactantsTemperature (°C)Molar Ratio (Acid:Alcohol/Olefin)Conversion (%)Selectivity (%)Reference
Amberlyst-15Cyclohexene, Acetic Acid60-100Stoichiometric≥68High[5]
HZSM-5Cyclohexene, Acetic Acid1303:1 (Olefin:Acid)72-7597.8-98.2[7]
Copper p-toluenesulfonateCyclohexanol, Acetic AcidReflux1.4:1 (Alcohol:Acid)96.7 (Yield)Not specified[10]
Sulfonic acid-type cation exchange resinCyclohexene, Acetic Acid70-90Not specified~89.6 (Yield)High[11]

Experimental Protocols

General Protocol for Esterification of Cyclohexanol with Acetic Acid

This protocol is a general guideline and may require optimization for specific catalysts and setups.

1. Materials and Equipment:

  • Cyclohexanol

  • Acetic acid

  • Selected acid catalyst (e.g., Amberlyst-15)

  • Solvent (optional, e.g., toluene to aid in water removal)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if removing water azeotropically)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanol, acetic acid, and the catalyst.

  • If using a solvent for azeotropic water removal, add it to the flask.

  • Set up the flask with a reflux condenser and a Dean-Stark apparatus.

3. Reaction Procedure:

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by collecting samples periodically and analyzing them by GC or TLC.

  • Continue the reaction until the desired conversion is achieved.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • If a homogeneous acid catalyst was used, neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by distillation to obtain pure this compound.[3]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reactants Combine Reactants: Cyclohexanol & Acetic Acid setup_catalyst Add Catalyst setup_reactants->setup_catalyst setup_assembly Assemble Reflux Apparatus setup_catalyst->setup_assembly reaction_heat Heat to Reflux setup_assembly->reaction_heat reaction_monitor Monitor Progress (GC/TLC) reaction_heat->reaction_monitor workup_cool Cool Reaction Mixture reaction_monitor->workup_cool Reaction Complete workup_separate Separate Catalyst workup_cool->workup_separate workup_wash Wash Organic Layer workup_separate->workup_wash workup_dry Dry Organic Layer workup_wash->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate workup_purify Purify (Distillation) workup_concentrate->workup_purify end_product This compound workup_purify->end_product start Start start->setup_reactants

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic issue Low Product Yield cause1 Low Conversion? issue->cause1 Check Conversion cause2 Low Selectivity? issue->cause2 Check Selectivity solution1a Optimize Temperature/ Catalyst Loading cause1->solution1a Yes solution1b Check for Catalyst Deactivation cause1->solution1b Yes solution1c Remove Water cause1->solution1c Yes solution2a Lower Reaction Temperature cause2->solution2a Yes solution2b Screen for a More Selective Catalyst cause2->solution2b Yes

Caption: Troubleshooting logic for low this compound yield.

References

Addressing challenges in the separation of cyclohexyl acetate from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cyclohexyl acetate from reaction mixtures.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound, categorized by the separation technique.

Distillation

Issue 1: Poor separation of this compound from unreacted cyclohexanol.

  • Question: I'm performing a fractional distillation to separate this compound from the reaction mixture, but the purity of my product is low, and I suspect contamination with unreacted cyclohexanol. What should I do?

  • Answer: This is a common issue due to the relatively close boiling points of this compound (approx. 173-177°C) and cyclohexanol (approx. 161°C). Here are several steps to improve your separation:

    • Increase Column Efficiency: Ensure you are using a fractional distillation column with sufficient theoretical plates. For closely boiling compounds, a packed column (e.g., with Raschig rings or structured packing) is generally more efficient than a simple Vigreux column.[1] The packing material increases the surface area for vapor-liquid equilibrium, leading to better separation.[1]

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation by increasing the number of effective vaporization-condensation cycles.[2] Try increasing the reflux ratio and monitor the distillate's purity by GC analysis. Be aware that a higher reflux ratio will also increase the distillation time.

    • Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points of both compounds. While the relative volatility may not change significantly, distilling at a lower temperature can prevent potential degradation of your product and may improve separation efficiency.

    • Check for Azeotropes: While a significant azeotrope between this compound and cyclohexanol is not commonly reported, ensure your reaction mixture doesn't contain other components that could form one.

Issue 2: Difficulty removing acetic acid from the product.

  • Question: After distillation, my this compound product still contains a significant amount of acetic acid. How can I remove it?

  • Answer: Acetic acid (boiling point approx. 118°C) should be more volatile than this compound. If it remains in your product, it's likely due to either inefficient fractionation or the presence of an azeotrope with another component in the mixture.

    • Pre-distillation Wash: Before distillation, wash the crude reaction mixture with a basic aqueous solution to neutralize and remove the bulk of the acetic acid.[3][4] A saturated sodium bicarbonate solution is a good choice as it is a weak base and less likely to cause hydrolysis of the ester compared to a strong base like sodium hydroxide.[5]

    • Azeotropic Distillation: If unreacted cyclohexene is present, it can form a minimum boiling azeotrope with acetic acid, making separation by simple distillation difficult.[6] In such cases, azeotropic distillation with an entrainer like water can be employed to remove the cyclohexane/acetic acid azeotrope.[6]

Liquid-Liquid Extraction

Issue 1: Inefficient removal of acetic acid from the organic layer.

  • Question: I'm using liquid-liquid extraction to remove acetic acid from my this compound product (dissolved in an organic solvent), but multiple washes are required, and the yield is decreasing. How can I improve this?

  • Answer: Inefficient removal of acetic acid is often due to an inappropriate choice of aqueous solution or poor technique.

    • Use a Weak Base: Washing the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate will convert the acetic acid into its water-soluble salt (sodium acetate), which will then partition into the aqueous layer.[3] Using a weak base is crucial to avoid saponification (hydrolysis) of your ester product.[5]

    • Perform Multiple Washes: It is more effective to perform several extractions with smaller volumes of the basic solution rather than one extraction with a large volume.[3]

    • Check for Emulsions: Emulsions can form at the interface between the organic and aqueous layers, trapping your product and preventing clean separation.[7] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

    • Solvent Selection: Ensure your organic solvent is immiscible with water and has a good solubility profile for this compound.[8] Common choices include diethyl ether, ethyl acetate, and dichloromethane.[7]

Issue 2: Low recovery of this compound after extraction.

  • Question: My yield of this compound is significantly lower after performing a liquid-liquid extraction workup. What could be the cause?

  • Answer: Low recovery can result from several factors during the extraction process.

    • Solubility in Aqueous Layer: While this compound has low solubility in water, repeated washes can lead to some product loss.[5] To minimize this, you can "salt out" the product by using a saturated aqueous solution (like brine) for the final washes, which decreases the solubility of organic compounds in the aqueous layer.[5]

    • Hydrolysis of the Ester: If you are using a strong base (like NaOH) to neutralize acetic acid, you risk hydrolyzing your this compound back to cyclohexanol and acetic acid. Stick to milder bases like sodium bicarbonate.[5]

    • Incomplete Phase Separation: Ensure the layers have completely separated before draining the aqueous layer. Any remaining aqueous phase will be removed with your organic layer and can affect subsequent drying and purification steps.

Chromatography

Issue 1: Co-elution of this compound and an impurity during Gas Chromatography (GC) analysis.

  • Question: I am analyzing the purity of my this compound by GC, but I'm seeing a peak that co-elutes with my product peak. How can I resolve this?

  • Answer: Co-elution in GC occurs when two or more compounds have very similar retention times under the analytical conditions. To resolve the peaks, you need to alter the separation conditions.

    • Optimize the Temperature Program: A slower temperature ramp will increase the time the analytes spend in the column, which can improve separation.[9] You can also add an isothermal hold at a temperature just below the elution temperature of the overlapping peaks.

    • Change the Column: If optimizing the temperature program doesn't work, the stationary phase of your column may not be suitable for this separation. If you are using a non-polar column, consider switching to a column with a different polarity (e.g., a mid-polarity or a polar column) to alter the elution order.[9]

    • Adjust Carrier Gas Flow Rate: Reducing the carrier gas flow rate can increase the interaction of the analytes with the stationary phase, potentially improving resolution, though this will also increase the analysis time.[9]

Issue 2: Poor peak shape (tailing or fronting) in High-Performance Liquid Chromatography (HPLC).

  • Question: When analyzing my this compound sample by HPLC, I'm observing significant peak tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

    • Mobile Phase pH: If your sample contains residual acidic or basic impurities, their ionization state can affect peak shape. For this compound, which is neutral, this is less of a direct issue, but impurities can be affected. Ensure your mobile phase is buffered if necessary to maintain a consistent pH.

    • Column Choice: For a relatively non-polar compound like this compound, a C8 or C18 reversed-phase column is a good choice.[10] Ensure the column is in good condition and not overloaded.

    • Sample Overload: Injecting too much sample can lead to peak tailing or fronting.[11] Try diluting your sample and injecting a smaller volume.

    • Sample Solvent: The solvent in which your sample is dissolved can affect peak shape. Ideally, your sample should be dissolved in the mobile phase.[11] If a stronger solvent is used, it can cause peak distortion.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in a this compound synthesis reaction mixture?

    • A1: The most common impurities are unreacted starting materials, including cyclohexanol (or cyclohexene) and acetic acid. Byproducts can also be present depending on the reaction conditions.[12]

  • Q2: How can I effectively remove unreacted cyclohexanol from my this compound product?

    • A2: Fractional distillation is the most common method.[13] Due to the close boiling points, a column with high efficiency is recommended. Alternatively, if the product is a solid at a certain temperature, crystallization from a suitable solvent like acetonitrile could be an option.[12]

  • Q3: Is it possible to break the azeotrope between cyclohexene and acetic acid?

    • A3: Yes, azeotropic distillation using an entrainer can be used. For the cyclohexane and acetic acid system, water can be used as an azeotroping agent to facilitate separation.[6]

  • Q4: What is a suitable solvent system for the purification of this compound by flash chromatography?

    • A4: For a relatively non-polar compound like this compound, a normal-phase flash chromatography system with a silica gel stationary phase is suitable. A non-polar mobile phase with a small amount of a more polar solvent would be a good starting point. A common choice would be a gradient of ethyl acetate in hexane. The exact ratio would need to be determined by thin-layer chromatography (TLC) analysis first.

  • Q5: Can I use a Dean-Stark apparatus during the synthesis of this compound?

    • A5: Yes, a Dean-Stark apparatus is highly recommended for the Fischer esterification synthesis of this compound from cyclohexanol and acetic acid.[13][14] It allows for the continuous removal of water, which is a byproduct of the reaction. This shifts the equilibrium towards the product side, increasing the yield of this compound.[14]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compoundC₈H₁₄O₂142.20173-177Insoluble[5][10]
CyclohexanolC₆H₁₂O100.16~161Slightly soluble
CyclohexeneC₆H₁₀82.15~83Insoluble
Acetic AcidC₂H₄O₂60.05~118Miscible

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterSetting
Column DB-5 or equivalent (non-polar)
Injector Temperature 250°C
Oven Program Initial Temp: 50°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min
Carrier Gas Helium
Flow Rate 1 mL/min
Detector Mass Spectrometer (MS)
MS Scan Range 40-300 m/z

Note: This is a starting method and may require optimization.

Table 3: Solvent Selection for Liquid-Liquid Extraction of Acetic Acid

Aqueous Wash SolutionPurposeAdvantagesDisadvantages
WaterRemove water-soluble impuritiesNeutral, will not hydrolyze esterInefficient for removing large amounts of acid
5% Sodium Bicarbonate (aq)Neutralize and remove acetic acidMild base, low risk of ester hydrolysisProduces CO₂ gas (pressure buildup)
5% Sodium Carbonate (aq)Neutralize and remove acetic acidStronger base than bicarbonate, more efficientHigher risk of ester hydrolysis than bicarbonate
1M Sodium Hydroxide (aq)Neutralize and remove acetic acidVery efficient at acid removalHigh risk of ester hydrolysis (saponification)
Saturated NaCl (Brine)Reduce solubility of organics in aqueous phase"Salting out" effect improves yieldDoes not remove acidic impurities

Experimental Protocols

Protocol 1: General Procedure for Removal of Acetic Acid by Extraction
  • Transfer the reaction mixture containing this compound and acetic acid to a separatory funnel.

  • Add an equal volume of an organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).

  • Add a saturated solution of sodium bicarbonate to the separatory funnel. Start with a volume equal to about one-third of the organic layer volume.

  • Stopper the funnel and invert it gently, making sure to vent frequently to release the pressure from the CO₂ gas that is formed.

  • Shake the funnel more vigorously for 1-2 minutes.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution (steps 3-7) until no more gas evolution is observed upon addition of the basic solution.

  • Perform a final wash with brine to remove any residual water and dissolved salts from the organic layer.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which can then be further purified by distillation.

Protocol 2: General Procedure for GC Analysis of this compound Purity
  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or hexane.

  • Instrument Setup: Set up the gas chromatograph with the parameters outlined in Table 2 or an optimized method.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectrum data.

  • Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak areas of all components in the chromatogram to determine the relative purity of your product.

Visualizations

Troubleshooting_Distillation start Problem: Poor Separation (Low Purity) check_bp Are Boiling Points Close? (e.g., with Cyclohexanol) start->check_bp increase_efficiency Increase Column Efficiency (Use Packed Column) check_bp->increase_efficiency Yes check_impurities Is Acetic Acid Present? check_bp->check_impurities No optimize_reflux Optimize Reflux Ratio (Increase Ratio) increase_efficiency->optimize_reflux vacuum_distillation Consider Vacuum Distillation optimize_reflux->vacuum_distillation end Improved Purity vacuum_distillation->end pre_wash Pre-Distillation Wash (Sodium Bicarbonate) check_impurities->pre_wash Yes check_impurities->end No check_azeotrope Check for Azeotropes (e.g., with Cyclohexene) pre_wash->check_azeotrope azeotropic_dist Use Azeotropic Distillation (with Entrainer) check_azeotrope->azeotropic_dist Yes check_azeotrope->end No azeotropic_dist->end

Caption: Troubleshooting workflow for poor separation during distillation.

Extraction_Workflow start Start: Crude Reaction Mixture (in Organic Solvent) add_base Wash with Saturated Sodium Bicarbonate Solution start->add_base vent Vent Funnel Frequently (Release CO2) add_base->vent separate_layers1 Separate Aqueous and Organic Layers vent->separate_layers1 repeat_wash Repeat Wash? (Gas Evolution) separate_layers1->repeat_wash repeat_wash->add_base Yes brine_wash Wash with Brine repeat_wash->brine_wash No separate_layers2 Separate Layers brine_wash->separate_layers2 dry_organic Dry Organic Layer (e.g., MgSO4) separate_layers2->dry_organic filter_concentrate Filter and Concentrate (Rotary Evaporator) dry_organic->filter_concentrate end Purified this compound filter_concentrate->end

Caption: Workflow for the extractive workup of this compound.

References

Technical Support Center: Optimizing Fischer Esterification Yields by Water Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for enhancing ester yields in Fischer esterification by effectively removing water, a key by-product that limits the reaction's equilibrium.

Frequently Asked Questions (FAQs)

Q1: Why is my ester yield consistently low in my Fischer esterification reaction?

A: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The production of water as a by-product can shift the chemical equilibrium back towards the reactants (carboxylic acid and alcohol), limiting the formation of the ester.[1][2] To improve the yield, this water must be removed as it is formed, or an excess of one reactant must be used to drive the reaction forward according to Le Chatelier's principle.[2]

Q2: What are the primary methods for removing water during the reaction?

A: The three most common and effective techniques are:

  • Using an Excess of a Reactant: Typically, the alcohol is used in large excess, acting as both a reactant and the solvent.[2][3] This concentration gradient shifts the equilibrium towards the products.

  • Azeotropic Distillation: This method involves using a solvent (like toluene or benzene) that forms a low-boiling azeotrope with water. The azeotrope is distilled off and collected in a Dean-Stark apparatus, which separates the water and returns the solvent to the reaction flask.[4][5]

  • Use of Desiccants: A drying agent, such as molecular sieves, can be added to the reaction mixture to absorb the water as it is produced.[6][7]

Q3: How much can I realistically improve my yield using these techniques?

A: The improvement can be substantial. For instance, in the esterification of acetic acid with ethanol, using a 1:1 ratio of reactants might yield around 65% of the ester at equilibrium. By using a 10-fold excess of ethanol, the yield can be pushed to approximately 97%.[2] Similarly, reactions that yield only 40% without water removal have been improved to over 90% using methods like a Soxhlet extractor with molecular sieves.[8]

Troubleshooting Guides

Troubleshooting Azeotropic Distillation (Dean-Stark Apparatus)

Q: I've set up a Dean-Stark apparatus, but no water is collecting in the trap. What's wrong?

A: This is a common issue with several potential causes:

  • Insufficient Heating: The reaction may not be reaching a high enough temperature to allow the solvent-water azeotrope to boil and distill over. Ensure your heating mantle is set to the appropriate temperature for the solvent you are using (e.g., the boiling point of toluene is ~111°C).

  • Dry Reagents and Solvent: If your starting materials and the azeotroping solvent (e.g., toluene) are not sufficiently dry, the apparatus may simply be collecting this initial water, giving the impression that the reaction is not producing any.[9]

  • Leaks in the System: Check all glassware joints for a proper seal. Vapors escaping the system will prevent efficient collection in the condenser and trap.

  • Incorrect Setup: Ensure the condenser water is flowing correctly (in at the bottom, out at the top) and that the apparatus is assembled vertically to allow for proper condensation and separation.

Troubleshooting Desiccants

Q: Can I add any desiccant directly to my acidic reaction mixture?

A: No, this is a critical point. Many common desiccants are basic and will react with the acid catalyst or the carboxylic acid itself.

  • Molecular Sieves: These are generally effective, but they can be destroyed by strong acids.[8] It is crucial to ensure they are compatible with your reaction conditions. For acidic reactions, a workaround is to place the molecular sieves in a Soxhlet extractor, so they are exposed only to the refluxing vapors and not the bulk acidic solution.[8]

  • Concentrated Sulfuric Acid: Besides being a catalyst, concentrated H₂SO₄ is also a strong dehydrating agent and can help sequester the water that is formed.[6][10]

  • Anhydrous Salts: Anhydrous salts like copper(II) sulfate or magnesium sulfate can be used, but their efficiency may vary, and they need to be filtered out post-reaction.[1]

Q: My molecular sieves don't seem to be improving the yield. Why?

A: The sieves may not be active. Molecular sieves must be activated before use by heating them at high temperatures (e.g., >250°C under vacuum) to remove any pre-adsorbed water.[11] Once activated, they should be stored in a desiccator to prevent rehydration from atmospheric moisture.

Quantitative Data on Water Removal Techniques

The effectiveness of different water removal strategies can be compared based on the final ester yield and the required reaction time. The table below summarizes representative data from various experimental procedures.

Water Removal MethodReactantsCatalystReaction TimeTypical Yield (%)Reference(s)
No Active Water Removal (1:1 reactants)Acetic Acid + EthanolAcidEquilibrium~65%[2]
Use of Excess Alcohol (10-fold)Acetic Acid + EthanolAcidEquilibrium~97%[2]
Dean-Stark (Toluene Azeotrope)Hippuric Acid + Cyclohexanolp-TsOH30 hours96%[3]
Molecular Sieves (in Soxhlet Extractor)Propionic Acid + EthanolH₂SO₄8 hours93%[8]
Excess Alcohol (as solvent)Benzoic Acid + MethanolH₂SO₄Not specified90%[3]

Key Experimental Protocols

Protocol 1: Water Removal Using a Dean-Stark Apparatus

This protocol is ideal for reactions where the alcohol is not used in large excess and an immiscible solvent can be used to form a water azeotrope.

Materials:

  • Carboxylic Acid (1 eq)

  • Alcohol (1-1.5 eq)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.05 eq)

  • Azeotroping Solvent (e.g., Toluene, sufficient to fill the flask and Dean-Stark trap)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, and magnetic stirrer.

Procedure:

  • Setup: Assemble the glassware: a round-bottom flask fitted with the Dean-Stark trap, which is then connected to a reflux condenser. Ensure all joints are properly sealed.

  • Charging the Flask: To the round-bottom flask, add the carboxylic acid, alcohol, acid catalyst, a magnetic stir bar, and the azeotroping solvent (e.g., toluene).[3]

  • Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to vaporize, travel into the condenser, and collect in the trap.[12][13]

  • Water Collection: As the condensate collects, it will separate into two layers in the graduated arm of the trap. Since water is denser than toluene, it will form the lower layer. The upper toluene layer will overflow and return to the reaction flask.[12]

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[3]

  • Workup: Cool the reaction mixture. The product can then be isolated through standard procedures like washing with a sodium bicarbonate solution to neutralize the acid, followed by drying and solvent evaporation.[3]

Protocol 2: Water Removal Using Molecular Sieves in a Soxhlet Extractor

This advanced method is highly effective and protects the molecular sieves from degradation by the acid catalyst.[8]

Materials:

  • Carboxylic Acid (1 eq)

  • Alcohol (1.2-2 eq)

  • Acid Catalyst (e.g., concentrated H₂SO₄)

  • Activated 3Å Molecular Sieves

  • Reaction flask, Soxhlet extractor, reflux condenser, heating mantle, and magnetic stirrer.

Procedure:

  • Sieve Preparation: Place activated 3Å molecular sieves into the thimble of the Soxhlet extractor.

  • Setup: Assemble the apparatus with the reaction flask at the bottom, connected to the Soxhlet extractor, and topped with the reflux condenser.

  • Charging the Flask: Add the carboxylic acid, alcohol, and acid catalyst to the reaction flask.[8]

  • Heating and Extraction: Heat the reaction mixture to reflux. The vapors (containing alcohol, ester, and the water by-product) will rise into the condenser, drip down onto the molecular sieves, and fill the Soxhlet chamber.

  • Water Adsorption: The molecular sieves will adsorb the water from the condensed solvent.[8]

  • Solvent Return: Once the Soxhlet chamber is full, the now-dried solvent will automatically siphon back into the reaction flask. This cycle continuously removes water from the reaction, driving it to completion.

  • Monitoring and Workup: Allow the reaction to run for several hours or overnight.[8] Once complete, cool the mixture and perform a standard aqueous workup to isolate the ester.

Visual Guides

Fischer Esterification Equilibrium

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Equilibrium Equilibrium State Reactants->Equilibrium Esterification Products Ester + Water Products->Equilibrium Hydrolysis Equilibrium->Reactants Equilibrium->Products Shift_Forward Shift Equilibrium -> Shift_Reverse <- Shift Equilibrium Remove_Water Remove Water (Dean-Stark, Desiccant) Remove_Water->Shift_Forward Add_Alcohol Add Excess Alcohol Add_Alcohol->Shift_Forward Dean_Stark_Workflow Start Start Assemble 1. Assemble Flask, Dean-Stark Trap, & Condenser Start->Assemble Charge 2. Add Reactants, Catalyst, & Toluene to Flask Assemble->Charge Heat 3. Heat Mixture to Reflux Charge->Heat Vaporize 4. Toluene-Water Azeotrope Vaporizes Heat->Vaporize Condense 5. Vapor Condenses & Collects in Trap Vaporize->Condense Separate 6. Water (Bottom Layer) Separates from Toluene Condense->Separate Return 7. Toluene (Top Layer) Overflows Back to Flask Separate->Return Cycle Monitor 8. Monitor Water Volume Until Reaction is Complete Separate->Monitor Return->Heat End End Monitor->End Selection_Logic Start Start: Need to Improve Fischer Esterification Yield Q1 Is one reactant (e.g., alcohol) inexpensive and low-boiling? Start->Q1 A1_Yes Use Reactant in Large Excess as Solvent Q1->A1_Yes Yes Q2 Are reactants/products sensitive to high heat? Q1->Q2 No A2_Yes Consider using Molecular Sieves at lower reflux temp. Q2->A2_Yes Yes A2_No Use Dean-Stark Apparatus with Azeotropic Solvent (e.g., Toluene) Q2->A2_No No Q3 Is acid catalyst a strong mineral acid? A2_Yes->Q3 A3_Yes Use Sieves in a Soxhlet Extractor to prevent degradation Q3->A3_Yes Yes A3_No Sieves can potentially be added to the flask (with caution) Q3->A3_No No

References

Troubleshooting low conversion rates in cyclohexyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of cyclohexyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between cyclohexanol and acetic acid.[1][2] It is a reversible reaction, and strategies to drive the equilibrium towards the product are often necessary.[2][3][4]

  • Reaction with Acetic Anhydride: Cyclohexanol can be heated with acetic anhydride, often in the presence of an acid catalyst like sulfuric acid, to form this compound.[1][5]

  • Addition Esterification of Cyclohexene: This method involves the reaction of cyclohexene with acetic acid, typically using a solid acid catalyst.[6][7][8]

Q2: My this compound synthesis is resulting in a low conversion rate. What are the potential causes?

A2: Low conversion rates in this compound synthesis, particularly via Fischer esterification, are often due to the reversible nature of the reaction.[2] Several factors can contribute to this:

  • Equilibrium Limitations: The reaction between an alcohol and a carboxylic acid reaches an equilibrium that may not favor the product.[9][10]

  • Water Content: The presence of water, either in the starting materials or as a reaction byproduct, can shift the equilibrium back towards the reactants.[11]

  • Catalyst Deactivation: The catalyst, especially solid acid catalysts, can be deactivated by water produced during the reaction.[11]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium due to inadequate time or a temperature that is too low.[6][12]

  • Suboptimal Reactant Ratio: The molar ratio of cyclohexanol to acetic acid can significantly influence the final yield.[12][13]

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, you can manipulate the reaction equilibrium based on Le Chatelier's principle:

  • Use an Excess of One Reactant: Employing a large excess of either cyclohexanol or acetic acid can drive the reaction towards the formation of the ester.[2][9]

  • Remove Water As It Forms: The most effective method is to remove the water byproduct from the reaction mixture. This can be achieved using a Dean-Stark apparatus during reflux.[4][14]

  • Optimize Reaction Conditions: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration to reach maximum conversion.[6][12]

  • Select an Appropriate Catalyst: The choice of catalyst can impact the reaction rate and overall yield. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acids.[2][11][12]

Q4: What are the common issues related to the catalyst in this synthesis?

A4: Several issues can arise with the catalyst:

  • Homogeneous Catalysts (e.g., Sulfuric Acid): While effective, these can be corrosive, difficult to separate from the product, and can lead to environmental concerns and complex workup procedures.[11][12]

  • Heterogeneous (Solid Acid) Catalysts: These are generally easier to separate and are often reusable. However, their activity can be diminished by the water produced in the reaction, which can block active sites.[11] The catalyst loading (amount) also needs to be optimized for maximum efficiency.[13][15]

Troubleshooting Guide

Below is a step-by-step guide to troubleshoot low conversion rates in this compound synthesis.

TroubleshootingWorkflow Troubleshooting Low Conversion in this compound Synthesis start Low Conversion Rate Observed check_equilibrium Is the reaction equilibrium being addressed? start->check_equilibrium implement_water_removal Implement water removal (e.g., Dean-Stark trap) or use excess reactant. check_equilibrium->implement_water_removal No check_reactants Are the reactants pure and anhydrous? check_equilibrium->check_reactants Yes implement_water_removal->check_reactants dry_reactants Dry reactants and solvents before use. check_reactants->dry_reactants No check_catalyst Is the catalyst active and used in the correct amount? check_reactants->check_catalyst Yes dry_reactants->check_catalyst optimize_catalyst Use fresh catalyst or optimize catalyst loading. check_catalyst->optimize_catalyst No check_conditions Are the reaction time and temperature optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase reaction time or adjust temperature. check_conditions->optimize_conditions No end_success Conversion Rate Improved check_conditions->end_success Yes optimize_conditions->end_success

Caption: Troubleshooting workflow for low conversion rates.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of this compound, based on data from a patented synthesis process using a copper p-toluenesulfonate catalyst.[12]

Molar Ratio (Cyclohexanol:Acetic Acid)Catalyst Amount ( g/0.2 mol acetic acid)Reaction Time (min)Yield (%)
1.0:11.26085.2
1.2:11.26092.5
1.4:1 1.2 60 96.7
1.6:11.26094.3
1.4:10.46090.1
1.4:10.86093.8
1.4:11.66095.9
1.4:11.23091.5
1.4:11.25095.3
1.4:11.28096.1

Experimental Protocols

Detailed Protocol for Fischer Esterification of Cyclohexanol and Acetic Acid

This protocol is adapted from established Fischer esterification procedures.[3][14]

1. Materials and Equipment:

  • Reactants: Cyclohexanol, glacial acetic acid, concentrated sulfuric acid (or p-toluenesulfonic acid).

  • Solvent for Work-up: Diethyl ether or ethyl acetate.

  • Neutralizing Agent: Saturated sodium bicarbonate solution.

  • Washing Agent: Brine (saturated sodium chloride solution).

  • Drying Agent: Anhydrous magnesium sulfate or sodium sulfate.

  • Equipment: Round-bottom flask, reflux condenser, Dean-Stark apparatus, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator.

2. Reaction Setup and Procedure:

ExperimentalWorkflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Assemble reflux apparatus with Dean-Stark trap. charge 2. Charge flask with cyclohexanol, acetic acid, and a boiling chip. setup->charge catalyst 3. Slowly add concentrated sulfuric acid while stirring. charge->catalyst reflux 4. Heat the mixture to reflux and collect water in the Dean-Stark trap. catalyst->reflux cool 5. Cool the reaction mixture. reflux->cool extract 6. Transfer to a separatory funnel and extract with diethyl ether. cool->extract neutralize 7. Wash organic layer with saturated NaHCO3 solution. extract->neutralize wash 8. Wash with brine. neutralize->wash dry 9. Dry the organic layer over anhydrous MgSO4. wash->dry filter 10. Filter to remove the drying agent. dry->filter evaporate 11. Remove the solvent using a rotary evaporator. filter->evaporate distill 12. Purify the crude product by distillation. evaporate->distill

Caption: General experimental workflow for synthesis.

Procedure Steps:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanol and a slight excess of glacial acetic acid (e.g., 1.2 equivalents). Add a boiling chip.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the stirring mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic acid - do this carefully to vent any CO2 produced), and finally with brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[3]

  • Purification: Purify the resulting crude this compound by distillation to obtain the final product. The boiling point of this compound is approximately 175-177°C.[1]

Shifting the Fischer Esterification Equilibrium

The following diagram illustrates the principle of shifting the reaction equilibrium to favor product formation.

FischerEquilibrium Shifting the Fischer Esterification Equilibrium cluster_shift Le Chatelier's Principle: Driving the Reaction Forward reactants Cyclohexanol + Acetic Acid equilibrium reactants->equilibrium products This compound + Water equilibrium->products increase_reactants Increase concentration of reactants (use excess cyclohexanol or acetic acid) increase_reactants->reactants Shifts equilibrium right remove_products Decrease concentration of products (remove water via Dean-Stark trap) remove_products->products Shifts equilibrium right

Caption: Driving the Fischer esterification equilibrium.

References

Technical Support Center: Enhancing Catalyst Stability in Cyclohexyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of catalysts used in cyclohexyl acetate production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, helping you diagnose and resolve problems related to catalyst deactivation.

Issue Possible Cause Troubleshooting Steps
Gradual decrease in conversion rate over several cycles. Fouling/Coking: Accumulation of heavy byproducts or carbonaceous deposits (coke) on the catalyst surface is a common issue, especially with zeolite catalysts.[1] These deposits block access to active sites.1. Implement a regeneration protocol: Between reaction cycles, wash the catalyst with a suitable solvent (e.g., acetone) to remove adsorbed organic residues, followed by calcination to burn off coke deposits.[1] 2. Optimize reaction conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation.
Significant drop in yield after the first catalyst use. Leaching: The active components of the catalyst may be dissolving into the reaction medium. This is a known issue with some ion-exchange resins like Amberlyst-15, where sulfonic acid groups can be lost.[1][2]1. Select a more stable catalyst: Consider using catalysts with better active site stability, such as sulfated zirconia or functionalized silica.[1] 2. Modify the catalyst: Incorporating hydrophobic groups onto the catalyst surface can prevent water, a byproduct of the reaction, from deactivating hydrophilic active sites.[2] 3. Lower the reaction temperature: This can reduce the solubility of the active species in the reaction mixture.[1]
Sudden and severe loss of catalytic activity. Poisoning: Impurities in the feedstock, such as sulfur, nitrogen compounds, or even excess water, can irreversibly bind to the catalyst's active sites, rendering them inactive.[1][3]1. Analyze the feedstock: Test your reactants and solvents for potential catalyst poisons.[3] 2. Purify the feedstock: Implement a purification step for your reactants to remove any identified impurities. 3. Catalyst regeneration: For reversible poisoning, a specific chemical wash or thermal treatment may restore activity.[3]
Change in product selectivity. Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst's structure to change, leading to the agglomeration of active sites and a reduction in surface area.[1] This can alter the nature of the active sites and affect product selectivity.1. Operate at lower temperatures: Determine the minimum temperature required for efficient conversion to avoid thermal stress on the catalyst. 2. Choose a thermally stable catalyst: Select catalysts known for their high thermal stability, such as certain metal oxides or functionalized materials.[1]
Visible change in catalyst color (e.g., darkening). Coke Formation: The darkening of the catalyst is a strong indicator of carbon deposition on its surface.[1]1. Confirm with analysis: Use techniques like Temperature Programmed Oxidation (TPO) or elemental analysis to confirm the presence of coke. 2. Follow regeneration protocols: Implement a calcination step to remove the carbon deposits.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound production?

A1: The main causes of deactivation for catalysts in this esterification process are categorized as chemical, thermal, and mechanical.[1][3] The most common issues include:

  • Fouling or Coking: The deposition of carbon-based materials on the catalyst surface, which blocks pores and active sites.[1][3]

  • Poisoning: Strong binding of impurities from the feedstock (e.g., sulfur or nitrogen compounds) to the catalyst's active sites.[3] Water, being a byproduct of the esterification, can also act as a poison for some hydrophilic solid acid catalysts.[2]

  • Leaching: The gradual loss of the active catalytic species from the solid support into the reaction mixture.[1][2]

  • Thermal Degradation (Sintering): High temperatures can cause a loss of active surface area through the agglomeration of catalyst particles or the collapse of the porous structure.[1]

Q2: How can I identify that my catalyst is deactivating?

A2: Key indicators of catalyst deactivation during your experiment include:

  • A noticeable decrease in the reaction rate.[1]

  • Lower final conversion of reactants compared to previous runs under identical conditions.[1]

  • Changes in the selectivity towards the desired product.[1]

  • A visible change in the catalyst's physical appearance, such as color darkening due to coke formation.[1]

Q3: Which types of catalysts are generally more stable for this compound synthesis?

A3: While ion-exchange resins like Amberlyst-15 are commonly used, they can be prone to leaching.[1][2] For enhanced stability, consider solid acid catalysts such as:

  • Sulfated zirconia: Known for high thermal stability and strong acidity.[1]

  • Zeolites (e.g., HZSM-5): Offer shape selectivity and strong acidic sites, though they can be susceptible to coking.[1]

  • Hydrophobically modified catalysts: Surface modification to repel water can prevent the deactivation of active sites, leading to better reusability.[2] For the subsequent hydrogenation of this compound to cyclohexanol, copper-based catalysts like Cu/MgO/Al2O3 and Zn-promoted Cu/Al2O3 have demonstrated excellent stability.[4][5]

Q4: What are the general procedures for regenerating a deactivated solid acid catalyst?

A4: The appropriate regeneration method depends on the cause of deactivation. Two common procedures are:

  • Solvent Washing: This is effective for removing loosely bound organic residues. The catalyst is washed with a solvent like acetone and then dried.[1]

  • Calcination: This is used to remove coke deposits. The catalyst is heated to a high temperature (e.g., 550°C) in the presence of air to burn off the carbonaceous material.[1]

Q5: Can operational parameters be adjusted to improve catalyst stability?

A5: Yes, optimizing reaction conditions can significantly extend the life of your catalyst. Key adjustments include:

  • Temperature: Operating at the lowest effective temperature can minimize thermal degradation and reduce the rate of coking.[1]

  • Feedstock Purity: Ensuring high-purity reactants by removing potential poisons can prevent rapid deactivation.[3]

  • Water Removal: In esterification reactions, removing the water byproduct as it forms can shift the equilibrium towards the product and prevent water-induced deactivation of certain catalysts.[2]

Quantitative Data on Catalyst Performance and Stability

The following tables summarize quantitative data from various studies to facilitate comparison of different catalytic systems.

Table 1: Performance of Various Catalysts in this compound Synthesis and Related Reactions

CatalystReactionReactantsTemperature (°C)Conversion (%)Selectivity (%)Stability NotesReference
Amberlyst 15EsterificationCyclohexene, Acetic Acid60-100≥68-Equilibrium conversion is substantially higher than cyclohexene hydration.[6]
Cu₂Zn₁.₂₅/Al₂O₃HydrogenationThis compound-93.997.1 (to Cyclohexanol)Showed excellent stability with no deactivation after five runs.[5]
Cu/MgO/Al₂O₃ (CMA-L)HydrogenationThis compound20099.5998.94 (to Cyclohexanol)Exhibited high stability for up to 500 hours with no decrease in conversion or selectivity.[4]
La-promoted Cu/ZnO/SiO₂HydrogenationThis compound-99.599.7 (to Cyclohexanol)A pilot-scale unit operated smoothly for over 1000 hours with no indication of deactivation.[6]
H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂EsterificationCyclohexene, Acetic Acid140-170-99.43 (Yield)Used in a continuous reaction setup.[7]
[Bis-Bs-BDMAEE]HPMo₁₂O₄₀HydrolysisThis compound, Water-90.5694.86 (to Cyclohexanol)Reused five times without a significant loss in catalytic activity.[8]

Table 2: Impact of Thermal Treatment on the Stability of Cu-based Catalysts in this compound Hydrogenation

CatalystConditionSpace-Time Yield (STY)Percentage Drop in STY
Cu/MgO/Al₂O₃ (CMA-L) Before Thermal Treatment0.91\multirow{2}{}{9.9%}
After Thermal Treatment0.82
Amorphous Cu/MgO/Al₂O₃ (CMA-A) Before Thermal Treatment0.67\multirow{2}{}{58.2%}
After Thermal Treatment0.28
Commercial Cu/ZnO/Al₂O₃ (CZA-C) Before Thermal Treatment0.92\multirow{2}{*}{45.7%}
After Thermal Treatment0.50
Data adapted from[4]. This table highlights the superior thermal stability of the structured CMA-L catalyst.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (Coked Solid Acid Catalyst)

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Solvent Wash (Optional but Recommended): Wash the recovered catalyst with acetone to remove any loosely adsorbed organic residues. Dry the catalyst at 100-120°C.[1]

  • Calcination:

    • Place the dried catalyst in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the furnace to 550°C at a ramp rate of 5-10°C/min under a flow of air.

    • Hold the temperature at 550°C for 3-5 hours to ensure complete removal of coke.[1]

    • Allow the furnace to cool down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.[1]

Protocol 2: Catalyst Stability Testing in a Batch Reactor

  • Initial Reaction:

    • Charge a batch reactor with cyclohexanol, acetic acid (or other appropriate reactants), and a precisely weighed amount of the fresh catalyst.[9]

    • Heat the reactor to the desired temperature while stirring.

    • Collect samples at regular intervals and analyze them using Gas Chromatography (GC) to determine the conversion and selectivity.

  • Catalyst Recovery and Reuse:

    • After the first reaction cycle is complete, cool the reactor and recover the catalyst by filtration.

    • Wash the catalyst with a suitable solvent (e.g., acetone) to remove residual reactants and products, then dry it thoroughly.

    • Weigh the dried catalyst to check for any mass loss.

  • Subsequent Cycles:

    • Use the recovered catalyst for a new reaction under the same conditions as the initial run.

    • Repeat the process of running the reaction, recovering, washing, and drying the catalyst for several cycles.

  • Data Analysis:

    • Plot the conversion and selectivity as a function of time for each cycle.

    • A significant decrease in the final conversion or the initial reaction rate between cycles indicates catalyst deactivation.

Visualizing Catalyst Deactivation and Experimental Workflows

CatalystDeactivationPathways ActiveCatalyst Active Catalyst Fouling Fouling / Coking (Carbon Deposition) ActiveCatalyst->Fouling Heavy Byproducts Poisoning Poisoning (Impurity Adsorption) ActiveCatalyst->Poisoning Feedstock Impurities (S, N, H₂O) Leaching Leaching (Active Site Loss) ActiveCatalyst->Leaching High Temperature Solvent Effects Sintering Thermal Degradation (Sintering) ActiveCatalyst->Sintering High Temperature DeactivatedCatalyst Deactivated Catalyst Fouling->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Leaching->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Common pathways for catalyst deactivation.

TroubleshootingWorkflow Start Performance Drop Observed (Lower Conversion/Rate) CheckPattern Deactivation Pattern? Start->CheckPattern Gradual Gradual Decrease CheckPattern->Gradual Gradual Sudden Sudden Drop CheckPattern->Sudden Sudden FirstCycle Drop After 1st Cycle CheckPattern->FirstCycle After 1st Cycle CauseFouling Likely Cause: Fouling/Coking Gradual->CauseFouling CausePoisoning Likely Cause: Poisoning Sudden->CausePoisoning CauseLeaching Likely Cause: Leaching FirstCycle->CauseLeaching ActionRegenerate Action: Regenerate Catalyst (Calcination) CauseFouling->ActionRegenerate ActionFeedstock Action: Analyze & Purify Feedstock CausePoisoning->ActionFeedstock ActionCatalyst Action: Select More Stable Catalyst CauseLeaching->ActionCatalyst

A logical workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to Spectroscopic and Analytical Methods for Validating Cyclohexyl Acetate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and alternative analytical methods for the validation of cyclohexyl acetate purity. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines the experimental protocols and performance characteristics of key analytical methods, supported by comparative data to aid in the selection of the most suitable technique for specific applications.

Introduction to this compound and Purity Assessment

This compound (CAS No. 622-45-7) is a colorless liquid with a fruity odor, widely used as a solvent and fragrance agent. In the pharmaceutical industry, it can be used as a process solvent or an intermediate in drug synthesis. Ensuring its purity is paramount to control the quality of the final product and avoid the introduction of potentially harmful impurities. Common impurities in this compound may include unreacted starting materials such as cyclohexanol and acetic acid, byproducts from synthesis, and residual solvents.

This guide explores the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive purity assessment of this compound. Additionally, it provides a comparison with alternative, non-spectroscopic methods including titrimetric assays and refractive index measurements.

Spectroscopic Methods for Purity Validation

Spectroscopic techniques are powerful tools for the qualitative and quantitative analysis of chemical substances. They provide detailed information about the molecular structure and composition of a sample, making them ideal for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying trace impurities in this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific impurities.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like dichloromethane.

  • Standard Preparation:

    • Prepare a stock solution containing known concentrations of potential impurities (e.g., cyclohexanol, acetic acid) in dichloromethane.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurities.

  • Data Analysis: Impurities are identified by comparing their retention times and mass spectra to those of certified reference standards. Quantification is achieved by constructing a calibration curve for each impurity, plotting peak area against concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards for each impurity.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • ¹H NMR Parameters:

    • Pulse Angle: 30-90° (a 90° pulse is often used for quantification).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Acquisition Time: Sufficient to ensure good resolution (e.g., 3-4 seconds).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add the deuterated solvent and dissolve the sample completely.

  • Data Analysis: The purity of this compound is determined by comparing the integral of a characteristic signal of this compound with the integral of the known amount of the internal standard. Impurities can be identified by their characteristic chemical shifts and quantified relative to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups. While not as quantitative as GC-MS or NMR for trace impurities, it can be a valuable tool for confirming the identity of this compound and detecting gross impurities.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the liquid this compound sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate the presence of impurities. For example, a broad peak around 3200-3600 cm⁻¹ could indicate the presence of hydroxyl-containing impurities like cyclohexanol or water. The characteristic ester C=O stretch appears around 1735 cm⁻¹.

Comparison of Spectroscopic Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Absorption of infrared radiation causing molecular vibrations.
Primary Use Separation, identification, and quantification of volatile and semi-volatile impurities.Structural elucidation and quantitative analysis of the main component and impurities.Functional group identification and confirmation of identity.
LOD/LOQ Very low (ppm to ppb range for specific impurities).Moderate (typically in the range of 0.05-0.1% for qNMR).High (generally not suitable for trace impurity detection).
Quantification Highly quantitative with proper calibration.Highly quantitative (qNMR) without the need for identical standards for each impurity.Primarily qualitative; semi-quantitative at best with calibration.
Sample Prep. Dilution in a suitable solvent.Dissolution in a deuterated solvent with an internal standard.Minimal to none (direct application on ATR crystal).
Analysis Time Relatively long (typically 20-60 minutes per sample).Moderate (typically 5-15 minutes per sample for ¹H NMR).Very fast (typically < 2 minutes per sample).
Cost High initial instrument cost and moderate operational costs.Very high initial instrument cost and moderate operational costs.Low initial instrument cost and very low operational costs.

Alternative Analytical Methods

Beyond spectroscopic techniques, several other analytical methods can be employed to assess specific aspects of this compound purity.

Titrimetric Methods
  • Ester Content (Saponification Value): This classic wet chemistry method determines the amount of ester present by saponification with a known excess of alkali, followed by back-titration of the unreacted alkali.[1][2][3] It provides a measure of the total ester content but is not specific to this compound if other esters are present. The precision of this method is generally good, with a relative standard deviation (RSD) of less than 1% achievable with careful technique.[4][5][6]

  • Water Content (Karl Fischer Titration): This is a highly specific and accurate method for the determination of water content.[7][8][9] It is the gold standard for moisture analysis in organic solvents. The precision of Karl Fischer titration is typically very high, with RSDs often below 2% for water content in the 0.01-0.2% range.[2][7]

Refractive Index

The refractive index of a pure substance is a well-defined physical constant. Measurement of the refractive index can be a quick and simple method to assess the overall purity of this compound.[1][10][11][12] Any deviation from the standard refractive index (n²⁰/D ≈ 1.439) can indicate the presence of impurities.[10] Modern digital refractometers can measure the refractive index with high precision (±0.00002).[1]

Comparison of Alternative Analytical Methods

FeatureTitrimetric Assay (Ester Content)Karl Fischer Titration (Water Content)Refractive Index
Principle Saponification of the ester with a known amount of base, followed by back-titration.Reaction of water with an iodine-sulfur dioxide reagent.Measurement of the bending of light as it passes from air into the sample.
Primary Use Determination of total ester content.Specific quantification of water content.Rapid assessment of overall purity.
Specificity Not specific to this compound if other esters are present.Highly specific for water.Non-specific; any soluble impurity will affect the reading.
Accuracy High, but can be affected by interfering acidic or basic impurities.Very high.Moderate; dependent on the nature and concentration of impurities.
Precision High (RSD < 1%).Very high (RSD < 2%).Very high (±0.00002).
Sample Prep. Weighing and dissolution.Direct injection of the sample.Minimal (placing a drop on the prism).
Analysis Time Moderate (requires heating and titration).Fast (typically a few minutes).Very fast (less than a minute).
Cost Low.Moderate instrument cost.Low to moderate instrument cost.

Visualizing the Workflow and Method Relationships

The following diagrams, created using the DOT language, illustrate the logical workflow for this compound purity validation and the relationship between the different analytical techniques.

experimental_workflow sample This compound Sample initial_screen Initial Screening (FTIR / Refractive Index) sample->initial_screen identity_confirmed Identity Confirmed? initial_screen->identity_confirmed detailed_analysis Detailed Purity Analysis identity_confirmed->detailed_analysis Yes report Final Purity Report identity_confirmed->report No (Identity Fails) gcms GC-MS (Volatile Impurities) detailed_analysis->gcms qnmr qNMR (Overall Purity & Non-volatile Impurities) detailed_analysis->qnmr karl_fischer Karl Fischer (Water Content) detailed_analysis->karl_fischer ester_assay Titrimetric Assay (Ester Content) detailed_analysis->ester_assay gcms->report qnmr->report karl_fischer->report ester_assay->report method_relationships spectroscopic Spectroscopic Methods gcms GC-MS spectroscopic->gcms Quantitative (Trace Impurities) nmr NMR spectroscopic->nmr Quantitative (Absolute Purity) ftir FTIR spectroscopic->ftir Qualitative (Identity) nonspectroscopic Non-Spectroscopic Methods titration Titration nonspectroscopic->titration Quantitative (Specific Properties) refractive_index Refractive Index nonspectroscopic->refractive_index Qualitative (Bulk Purity)

References

Cyclohexyl acetate versus other solvents for specific organic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, solvent selection is a critical parameter that can profoundly influence reaction outcomes, impacting yield, reaction rate, and selectivity. While traditional solvents like toluene, tetrahydrofuran (THF), and dioxane are widely employed, the pursuit of greener, safer, and more efficient alternatives is a continuous endeavor. This guide provides an objective comparison of cyclohexyl acetate with other commonly used solvents for specific, industrially relevant organic reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard reactions, and catalytic hydrogenation.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent is intrinsically linked to its physical and chemical properties. Understanding these properties is key to rational solvent selection.

PropertyThis compoundTolueneTetrahydrofuran (THF)DioxaneMethanolEthyl Acetate
Formula C₈H₁₄O₂C₇H₈C₄H₈OC₄H₈O₂CH₄OC₄H₈O₂
Molecular Weight ( g/mol ) 142.2092.1472.1188.1132.0488.11
Boiling Point (°C) 172-174110.66610164.777.1
Melting Point (°C) -65-95-108.411.8-97.6-83.6
Density (g/mL at 20°C) 0.9680.8670.8891.0340.7920.902
Flash Point (°C) 584-141211-4
Solubility in Water ( g/100 mL at 20°C) 0.2 (Slightly soluble)0.05MiscibleMiscibleMiscible8.3
Dielectric Constant (at 20°C) ~62.387.62.233.06.02
Dipole Moment (D) ~1.80.361.750.451.701.78

Performance in Key Organic Reactions

Direct comparative experimental data for this compound as a solvent in many common organic reactions is limited in publicly available literature. The following sections provide a comparative analysis based on established solvent effects and the physicochemical properties of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely used in the synthesis of biaryls. Solvent choice is critical as it influences the solubility of reagents and the stability of the palladium catalyst.

Typical Solvents: Toluene, Dioxane, THF, often with water.

Analysis of this compound: With a boiling point of 172-174 °C, this compound can be utilized for high-temperature reactions, which can be beneficial for less reactive substrates. Its ester functionality may offer a different reactivity profile compared to aromatic or ethereal solvents. However, its low water solubility might necessitate the use of a co-solvent to facilitate the dissolution of the inorganic base, which is crucial for the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide F Reaction Mixture A->F B Boronic Acid/Ester B->F C Palladium Catalyst C->F D Base (e.g., K2CO3) D->F E Solvent E->F G Heating & Stirring F->G H Quenching G->H I Extraction H->I J Purification (e.g., Chromatography) I->J K Product J->K G Pd(0)L Pd(0)L Oxidative\nAddition\nComplex R-Pd(II)(X)L Pd(0)L->Oxidative\nAddition\nComplex R-X Amine\nComplex [R-Pd(II)(NHR'2)L]+X- Oxidative\nAddition\nComplex->Amine\nComplex HNR'2 Amido\nComplex R-Pd(II)(NR'2)L Amine\nComplex->Amido\nComplex -HX, Base Amido\nComplex->Pd(0)L Reductive Elimination (R-NR'2) G A Grignard Reagent (R-MgX) B Ethereal Solvents (e.g., THF, Et2O) A->B Compatible C Protic Solvents (e.g., H2O, Alcohols) A->C Incompatible D Electrophilic Solvents (e.g., Esters like this compound) A->D Incompatible E Stable Complex Formation B->E F Protonolysis (Reagent Destruction) C->F G Reaction with Solvent D->G

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Cyclohexyl Acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among the myriad of chemical structures, cyclohexyl acetate and its derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data and detailed protocols to facilitate further investigation.

This document delves into the antitumor, enzyme inhibitory, antimicrobial, and potential antiviral activities of various this compound derivatives. By presenting quantitative data in a comparative format, alongside the methodologies used to obtain them, this guide aims to serve as a valuable resource for identifying promising lead compounds and designing future studies.

Comparative Biological Activity Data

The following tables summarize the in vitro efficacy of various this compound derivatives across different biological assays. These tables are designed for easy comparison of the potency of different structural modifications.

Table 1: Antitumor Activity of this compound Derivatives
Compound/Derivative ClassTarget/AssayCell LineIC50/ActivityReference CompoundIC50/Activity
(4-Phenyl-cyclohexyl)acetic acid derivative (77c)TPST2 Inhibition-946 nMSuramin6.9 µM
3'-Dephenyl-3'-cyclohexyldocetaxel (11)Microtubule Disassembly-0.72TDocetaxel0.7T
2-(Hexahydro)docetaxel (12)Microtubule Disassembly-0.85TDocetaxel0.7T
3'-Dephenyl-3'-cyclohexyl-2-(hexahydro)docetaxel (13)Microtubule Disassembly-2TDocetaxel0.7T
3'-Dephenyl-3'-cyclohexyldocetaxel (11)CytotoxicityP388 Leukemia8-12x weaker than DocetaxelDocetaxel-
2-(Hexahydro)docetaxel (12)CytotoxicityP388 Leukemia8-12x weaker than DocetaxelDocetaxel-
3'-Dephenyl-3'-cyclohexyl-2-(hexahydro)docetaxel (13)CytotoxicityP388 Leukemia8-12x weaker than DocetaxelDocetaxel-
Tricyclohexyltin p-methoxycinnamateCytotoxicityHT-291.2 µM (24h), 1.0 µM (48h), 0.5 µM (72h)5-Fluorouracil-
Butyl cyclohexyl phthalateCytotoxicityL9290.29 µg/mL--

Note: "T" refers to the turbidity measurement in the microtubule disassembly assay, with lower values indicating stronger inhibition.[1]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives
Compound/Derivative ClassTarget EnzymeIC50 ValueReference CompoundIC50 Value
(4-Phenyl-cyclohexyl)acetic acid derivative (77c)TPST2946 nM[2][3][4]--
Cyclohexane carboxylic acid (8b)GPAT~8x less effective than benzoic acid derivative2-(nonylsulfonamido)benzoic acid24.7 µM
1,2,4-Triazole bearing azinane analogue (12d)AChEMore potent than standardEserine-
1,2,4-Triazole bearing azinane analogue (12m)AChEMore potent than standardEserine-
1,2,4-Triazole bearing azinane analogue (12d)BChE0.017 µMEserine0.04 µM
1,2,4-Triazole bearing azinane analogue (12e)BChE0.053 µMEserine0.04 µM
1,2,4-Triazole bearing azinane analogue (12m)BChE0.038 µMEserine0.04 µM
1,2,4-Triazole bearing azinane analogue (12n)α-GlucosidaseMost active in seriesAcarbose-
Table 3: Antimicrobial Activity of Cyclohexyl Derivatives
Compound/DerivativeMicrobial StrainMIC ValueReference CompoundMIC Value
11-Cyclohexylundecanoic acidBacillus cereus>0.05 mmol/L--
11-Cyclohexylundecanoic acidEscherichia coli>0.05 mmol/L--
11-Cyclohexylundecanoic acidFusarium culmorum>0.05 mmol/L--
Sodium AcetateE. coli O157:H75 mg/mLOfloxacin-
Sodium AcetateP. aeruginosa ATCC 278533.3 mg/mLOfloxacin-

Key Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the biological context of these compounds. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.

TPST2_Signaling_Pathway cluster_membrane Cell Membrane cluster_golgi Golgi Apparatus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR1 IFNγ Receptor 1 TPST2 TPST2 IFNGR1->TPST2 Sulfated by JAK1 JAK1 IFNGR1->JAK1 Activates TPST2->IFNGR1 Suppresses Signaling STAT1 STAT1 JAK1->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1->pSTAT1 GAS GAS Element pSTAT1->GAS Translocates & Binds Antigen_Presentation Antigen Presentation Gene Expression GAS->Antigen_Presentation Induces IFNy IFNγ IFNy->IFNGR1 Binds Cyclohexyl_Acetate_Derivative (4-Phenyl-cyclohexyl) acetate Derivative Cyclohexyl_Acetate_Derivative->TPST2 Inhibits Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add this compound Derivatives (serial dilutions) incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate % Viability and IC50 Values read_absorbance->calculate_ic50 AChE_Inhibition_Workflow start Start prepare_reagents Prepare AChE, ATCI, DTNB, and Inhibitor Solutions start->prepare_reagents add_to_plate Add Buffer, Inhibitor, and AChE to 96-well Plate prepare_reagents->add_to_plate preincubate Pre-incubate add_to_plate->preincubate start_reaction Add ATCI and DTNB to Start Reaction preincubate->start_reaction monitor_absorbance Monitor Absorbance at 412 nm (kinetic read) start_reaction->monitor_absorbance calculate_activity Calculate Reaction Rate and % Inhibition monitor_absorbance->calculate_activity determine_ic50 Determine IC50 Value calculate_activity->determine_ic50

References

A Comparative Guide to Catalysts for the Esterification of Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of cyclohexene is a critical reaction in the synthesis of various valuable chemicals, including cyclohexyl esters, which serve as important intermediates in the pharmaceutical and fragrance industries. The efficiency of this process is heavily reliant on the catalyst employed. This guide provides an objective comparison of different catalysts used for the esterification of cyclohexene, supported by experimental data to aid in catalyst selection for research and development.

Performance Comparison of Catalysts

The selection of a suitable catalyst is paramount for optimizing the esterification of cyclohexene. The following table summarizes the performance of various catalysts under different reaction conditions, as reported in recent literature.

CatalystReactantsTemp (°C)Time (h)Cyclohexene Conversion (%)Selectivity (%)Reference
MIL-101(Cr)-SO3H (with HCl) Cyclohexene, Formic Acid80663.97~97.50 (to cyclohexyl formate)[1][2]
Amberlyst-15 Cyclohexene, Acetic Acid60-100-≥68 (equilibrium)-[3]
Swelling acidic poly(ionic liquid) (PIL-C8-2.5DVB-HSO4) Cyclohexene, Formic Acid803Comparable to homogeneous catalysts (e.g., H2SO4)-[4]
1/2Cu[Bis–Bs–BDMAEE]HPW12O40 Cyclohexene, Acetic Acid60-90-High performance reported-[5]
SBA-15-SO3H (15%) Cyclohexene, Acrylic Acid--82.892.6[6]
Nafion-SiO2/SS-fiber Cyclohexene, Acetic Acid--78.1 (yield of cyclohexyl acetate)-[6]

Note: Direct comparison of catalyst efficiency is challenging due to variations in experimental conditions, such as the carboxylic acid used, reaction temperature, and time. The data presented should be considered in the context of the specific study it was derived from.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are generalized experimental protocols for catalyst synthesis and the esterification reaction based on the reviewed literature.

General Procedure for Esterification of Cyclohexene

A typical experimental setup for the esterification of cyclohexene involves the following steps:

  • Reactant and Catalyst Charging: A specified amount of cyclohexene, a carboxylic acid (e.g., formic acid or acetic acid), and the catalyst are charged into a reactor vessel.[4] The molar ratio of the reactants and the catalyst loading are critical parameters that are varied to optimize the reaction.

  • Reaction Conditions: The reactor is then heated to the desired temperature and the reaction mixture is stirred for a specific duration.[2][4] Reactions are often carried out in an autoclave, especially when operating at temperatures above the boiling point of the reactants.[4]

  • Product Analysis: After the reaction is complete, the mixture is cooled down, and the solid catalyst is separated by filtration.[4] The liquid products are then analyzed to determine the conversion of cyclohexene and the selectivity towards the desired ester. Gas chromatography (GC) is a common analytical technique used for this purpose.[4]

  • Catalyst Reusability: To assess the stability and reusability of the catalyst, the recovered solid catalyst is washed, dried, and then used in subsequent reaction cycles.[1][2][4]

Visualizing the Process and Comparisons

To better illustrate the experimental workflow and the logical relationships in catalyst performance, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Evaluation Catalyst_Synthesis Catalyst Synthesis Characterization Characterization (e.g., XRD, SEM) Catalyst_Synthesis->Characterization Reactants Charge Reactants & Catalyst Characterization->Reactants Reaction Set Temperature & Time Reactants->Reaction Product_Separation Product & Catalyst Separation Reaction->Product_Separation Product_Analysis Product Analysis (GC) Product_Separation->Product_Analysis Catalyst_Reusability Catalyst Reusability Test Product_Separation->Catalyst_Reusability CatalystComparison cluster_catalysts Catalyst Types cluster_performance Key Performance Indicators PIL Poly(ionic liquid)s Conversion High Conversion PIL->Conversion Reusability Good Reusability PIL->Reusability MOF Metal-Organic Frameworks MOF->Conversion Selectivity High Selectivity MOF->Selectivity MOF->Reusability Zeolite Zeolites Zeolite->Selectivity Mild_Conditions Mild Reaction Conditions Zeolite->Mild_Conditions Resin Ion-Exchange Resins Resin->Conversion

References

Assessing the Novelty and Potential Therapeutic Applications of 2-[4-(propoxymethyl)cyclohexyl]acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The compound 2-[4-(propoxymethyl)cyclohexyl]acetic acid and its derivatives represent a novel chemical scaffold with no readily available data in the public domain, suggesting a high degree of novelty. This guide provides a comparative framework for assessing the potential of this compound class by examining structurally related compounds with known biological activities. Based on the core structure, which shares features with certain non-steroidal anti-inflammatory drugs (NSAIDs), a potential application is in the modulation of inflammatory pathways. This guide will therefore focus on comparing established cyclooxygenase (COX) inhibitors.

Comparative Analysis of Structurally Related COX Inhibitors

To provide a baseline for the evaluation of 2-[4-(propoxymethyl)cyclohexyl]acetic acid derivatives, we will compare the biochemical and pharmacokinetic properties of two well-characterized NSAIDs, Ibuprofen and Diclofenac. The following table summarizes key quantitative data for these compounds.

CompoundMolecular Weight ( g/mol )LogPCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ibuprofen 206.293.971335
Diclofenac 296.154.510.80.03
2-[4-(propoxymethyl)cyclohexyl]acetic acid (Hypothetical) 214.30-Data to be determinedData to be determined

Experimental Protocols

To assess the biological activity of novel 2-[4-(propoxymethyl)cyclohexyl]acetic acid derivatives, the following experimental protocols are recommended.

1. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (2-[4-(propoxymethyl)cyclohexyl]acetic acid derivative)

    • Positive controls (Ibuprofen, Diclofenac)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Detection kit (e.g., colorimetric or fluorometric prostaglandin E2 immunoassay kit)

  • Procedure:

    • The test compound and positive controls are pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is incubated for a specified time (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution.

    • The amount of prostaglandin E2 produced is quantified using the detection kit.

    • The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.

2. In Vitro Cellular Assays

These assays assess the anti-inflammatory effects of the compound in a cellular context.

  • Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages:

    • Cell line: RAW 264.7 macrophages

    • Procedure:

      • Cells are seeded in 24-well plates and allowed to adhere.

      • Cells are pre-treated with various concentrations of the test compound for 1 hour.

      • LPS (1 µg/mL) is added to stimulate the cells, and they are incubated for 24 hours.

      • The supernatant is collected, and the concentration of PGE2 is measured using an ELISA kit.

Visualizing a Potential Mechanism of Action and Experimental Workflow

The following diagrams illustrate the potential signaling pathway targeted by these compounds and the general workflow for their evaluation.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2-[4-(propoxymethyl)cyclohexyl]acetic acid 2-[4-(propoxymethyl)cyclohexyl]acetic acid 2-[4-(propoxymethyl)cyclohexyl]acetic acid->COX-1 / COX-2 Inhibition

Caption: Potential mechanism of action for 2-[4-(propoxymethyl)cyclohexyl]acetic acid.

G Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (COX-1/COX-2) Cellular_Assay Cellular Assay (PGE2 Production) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis (IC50) Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating novel COX inhibitors.

Performance comparison of cyclohexyl acetate and its structural analogs as fragrance ingredients.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of cyclohexyl acetate and its structural analogs, which are widely utilized as fragrance ingredients in the cosmetic and consumer product industries. The olfactory characteristics and physical properties of these fruity and floral esters are intricately linked to their chemical structures. Understanding these relationships is crucial for the targeted design of new fragrance molecules with desired performance profiles, including specific scent notes, intensity, and longevity.

This document summarizes key performance indicators, details the experimental methodologies used to obtain this data, and provides visual representations of the structure-performance relationships to aid in research and development.

Quantitative Performance and Physicochemical Properties

The following table summarizes the available quantitative and qualitative data for this compound and a selection of its structural analogs. The data has been compiled from various sources to provide a comparative overview.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Flash Point (°C)logP (o/w)Water Solubility (mg/L)Odor DescriptionSubstantivity (on blotter)
This compound AcetoxycyclohexaneC8H14O2142.20172-1730.966582.64[1][2]453.8Fruity, sweet, reminiscent of amyl acetate.[1]4 hours at 100%[3]
Methylthis compound Acetic acid, methylcyclohexyl esterC9H16O2156.22~170-172~0.947-0.951 (at 20°C)[4]61.42.27Not availableAromatic fruity flavor.[5]Not available
Ethylthis compound Acetic acid, 2-cyclohexylethyl esterC10H18O2170.25211~0.945-0.948803.2749.2Floral, minty, rose, raspberry, green.[6]32 hours at 100%[6][7]
Propylthis compound Not readily availableC11H20O2184.28Not availableNot availableNot availableNot availableNot availableNot availableNot available
Isopropylthis compound Not readily availableC11H20O2184.28221-222Not available90.54.03Not availableNot availableNot available
Butylthis compound Acetic acid, 4-tert-butylcyclohexyl esterC12H22O2198.30222-223~0.934-0.941~90.8-104[8]4.06 - 4.8[9]3.55 - 7.46Woody, iris-like, fresh, flowery, slightly camphor-like.[10]Excellent, long-lasting.[11]
tert-Butylthis compound Acetic acid, 2-tert-butylcyclohexyl esterC12H22O2198.30220-222[12]0.941[12]>93.33.6Not availableFruity, woody, green, apple, herbal.[10]8 Hours[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance evaluation of fragrance ingredients.

Odor Threshold Determination

The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.

Methodology: Ascending Concentration Series (Triangle Test)

  • Sample Preparation: A stock solution of the fragrance ingredient is prepared in a suitable odorless solvent (e.g., diethyl phthalate or ethanol). A series of dilutions in the solvent are then made, typically in geometric progression (e.g., 1:2 or 1:3 ratios).

  • Panelist Selection: A panel of trained sensory assessors (typically 15-20 individuals) is selected. Panelists are screened for their olfactory acuity and ability to consistently detect a range of standard odorants.

  • Evaluation: The evaluation is conducted in a well-ventilated, odor-free room. For each concentration level, three samples are presented to the panelist: two are blanks (solvent only), and one contains the diluted fragrance ingredient. This is known as a triangle test. The samples are presented on smelling strips (blotters) or in glass sniff bottles.

  • Procedure: Panelists are instructed to sniff each sample and identify the one that is different from the other two. The procedure starts with the lowest concentration and moves to progressively higher concentrations.

  • Data Analysis: The odor detection threshold for an individual is the lowest concentration at which they can correctly identify the odorous sample. The group's odor threshold is typically calculated as the geometric mean of the individual thresholds.

Substantivity Evaluation

Substantivity refers to the longevity of a fragrance on a particular substrate, such as skin or fabric.

Methodology: Evaporation from a Smelling Strip

  • Sample Preparation: A standardized amount (e.g., 0.1 mL) of the neat fragrance ingredient or a 10% solution in ethanol is applied to a standard smelling strip.

  • Evaluation: The smelling strip is placed in a controlled environment (constant temperature and airflow). At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, etc.), a trained perfumer or sensory panelist evaluates the odor intensity of the strip.

  • Data Recording: The time at which the characteristic odor of the ingredient is no longer perceptible is recorded as the substantivity value. This is often reported in hours.

Hedonic Evaluation (Liking Score)

Hedonic testing measures the pleasantness or unpleasantness of a fragrance.

Methodology: 9-Point Hedonic Scale

  • Sample Preparation: The fragrance ingredients are diluted to a concentration that is clearly perceptible but not overpowering (e.g., 1-5% in an odorless solvent). Samples are presented on smelling strips or in another suitable carrier.

  • Panelist Selection: A panel of untrained consumers (typically 50-100 individuals) representative of the target audience is recruited.

  • Evaluation: Panelists are asked to smell each sample and rate their liking on a 9-point hedonic scale, where:

    • 9 = Like extremely

    • 8 = Like very much

    • 7 = Like moderately

    • 6 = Like slightly

    • 5 = Neither like nor dislike

    • 4 = Dislike slightly

    • 3 = Dislike moderately

    • 2 = Dislike very much

    • 1 = Dislike extremely

  • Data Analysis: The average score for each fragrance ingredient is calculated to determine its overall hedonic value. Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences in liking between the different analogs.

Visualizing Structure-Performance Relationships

The following diagrams illustrate the conceptual relationships between the chemical structures of this compound analogs and their resulting fragrance properties.

Structure-Performance Correlation

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Performance Evaluation Start Cyclohexanol + Acetic Acid Reaction Esterification Start->Reaction Purification Distillation Reaction->Purification Product This compound & Analogs Purification->Product Odor_Threshold Odor Threshold (Triangle Test) Product->Odor_Threshold Substantivity Substantivity (Blotter Test) Product->Substantivity Hedonic_Score Hedonic Score (9-Point Scale) Product->Hedonic_Score

Fragrance Evaluation Workflow

References

Kinetic study comparison of different cyclohexyl acetate synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Routes to Cyclohexyl Acetate with Supporting Experimental Data.

This compound, a key intermediate in various chemical syntheses and a significant component in the fragrance industry, can be produced through several methods. This guide provides a detailed comparison of the reaction kinetics of two primary synthesis routes: the esterification of cyclohexene with acetic acid and the esterification of cyclohexanol with acetic acid. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific applications based on kinetic performance and experimental conditions.

Quantitative Kinetic Data Comparison

A summary of the key kinetic parameters for the two primary synthesis methods of this compound is presented in the table below. These parameters are crucial for understanding the efficiency and requirements of each reaction.

Kinetic ParameterEsterification of Cyclohexene and Acetic AcidEsterification of Cyclohexanol and Acetic Acid
Catalyst Sulfonic acid-type styrene cation exchange resin (D006), Amberlyst-15Ion exchange catalyst Amberlyst - 15
Kinetic Model Langmuir-Hinshelwood-Hougen-Watson (LHHW)[1][2]Not specified
Activation Energy (Ea) 60.0 - 93.06 kJ/mol[1]10 kJ/mol[3]
Reaction Enthalpy (ΔH) -40.51 kJ/mol (exothermic)[1]Not specified
Pre-exponential Factor 5.33×10⁹ L²/(mol·g·min)[1]Not specified

Logical Comparison of Synthesis Pathways

The selection between the two synthesis routes depends on several factors, including desired reaction rate, operating temperature, and catalyst selection. The following diagram illustrates the logical flow for comparing these two methods.

A Start: Select this compound Synthesis Method B Esterification of Cyclohexene + Acetic Acid A->B C Esterification of Cyclohexanol + Acetic Acid A->C D Higher Activation Energy (60.0 - 93.06 kJ/mol) B->D F Exothermic Reaction (ΔH = -40.51 kJ/mol) B->F G Kinetic Model: LHHW B->G H Catalysts: Amberlyst-15, D006 Resin B->H E Lower Activation Energy (10 kJ/mol) C->E I Catalyst: Amberlyst-15 C->I J Choose Method Based on Kinetic Parameters & Conditions D->J E->J F->J G->J H->J I->J A Start: Kinetic Study B Prepare Reactants and Catalyst A->B C Set Up Batch Reactor B->C D Run Reaction under Controlled Conditions (Temperature, Stirring, etc.) C->D E Collect Samples at Regular Time Intervals D->E F Analyze Samples (e.g., via Gas Chromatography) E->F G Determine Concentration vs. Time Data F->G H Calculate Reaction Rates G->H I Fit Data to Kinetic Model (e.g., LHHW, Power Law) H->I J Determine Kinetic Parameters (Rate Constant, Activation Energy) I->J K End: Report Findings J->K

References

Evaluating the Anti-Inflammatory Potential of Novel Cyclohexylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is a persistent challenge in medicinal chemistry. Cyclohexylacetic acid derivatives have emerged as a promising class of compounds, primarily targeting the cyclooxygenase (COX) enzymes to exert their anti-inflammatory effects.[1] This guide provides a comparative analysis of the anti-inflammatory potential of novel cyclohexylacetic acid derivatives, with a focus on their synthesis, in vitro and in vivo activities, and mechanism of action. Due to the limited availability of comprehensive public data on a single, uniform series of novel cyclohexylacetic acid derivatives, this guide will present data on closely related novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid as a case study, alongside established NSAIDs for comparison.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of novel compounds is assessed through a combination of in vitro and in vivo assays. These tests measure the ability of a compound to inhibit key inflammatory mediators and reduce inflammatory responses in biological systems.

In Vitro Anti-Inflammatory Activity

The in vitro activity of a novel series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid was evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[2] The results are compared with the well-known NSAID, ibuprofen.

Table 1: Inhibition of TNF-α Production by Novel Cyclohex-1-ene-1-Carboxylic Acid Derivatives [2]

CompoundConcentration (µg/mL)% Inhibition of TNF-α
Derivative 2b 100~92-99%
Derivative 2f 10~66-81%
50~66-81%
100~66-81%
Ibuprofen 100Significant Inhibition

Note: The original data was presented in graphical format; the table above summarizes the key findings described in the text.[2]

Table 2: Inhibition of IL-6 Production by Novel Cyclohex-1-ene-1-Carboxylic Acid Derivatives [2]

CompoundConcentration (µg/mL)Effect on IL-6 Production
Derivative 2b 100Strong Inhibition
Ibuprofen 100Significant Inhibition

Note: The original data was presented in graphical format; the table above summarizes the key findings described in the text.[2]

In Vivo Anti-Inflammatory Activity

Table 3: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model (Illustrative)

Compound/DrugDose (mg/kg)% Inhibition of Paw Edema (at 3h)Reference
Novel Phenoxy Acetic Acid Derivative 5f 1063.35[5]
Novel Phenoxy Acetic Acid Derivative 7b 1046.51[5]
Ibuprofen 1081.32[3]
Celecoxib 1063.52 (for TNF-α inhibition)[5]
Indomethacin 10Potent Inhibition[6]

Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for cyclohexylacetic acid derivatives and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[7][8] Selective inhibition of COX-2 is a key goal in the development of safer NSAIDs.[7]

COX_Signaling_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins COX2->Pro_inflammatory_Prostaglandins GI_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Inflammation Inflammation, Pain, Fever Pro_inflammatory_Prostaglandins->Inflammation Novel_Derivatives Novel Cyclohexylacetic Acid Derivatives Novel_Derivatives->COX1 Inhibition Novel_Derivatives->COX2 Selective Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of novel derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel anti-inflammatory compounds.

Synthesis of Novel Cyclohex-1-ene-1-Carboxylic Acid Derivatives (Illustrative)[2]

A series of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety were synthesized through the reaction of appropriate amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.

Synthesis_Workflow Amidrazone Amidrazone (1a-1f) Reaction Reaction in Ethanol Amidrazone->Reaction Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Anhydride->Reaction Product Novel Cyclohex-1-ene-1-Carboxylic Acid Derivatives (2a-2f) Reaction->Product Purification Purification (Crystallization) Product->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization

Caption: General synthesis workflow for novel cyclohex-1-ene-1-carboxylic acid derivatives.

Detailed Method:

  • A solution of the appropriate amidrazone (1a-1f) in ethanol is prepared.

  • 3,4,5,6-tetrahydrophthalic anhydride is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The resulting precipitate is filtered, washed with ethanol, and dried.

  • The crude product is purified by crystallization from a suitable solvent.

  • The structure of the final compounds is confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and elemental analysis.[2]

In Vitro Cytokine Production Assay[2]

Objective: To determine the effect of the test compounds on the production of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture: PBMCs are isolated from healthy human donors and cultured in an appropriate medium.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., 10, 50, 100 µg/mL) or a vehicle control for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for 72 hours to allow for cytokine production.

  • Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema Assay[3][4]

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds by measuring their ability to reduce acute inflammation in a rat model.

Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Initial_Measurement Measure Initial Paw Volume Grouping->Initial_Measurement Compound_Admin Oral Administration of Test Compound/Vehicle/Standard Initial_Measurement->Compound_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan (1%) Compound_Admin->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.

Methodology:

  • Animals: Wistar rats are acclimatized to the laboratory conditions before the experiment.

  • Grouping: The animals are divided into control, standard (e.g., ibuprofen, indomethacin), and test groups.

  • Initial Paw Volume: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds, vehicle (for the control group), and standard drug are administered orally.

  • Induction of Edema: After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The available data on compounds structurally related to cyclohexylacetic acid derivatives suggest that this class of molecules holds significant promise for the development of novel anti-inflammatory agents. The presented in vitro data on cyclohex-1-ene-1-carboxylic acid derivatives demonstrates their potential to modulate key inflammatory cytokines. Further systematic studies, involving the synthesis and comprehensive biological evaluation of a diverse library of substituted cyclohexylacetic acids, are warranted to fully elucidate their structure-activity relationships and identify lead candidates for further development as potent and selective COX-2 inhibitors.[1] The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of Cyclohexyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of cyclohexyl acetate, ensuring laboratory safety and environmental protection.

This compound, a flammable liquid and irritant, requires meticulous handling and disposal to mitigate risks to personnel and the environment. Adherence to established protocols is paramount for maintaining a safe laboratory setting and ensuring compliance with regulatory standards. This guide provides a detailed, step-by-step approach to the proper disposal of this compound.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its inherent hazards. This understanding forms the foundation of safe laboratory practices.

Hazard Classification:

Hazard CategoryClassification
Physical HazardFlammable Liquid
Health HazardSkin Irritation
Health HazardEye Irritation
Health HazardMay cause drowsiness or dizziness

Due to its flammability, this compound must be kept away from heat, sparks, open flames, and other ignition sources.[1] The use of appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or spectacles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl-rubber).

  • Skin and Body Protection: Lab coat and, if necessary, additional protective clothing.[5]

  • Respiratory Protection: In case of inadequate ventilation or spills, a respirator for organic vapors should be used.[4]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated by local, regional, and national hazardous waste regulations. The following protocol outlines the general steps for its proper disposal in a laboratory environment.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is intended for disposal, it must be classified and handled as hazardous waste.[1][5]

  • Segregate Incompatible Chemicals: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases (e.g., sodium hydroxide).[5] It must be collected in a dedicated and correctly labeled waste container.[1]

Step 2: Waste Collection and Storage

  • Container: Use a clearly labeled, sealable, and appropriate container for collecting this compound waste. Ensure the container is in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[2] The storage area should be a designated hazardous waste accumulation site.

Step 3: Final Disposal

  • Professional Disposal: The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[2] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] Adhere to all institutional procedures for waste disposal requests.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, and empty containers, must also be disposed of as hazardous waste.[2]

Spill Response Procedures

In the event of a this compound spill, immediate and correct action is crucial to minimize risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[2][5]

  • Contain the Spill: If it can be done safely, prevent the spill from spreading.

  • Absorb the Spill: Cover the spill with a non-combustible absorbent material like dry lime, sand, or soda ash.[5]

  • Collect and Dispose of Spill Debris: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in line with your institution's spill reporting protocol.[1]

This compound Disposal Workflow

G This compound Disposal Decision Workflow cluster_0 On-Site Management cluster_1 Spill Response cluster_2 Waste Handling & Disposal spill Spill Occurs ppe Don Appropriate PPE spill->ppe Immediate Action waste_gen Waste Generation (e.g., unused chemical, residue) segregate Segregate as Hazardous Waste waste_gen->segregate evacuate Evacuate Area & Remove Ignition Sources ppe->evacuate container Use Labeled, Sealed Waste Container segregate->container absorb Absorb with Inert Material (e.g., sand, lime) evacuate->absorb collect_spill Collect Spill Debris in Sealed Container absorb->collect_spill collect_spill->container storage Store in Cool, Ventilated Designated Area container->storage ehs Contact EHS for Pickup storage->ehs disposal Licensed Hazardous Waste Disposal (Incineration) ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Cyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals such as Cyclohexyl acetate are paramount to ensuring a secure laboratory environment. This compound is a flammable liquid that can cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is crucial to minimize exposure and environmental impact.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE based on the handling scenario.

Body Part Recommended Protection Rationale & Citations
Eyes/Face Safety glasses with side-shields or safety spectacles. A face shield should be used in situations with a higher risk of splashing.[2][3]To protect against liquid splashes that can cause serious eye irritation.[1]
Hands Chemical-resistant gloves. Gloves must be inspected before use and disposed of according to good laboratory practices.[2][3][4]To prevent skin contact, which can cause irritation and dryness.[1][2][5]
Body Laboratory coat. For larger quantities or tasks with a high splash risk, flame-retardant antistatic protective clothing or a chemical-resistant apron should be worn.[6]To protect skin and clothing from accidental contact.[1]
Respiratory Use is required in cases of insufficient ventilation or when vapors/aerosols are generated.[3][6] Options include an air-purifying respirator with organic vapor cartridges (type ABEK) or a full-face supplied-air respirator.[2][3] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[3]To prevent inhalation of vapors, which can irritate the respiratory tract and may cause effects on the central nervous system at high concentrations.[2][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] An emergency eyewash station and safety shower must be readily accessible.[6]

  • Ignition Source Control: Before handling, remove all potential ignition sources, including open flames, sparks, and hot surfaces.[1][5][8] Use explosion-proof electrical and ventilating equipment.[8]

  • Personnel Training: All personnel involved must be trained on the specific hazards and handling procedures for this compound.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before opening the chemical container.

3. Dispensing and Use:

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[5][8]

  • Tools: Use only non-sparking tools when opening or dispensing the chemical.[8]

  • Handling: Avoid creating splashes or aerosols. Keep the container tightly closed when not in use.[3]

  • Hygiene: Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly with soap and water after handling.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidants.[2][7]

  • Keep containers tightly closed and upright to prevent leakage.[3] The storage area should be fireproof.[2]

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[4]

  • Ventilate & Control Ignition: Ventilate the area and remove all sources of ignition.[3][4]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Use sand or an inert absorbent material to contain the spill.[2][7] Do not allow the chemical to enter drains.[3]

  • Absorb and Collect: Cover the spill with a liquid-absorbent material (e.g., Chemizorb®) or dry sand.[4] Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste and comply with all local, state, and federal regulations.[4][9]

  • Waste Identification: Designate any unused this compound and spill cleanup materials as hazardous waste.[9]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials.[6][9]

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[5] Contaminated PPE should also be disposed of as hazardous waste.[3]

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[1][3] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be taken to an approved waste handling site for recycling or disposal.[10]

PPE Selection Workflow for Handling this compound

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling This compound ventilation Is ventilation adequate (e.g., fume hood)? start->ventilation resp_yes Standard Respiratory Protection (on standby) ventilation->resp_yes Yes resp_no Required: Air-Purifying Respirator (Organic Vapor Cartridges) or Supplied Air ventilation->resp_no No splash_risk High risk of splash or large volume? resp_yes->splash_risk resp_no->splash_risk body_yes Wear: Chemical Apron & Face Shield splash_risk->body_yes Yes body_no Wear: Standard Lab Coat & Safety Glasses splash_risk->body_no No gloves Wear Chemical- Resistant Gloves body_yes->gloves body_no->gloves end_ppe Proceed with Task gloves->end_ppe

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.